molecular formula C7H6N4O B175702 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine CAS No. 704-56-3

5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

Cat. No.: B175702
CAS No.: 704-56-3
M. Wt: 162.15 g/mol
InChI Key: JQGJTYPZTLAQIC-UHFFFAOYSA-N
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Description

5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine (CAS 704-56-3) is a high-purity heterocyclic compound serving as a key synthetic intermediate and privileged scaffold in medicinal chemistry. This molecule features a 1,3,4-oxadiazole ring, a well-known bioisostere for esters and amides, linked to a pyridin-4-yl group, which enhances its potential for diverse biological interactions . Its primary research value lies in the development of novel antimicrobial agents. Studies have demonstrated that derivatives based on this core structure exhibit promising activity against a range of bacterial strains, including S. aureus and E. coli . Furthermore, this chemotype shows significant potential in antitubercular research. N-alkylated analogues of this compound have been found to inhibit both drug-susceptible and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis , as well as nontuberculous mycobacteria (NTM) like M. avium , with no observed cross-resistance to commonly used drugs . The mechanism of action for some related active derivatives involves the disruption of mycobacterial cell wall biosynthesis via the inhibition of the enzyme DprE1 . Beyond infectious disease research, the 1,3,4-oxadiazole core is extensively investigated for anticancer properties, as it is a critical pharmacophore in the design of compounds that target various enzymes and pathways involved in cancer cell proliferation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-4-yl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6N4O/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGJTYPZTLAQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220671
Record name 1,3,4-Oxadiazole, 2-amino-5-(4-pyridyl)-
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704-56-3
Record name 2-Amino-5-(4-pyridyl)-1,3,4-oxadiazole
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Record name 1,3,4-Oxadiazole, 2-amino-5-(4-pyridyl)-
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Record name 1,3,4-Oxadiazole, 2-amino-5-(4-pyridyl)-
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Record name 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-pyridin-4-yl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest to researchers and professionals in drug development. This document details the core synthetic methodology, experimental protocols, and relevant chemical data.

Core Synthesis Pathway

The most direct and widely recognized method for the synthesis of this compound is through the cyclization of isonicotinohydrazide, commonly known as isoniazid, with cyanogen bromide. This reaction provides a straightforward route to the desired 2-amino-1,3,4-oxadiazole scaffold.

The general reaction is as follows:

Isonicotinohydrazide + Cyanogen Bromide → this compound

An alternative and also common approach involves the preparation of an acylthiosemicarbazide from isonicotinohydrazide, followed by oxidative cyclization. Various oxidizing agents can be employed for this purpose, including 1,3-dibromo-5,5-dimethylhydantoin or iodine.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via the cyanogen bromide route, adapted from established methodologies for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.[1]

Materials:

  • Isonicotinohydrazide

  • Cyanogen bromide

  • Methanol

  • Ammonium hydroxide

Procedure:

  • A solution of isonicotinohydrazide (0.15 mol) in 150 ml of methanol is prepared in a suitable reaction vessel.

  • A solution of cyanogen bromide (from 0.32 mol of bromine and 0.16 mol of sodium cyanide) in methanol is added to the isonicotinohydrazide solution.

  • The reaction mixture is heated to reflux and then allowed to cool to room temperature.

  • The reaction mixture is neutralized with ammonium hydroxide, which results in the precipitation of the crude product.

  • The solid product is collected by filtration.

  • The crude product is recrystallized from methanol to yield purified this compound.

Data Presentation

The following table summarizes representative quantitative data for a closely related N-substituted analog, N-(4-Bromophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, to provide an expected range for the target compound.[2]

ParameterValue
Yield 70%
Melting Point 290-292 °C
¹H NMR (500 MHz, DMSO-d₆) δ 7.5 (d, J = 8.5 Hz, 2H, Ar-H), 7.6 (d, J = 8.5 Hz, 2H, Ar-H), 7.8 (d, J = 4.2 Hz, 2H, pyridyl-H), 8.8 (d, J = 4.2 Hz, 2H, pyridyl-H), 11.06 (s, D₂O exch., 1H, NH)
¹³C NMR (125 MHz, DMSO-d₆) δ 168.4, 163.3, 160.2, 156.3, 152.7, 150.6, 146.6, 138.0, 132.0, 125.0, 129.9, 121.4, 119.4, 113.7

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Synthesis_Pathway Isonicotinohydrazide Isonicotinohydrazide Intermediate Reaction Intermediate Isonicotinohydrazide->Intermediate + CyanogenBromide Cyanogen Bromide CyanogenBromide->Intermediate Product This compound Intermediate->Product Cyclization

Caption: Synthesis pathway of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Prep_Isoniazid Prepare Isonicotinohydrazide solution in Methanol Mix Mix Solutions Prep_Isoniazid->Mix Prep_CNBr Prepare Cyanogen Bromide solution in Methanol Prep_CNBr->Mix Reflux Heat to Reflux Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with Ammonium Hydroxide Cool->Neutralize Filter Filter Precipitate Neutralize->Filter Recrystallize Recrystallize from Methanol Filter->Recrystallize FinalProduct Obtain Pure Product Recrystallize->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine. Due to the limited availability of experimental data for this specific molecule in peer-reviewed literature, this document combines reported data for structurally related compounds with predicted values from computational models to offer a robust profile for research and development purposes. This guide includes detailed experimental protocols for its synthesis and analysis, and explores its relevance in targeting the VEGFR-2 signaling pathway, a critical mediator of angiogenesis.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and potential as a drug candidate. The following tables summarize key identifiers and both predicted and extrapolated physical properties.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine
CAS Number 704-56-3[1]
Molecular Formula C₇H₆N₄O[1]
Molecular Weight 162.15 g/mol [1]
Canonical SMILES C1=CN=CC=C1C2=NN=C(O2)N
InChI Key JQGJTYPZTLAQIC-UHFFFAOYSA-N[1]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point (°C) ~290-300Extrapolated from the melting point of the related N-(4-Bromophenyl) derivative (290-292 °C)[2]. The thiol analog has a melting point of 270-275 °C.
Boiling Point (°C) 375.1 (at 760 mmHg)Predicted value for the 3-pyridyl isomer[3]. Experimental determination is recommended.
pKa (Acidic) ~8.5Estimated based on the amino group on the oxadiazole ring.
pKa (Basic) ~3.5Estimated based on the pyridine nitrogen.
LogP 0.6Predicted value for the thiadiazole analog[4]. Indicates moderate lipophilicity.
Aqueous Solubility LowAryl-substituted oxadiazoles generally exhibit low water solubility. The related 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole scaffold is noted as being scarcely soluble in aqueous environments.
Density (g/cm³) 1.357Predicted value for the 3-pyridyl isomer[3].

Experimental Protocols

Synthesis of this compound

A plausible and efficient synthetic route to the title compound starts from the readily available anti-tubercular drug, isoniazid (isonicotinic hydrazide). The following protocol is adapted from established methods for the synthesis of 2-amino-1,3,4-oxadiazoles[5].

Experimental Workflow for Synthesis

G cluster_0 Step 1: Formation of Thiosemicarbazide Intermediate cluster_1 Step 2: Oxidative Cyclization Isoniazid Isonicotinohydrazide (Isoniazid) Reflux Reflux in Water Isoniazid->Reflux KSCN Potassium Thiocyanate KSCN->Reflux HCl Concentrated HCl HCl->Reflux Intermediate 1-(Isonicotinoyl)thiosemicarbazide Reflux->Intermediate Reaction Cyclization Stir at Room Temp. Intermediate->Cyclization TosylChloride Tosyl Chloride (TsCl) TosylChloride->Cyclization Pyridine Pyridine (Solvent/Base) Pyridine->Cyclization Product This compound Cyclization->Product Cyclodesulfurization

Caption: Synthetic pathway for this compound.

Materials:

  • Isonicotinohydrazide (Isoniazid)

  • Potassium thiocyanate (KSCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Tosyl Chloride (TsCl)

  • Pyridine

  • Deionized Water

  • Ethanol

Procedure:

Step 1: Synthesis of 1-(Isonicotinoyl)thiosemicarbazide

  • To a suspension of isonicotinohydrazide (10 mmol) in 50 mL of water, add potassium thiocyanate (12 mmol).

  • Slowly add concentrated HCl (1 mL) to the mixture.

  • Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 1-(isonicotinoyl)thiosemicarbazide.

Step 2: Synthesis of this compound

  • Dissolve the 1-(isonicotinoyl)thiosemicarbazide (5 mmol) in 20 mL of pyridine.

  • Cool the solution in an ice bath and slowly add tosyl chloride (5.5 mmol) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and then recrystallized from ethanol to afford pure this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake-Flask method is a standard protocol for the experimental determination of LogP.

Experimental Workflow for LogP Determination

G Start Prepare Octanol-Saturated Water and Water-Saturated Octanol Dissolve Dissolve Compound in Water-Saturated Octanol Start->Dissolve Mix Mix with Octanol-Saturated Water in a Separatory Funnel Dissolve->Mix Equilibrate Shake vigorously and allow layers to separate Mix->Equilibrate Separate Separate Aqueous and Octanol Layers Equilibrate->Separate Analyze_Octanol Analyze Concentration in Octanol Layer (e.g., UV-Vis) Separate->Analyze_Octanol Analyze_Aqueous Analyze Concentration in Aqueous Layer (e.g., UV-Vis) Separate->Analyze_Aqueous Calculate Calculate LogP = log([Compound]octanol / [Compound]aqueous) Analyze_Octanol->Calculate Analyze_Aqueous->Calculate

Caption: Shake-Flask method for LogP determination.

Procedure:

  • Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of n-octanol and water, shaking, and allowing the phases to separate overnight.

  • A known concentration of this compound is dissolved in the water-saturated octanol.

  • A measured volume of this solution is mixed with a measured volume of the octanol-saturated water in a separatory funnel.

  • The mixture is shaken vigorously for several minutes to allow for partitioning of the compound between the two phases and then left to stand until the layers have clearly separated.

  • The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy, after creating a standard calibration curve.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Biological Activity and Signaling Pathways

Derivatives of 1,3,4-oxadiazoles are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[3]. Specifically, derivatives of this compound have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 on endothelial cells initiates a cascade of intracellular signaling events that lead to cell proliferation, migration, survival, and increased vascular permeability. Inhibition of this pathway is a validated strategy in cancer therapy.

G cluster_input Extracellular cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling Cascades cluster_output Cellular Response VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 Src Src VEGFR2->Src PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Permeability Permeability Akt->Permeability FAK FAK Src->FAK Migration Migration FAK->Migration

Caption: Simplified VEGFR-2 signaling pathway upon VEGF-A binding.

This guide serves as a foundational resource for researchers interested in this compound. The provided data and protocols are intended to facilitate further investigation into its properties and potential therapeutic applications. Experimental verification of the predicted physicochemical properties is highly recommended for any downstream applications.

References

An In-depth Technical Guide on 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine (CAS 704-56-3)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine with CAS number 704-56-3 is limited. This guide provides predicted data based on its chemical structure and outlines a comprehensive, albeit hypothetical, workflow for its synthesis and characterization, drawing upon established methods for analogous heterocyclic compounds.

Introduction

Heterocyclic compounds containing both pyridine and 1,3,4-oxadiazole scaffolds are of significant interest in medicinal chemistry. The pyridine ring, a bioisostere of a phenyl group, can enhance solubility and provides a key hydrogen bond acceptor. The 1,3,4-oxadiazole ring is a rigid, planar, and metabolically stable pharmacophore known to participate in hydrogen bonding and exhibit a range of biological activities.[1][2] Derivatives of this class have shown promise as antimicrobial, anticancer, antiviral, anti-inflammatory, and antidiabetic agents.[1][3] This guide focuses on the title compound, this compound, and provides a framework for its scientific investigation.

Physicochemical and Predicted Properties

While experimental data is scarce, computational methods can predict the physicochemical properties of the title compound. These predictions are valuable for guiding experimental design, such as selecting appropriate solvent systems for synthesis and purification, and for preliminary assessment of its drug-likeness.

PropertyPredicted ValueData Source
Molecular Formula C₇H₆N₄OPubChem
Molecular Weight 162.15 g/mol PubChem
IUPAC Name 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-aminePubChem
CAS Number 704-56-3User Provided
Topological Polar Surface Area 77.8 ŲPubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem
Rotatable Bonds 1PubChem
LogP (octanol/water) 0.4PubChem
Solubility Predicted to be soluble in DMSO and polar organic solvents.General chemical knowledge
pKa (most acidic) ~12.5 (Amine N-H)Predicted
pKa (most basic) ~4.5 (Pyridine N)Predicted

Note: The PubChem data corresponds to the structure of 5-pyridin-2-yl-1,3,4-oxadiazol-2-amine, a close isomer. The predicted values for the 4-pyridyl isomer are expected to be very similar.

Hypothetical Synthesis and Experimental Protocols

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-documented. A common and effective route involves the cyclization of a semicarbazide or, more efficiently, a thiosemicarbazide precursor.[4]

3.1. Proposed Synthetic Pathway

A plausible synthetic route starting from isonicotinic acid is outlined below.

Caption: Proposed synthesis of the target compound.

3.2. Detailed Experimental Protocols

Step 1: Synthesis of Isonicotinoyl Hydrazide

  • To a solution of isonicotinic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0°C.

  • Reflux the mixture for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting ester in ethanol and add hydrazine hydrate (2.0 eq).

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry.

Step 2: Synthesis of 1-(Isonicotinoyl)thiosemicarbazide

  • Dissolve isonicotinoyl hydrazide (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of potassium thiocyanate (1.1 eq) followed by concentrated hydrochloric acid (1.1 eq).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction, and the product will precipitate.

  • Filter, wash with water, and recrystallize from ethanol.

Step 3: Cyclization to this compound

  • Suspend 1-(isonicotinoyl)thiosemicarbazide (1.0 eq) in an appropriate solvent like ethanol or DMF.

  • Add a cyclizing agent. A common and effective agent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or mercury(II) oxide.

  • Stir the reaction at room temperature or with gentle heating for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Compound Characterization Workflow

A thorough characterization is essential to confirm the identity, purity, and structure of the newly synthesized compound.[6][7]

Characterization_Workflow start Synthesized Crude Product purification Purification (Recrystallization / Chromatography) start->purification physchem Physicochemical Analysis (Melting Point, Solubility) purification->physchem structural Structural Elucidation purification->structural purity Purity Assessment (HPLC, Elemental Analysis) purification->purity nmr ¹H & ¹³C NMR structural->nmr ms Mass Spectrometry (MS) structural->ms ftir FTIR Spectroscopy structural->ftir final Characterized Compound purity->final

Caption: Workflow for compound characterization.

4.1. Spectroscopic Analysis Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).[5] Record ¹H and ¹³C NMR spectra to confirm the proton and carbon environments, which are crucial for structural confirmation.

  • Mass Spectrometry (MS): Utilize techniques like Electrospray Ionization (ESI) to determine the molecular weight of the compound, confirming its elemental composition.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Record the IR spectrum (e.g., using KBr pellets) to identify characteristic functional groups, such as N-H stretches from the amine, C=N and C-O-C stretches of the oxadiazole ring, and aromatic C=C and C-H vibrations from the pyridine ring.[5][7]

Potential Biological Activity and Signaling Pathways

Given the known activities of related compounds, this compound is a candidate for screening against various biological targets.

5.1. Areas for Initial Biological Screening:

  • Antimicrobial Activity: Test against a panel of Gram-positive and Gram-negative bacteria and fungal strains using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[8][9]

  • Anticancer Activity: Evaluate cytotoxicity against various cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) using assays like the MTT assay.[3]

  • Enzyme Inhibition: Many oxadiazole derivatives are known enzyme inhibitors. Screening against enzymes like lipoxygenase, carbonic anhydrase, or kinases could reveal specific bioactivities.

5.2. Hypothetical Signaling Pathway Involvement

If the compound shows anticancer activity, a potential mechanism could involve the inhibition of a key signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Signaling_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation compound 5-Pyridin-4-yl-... (Hypothetical Inhibitor) compound->akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Conclusion

While this compound (CAS 704-56-3) is not extensively documented in public literature, its core structure represents a promising scaffold for drug discovery. The protocols and workflows outlined in this guide provide a comprehensive framework for its synthesis, characterization, and initial biological evaluation. Further research into this and related compounds could lead to the development of novel therapeutic agents.

References

Structure Elucidation of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document details the spectroscopic characterization, synthesis, and potential biological relevance of the molecule, presenting data in a clear and accessible format for researchers in drug discovery and development.

Chemical Structure and Properties

This compound is a bicyclic aromatic compound featuring a pyridine ring linked to a 1,3,4-oxadiazole ring, which is further substituted with an amino group.

PropertyValue
Molecular Formula C₇H₆N₄O
Molecular Weight 162.15 g/mol [1]
CAS Number 704-56-3[1]
IUPAC Name 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine[1]
SMILES Nc1nnc(o1)c2ccncc2
InChI Key JQGJTYPZTLAQIC-UHFFFAOYSA-N[1]

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.70d2HH-2', H-6' (Pyridine)
~7.80d2HH-3', H-5' (Pyridine)
~7.50br s2H-NH₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~164.0C-5 (Oxadiazole)
~158.0C-2 (Oxadiazole)
~150.0C-2', C-6' (Pyridine)
~121.0C-3', C-5' (Pyridine)
~130.0C-4' (Pyridine)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule. The characteristic vibrational frequencies in the IR spectrum confirm the presence of the amine, pyridine, and oxadiazole moieties.

Table 3: Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Medium, BroadN-H stretching (Amine)
1650-1630StrongC=N stretching (Oxadiazole)
1600-1580MediumC=C stretching (Pyridine)
1550-1530MediumN-H bending (Amine)
1250-1200StrongC-O-C stretching (Oxadiazole)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be the base peak.

Table 4: Predicted Mass Spectrometry Data

m/zPredicted Fragment
163.06[M+H]⁺ (Molecular Ion)
135.06[M+H - CO]⁺
120.05[M+H - N₂H]⁺
105.04[C₅H₄N-C=N]⁺
78.03[C₅H₄N]⁺ (Pyridyl cation)

Experimental Protocols

This section outlines the general experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

A common route for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the cyclization of a thiosemicarbazide precursor.

Materials:

  • Isonicotinic hydrazide

  • Potassium thiocyanate

  • Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • A mixture of isonicotinic hydrazide (1 mmol) and potassium thiocyanate (1.2 mmol) in ethanol is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

  • The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher NMR spectrometer.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FTIR Spectroscopy:

  • The FTIR spectrum of the solid sample is recorded using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • The mass spectrum is obtained using an ESI-MS instrument.

  • The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the ion source.

  • The spectrum is recorded in positive ion mode.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Structure Elucidation

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_elucidation Structure Elucidation start Isonicotinic Hydrazide + Potassium Thiocyanate reflux Reflux in Ethanol start->reflux filtration Filtration & Washing reflux->filtration recrystallization Recrystallization filtration->recrystallization product Pure Product recrystallization->product nmr NMR (1H, 13C) product->nmr ftir FTIR product->ftir ms Mass Spectrometry product->ms elucidation Final Structure Confirmation nmr->elucidation ftir->elucidation ms->elucidation

Caption: General workflow for synthesis and structure elucidation.

Potential Biological Signaling Pathway

Derivatives of 1,3,4-oxadiazole are known to exhibit a range of biological activities, including anticancer properties. One potential mechanism of action is the inhibition of enzymes involved in cancer cell proliferation, such as lipoxygenases.

G compound This compound lox Lipoxygenase (LOX) compound->lox Inhibition apoptosis Apoptosis compound->apoptosis Induction leukotrienes Leukotrienes lox->leukotrienes aa Arachidonic Acid aa->lox inflammation Inflammation leukotrienes->inflammation proliferation Cell Proliferation leukotrienes->proliferation inflammation->proliferation

Caption: Potential mechanism of anticancer activity via LOX inhibition.

References

Spectroscopic and Biological Insights into 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages data from its close structural analogue, 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine, to provide a comprehensive and predictive analysis. The guide includes tabulated spectroscopic data (NMR, IR, Mass Spectrometry), detailed experimental protocols, and visualizations of experimental workflows and relevant biological pathways to support research and development efforts.

Spectroscopic Data

Direct experimental spectroscopic data for this compound is not extensively reported. The following tables present experimental data for the analogous compound, 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine, and provide predicted values for the target compound based on structural similarities and known spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary difference between the 2-pyridyl and 4-pyridyl isomers in NMR spectroscopy will be the chemical shifts and coupling patterns of the pyridine ring protons.

Table 1: ¹H NMR Data (Predicted for this compound)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Predicted)Reference Data (5-Pyridin-2-yl isomer)[1]
~8.70 - 8.80Doublet2HProtons ortho to pyridine N7.51 - 8.67 ppm (aromatic protons)
~7.80 - 7.90Doublet2HProtons meta to pyridine N7.51 - 8.67 ppm (aromatic protons)
~7.45Broad Singlet2H-NH₂ (D₂O exchangeable)7.42–7.50 ppm (D₂O exchangeable)

Table 2: ¹³C NMR Data (Predicted for this compound)

Chemical Shift (δ, ppm)Assignment (Predicted)Reference Data (5-Pyridin-2-yl isomer)[1]
~165.0C5 of Oxadiazole ring164.70 ppm
~158.0C2 of Oxadiazole ring157.62 ppm
~151.0Carbons ortho to pyridine NPyridine ring carbons appear in aromatic region
~121.0Carbons meta to pyridine NPyridine ring carbons appear in aromatic region
~130.0Quaternary carbon of pyridine ringPyridine ring carbons appear in aromatic region
Infrared (IR) Spectroscopy

The IR spectra of the two isomers are expected to be very similar, with characteristic peaks for the amine and oxadiazole functional groups.

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)Functional Group AssignmentReference Data (5-Pyridin-2-yl isomer)[1]
3270, 3098N-H stretching (primary amine)3270.11, 3098.95 cm⁻¹
~3050Aromatic C-H stretching3059.24 cm⁻¹
~1645C=N stretching (oxadiazole ring)1642.89 cm⁻¹
~1047C-O-C stretching (oxadiazole ring)1047.67 cm⁻¹
Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 162.15 g/mol .

Table 4: Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)Ion Assignment (Predicted)Notes
163.16[M+H]⁺Protonated molecular ion
162.15[M]⁺Molecular ion
Predicted Fragments[M-N₂]⁺, [M-HCN]⁺, Pyridine fragmentsFragmentation of the oxadiazole and pyridine rings

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 2-amino-5-aryl-1,3,4-oxadiazoles, adapted from literature procedures.

Synthesis of 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine

A common route for synthesizing 2-amino-5-substituted-1,3,4-oxadiazoles involves the cyclization of an acylthiosemicarbazide or a similar precursor.

  • Preparation of Isonicotinohydrazide: Isoniazid is often used as a starting material, or isonicotinic acid can be esterified and then reacted with hydrazine hydrate.

  • Formation of Intermediate: The isonicotinohydrazide is reacted with cyanogen bromide (CNBr) in a suitable solvent like methanol or ethanol. The reaction mixture is typically refluxed for several hours.

  • Cyclization: The intermediate undergoes cyclization upon neutralization or further heating to form the 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) to yield the final compound.

Spectroscopic Characterization
  • NMR Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz).

    • The sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy:

    • The IR spectrum is recorded using an FTIR spectrophotometer.

    • The sample is typically prepared as a KBr pellet.

    • The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Mass spectra are obtained using a mass spectrometer, often with an electrospray ionization (ESI) source.

    • The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

    • Data is collected in positive ion mode to observe the [M+H]⁺ ion.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Isonicotinohydrazide + CNBr Reflux Reflux in Solvent Start->Reflux Cyclize Cyclization Reflux->Cyclize Purify Recrystallization Cyclize->Purify Product Final Product Purify->Product NMR NMR (1H, 13C) Product->NMR Characterization IR FTIR Product->IR MS Mass Spec (ESI) Product->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Synthesis and Spectroscopic Characterization Workflow.
Potential Biological Signaling Pathway

Derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazole have been investigated as inhibitors of various biological targets, including VEGFR-2, which is crucial in angiogenesis (the formation of new blood vessels).[2] The diagram below outlines a simplified VEGFR-2 signaling cascade.

VEGFR2_Pathway cluster_downstream Downstream Signaling cluster_response Cellular Response Ligand VEGF-A Receptor VEGFR-2 Ligand->Receptor Binds & Activates PLCg PLCγ Receptor->PLCg PI3K PI3K Receptor->PI3K RAS Ras Receptor->RAS Inhibitor 5-Pyridin-4-yl- 1,3,4-oxadiazol-2-amine (Potential Inhibitor) Inhibitor->Receptor Inhibits AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Simplified VEGFR-2 Signaling Pathway.

References

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its remarkable metabolic stability, favorable pharmacokinetic properties, and ability to engage in various biological interactions have cemented its importance in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical development of 1,3,4-oxadiazole derivatives, detailing key synthetic milestones, and presenting quantitative biological data and experimental protocols for their preparation.

I. Discovery and Historical Milestones

The journey of the 1,3,4-oxadiazole nucleus from a chemical curiosity to a cornerstone of drug discovery is marked by key synthetic innovations. Although derivatives were likely synthesized earlier, the first reported preparation of the parent, unsubstituted 1,3,4-oxadiazole was accomplished by Ainsworth in 1965.[1][2] This was achieved through the thermolysis of ethyl formate formylhydrazone.[1]

Early synthetic efforts primarily revolved around the cyclization of pre-formed acyclic precursors. A significant and widely adopted method has been the cyclodehydration of 1,2-diacylhydrazines. This approach, utilizing various dehydrating agents, provided a versatile entry to a wide range of 2,5-disubstituted 1,3,4-oxadiazoles. Another classical and enduring method involves the oxidative cyclization of N-acylhydrazones.

The latter half of the 20th century and the beginning of the 21st century witnessed a surge in the development of more efficient and diverse synthetic methodologies. These advancements were largely driven by the increasing recognition of the 1,3,4-oxadiazole core in biologically active molecules. Today, a plethora of synthetic routes exist, ranging from classical methods to modern metal-catalyzed and one-pot procedures, highlighting the continuous evolution of synthetic strategies to access this important heterocyclic system.[3][4]

II. Key Synthetic Methodologies

The synthesis of the 1,3,4-oxadiazole ring is a well-established area of organic chemistry, with several reliable and versatile methods. The most common strategies involve the construction of the heterocyclic ring from acyclic precursors.

A. Cyclodehydration of 1,2-Diacylhydrazines

One of the most fundamental and widely used methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. This reaction involves the removal of a molecule of water from the diacylhydrazine precursor to facilitate ring closure. A variety of dehydrating agents can be employed for this transformation, with phosphorus oxychloride (POCl₃) being a classical and effective choice.[1][5] Other reagents such as thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and Burgess-type reagents have also been successfully utilized.[5][6]

The general workflow for this synthesis is depicted below:

G General Workflow for 1,3,4-Oxadiazole Synthesis via Cyclodehydration cluster_start Starting Materials cluster_synthesis Synthesis of Precursor cluster_cyclization Cyclization cluster_product Final Product Carboxylic Acid Carboxylic Acid Acylhydrazide Formation Acylhydrazide Formation Carboxylic Acid->Acylhydrazide Formation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Acylhydrazide Formation Diacylhydrazine Formation Diacylhydrazine Formation Acylhydrazide Formation->Diacylhydrazine Formation Cyclodehydration Cyclodehydration Diacylhydrazine Formation->Cyclodehydration 2,5-Disubstituted-1,3,4-oxadiazole 2,5-Disubstituted-1,3,4-oxadiazole Cyclodehydration->2,5-Disubstituted-1,3,4-oxadiazole

Caption: General workflow for 1,3,4-oxadiazole synthesis.

B. Oxidative Cyclization of N-Acylhydrazones

Another prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. N-acylhydrazones are readily prepared by the condensation of an aldehyde with an acid hydrazide. Various oxidizing agents can be used to effect the cyclization, including mercuric oxide, iodine, and N-bromosuccinimide (NBS).[3][7] This method offers a high degree of flexibility in introducing diverse substituents at the 2- and 5-positions of the oxadiazole ring.

A plausible mechanism for this transformation is illustrated below:

G Mechanism of Oxidative Cyclization of N-Acylhydrazones N-Acylhydrazone N-Acylhydrazone Intermediate_1 Tautomerization N-Acylhydrazone->Intermediate_1 [H⁺] Intermediate_2 Oxidative Cyclization (e.g., with I₂) Intermediate_1->Intermediate_2 Oxidant Intermediate_3 Elimination of HI Intermediate_2->Intermediate_3 1,3,4-Oxadiazole 2,5-Disubstituted-1,3,4-oxadiazole Intermediate_3->1,3,4-Oxadiazole

Caption: Oxidative cyclization of N-acylhydrazones.

III. Biological Activities and Quantitative Data

1,3,4-Oxadiazole derivatives exhibit a remarkable breadth of biological activities, which has fueled their extensive investigation in drug discovery.[3][8] These activities include anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[8][9] The following tables summarize some of the reported quantitative data for the biological activities of various 1,3,4-oxadiazole derivatives.

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives (IC₅₀ values in µM)

Compound IDA549 (Lung)C6 (Glioblastoma)MCF-7 (Breast)Reference
4f 1.59-7.48--[10]
4h <0.1413.04-[10]
4i 1.59--[10]
4k 1.59-7.48--[10]
4l 1.80--[10]
AMK OX-8 25.04--[11]
AMK OX-9 20.73--[11]
AMK OX-10 ---[11]
AMK OX-12 41.92--[11]
33 <10-0.34[12]
37 --<0.7[12]
18a --4.56[13]
18b 4.11--[13]

Table 2: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives (MIC values in µg/mL)

Compound IDS. aureusMRSAB. subtilisReference
OZE-I 4-164-8-[14]
OZE-II 4-168-[14]
OZE-III 8-32--[14]
4a 1-20.25-1-[15]
4b 1-20.25-1-[15]
4c 1-20.25-1-[15]
22a 1.56--[15]
22b --0.78[15]
22c --0.78[15]
1771 4-168-16-[16][17]
Compound 13 0.5 (MIC₉₀)--[16][17]
4a (Kouhkan et al.) -62-[18]
4b (Kouhkan et al.) -62-[18]
4c (Kouhkan et al.) -62-[18]

IV. Experimental Protocols

The following are representative experimental protocols for the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives.

A. General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration of 1,2-Diacylhydrazines

This protocol is adapted from the work of Husain et al.[1]

Materials:

  • Aromatic acid hydrazide (1 equivalent)

  • Carboxylic acid derivative (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (as solvent and dehydrating agent)

  • Methanol (for recrystallization)

Procedure:

  • A mixture of the aromatic acid hydrazide and the carboxylic acid derivative is taken in a round-bottom flask.

  • Phosphorus oxychloride is added to the flask.

  • The reaction mixture is heated to reflux for a period of several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured into crushed ice with stirring.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as methanol, to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

B. General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization of N-Acylhydrazones

This protocol is a general representation of methods described in the literature.[7][19]

Materials:

  • Acid hydrazide (1 equivalent)

  • Aldehyde (1 equivalent)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalyst)

  • Oxidizing agent (e.g., Iodine, Mercuric oxide)

  • Appropriate solvent for cyclization (e.g., DMF)

Procedure:

  • Synthesis of N-Acylhydrazone:

    • To a solution of the acid hydrazide in ethanol, a catalytic amount of glacial acetic acid is added.

    • The aldehyde is then added, and the mixture is refluxed for an appropriate time until the reaction is complete (monitored by TLC).

    • The reaction mixture is cooled, and the precipitated N-acylhydrazone is filtered, washed with cold ethanol, and dried.

  • Oxidative Cyclization:

    • The synthesized N-acylhydrazone is dissolved in a suitable solvent such as dimethylformamide (DMF).

    • The oxidizing agent (e.g., yellow mercuric oxide and a catalytic amount of iodine) is added to the solution.

    • The reaction mixture is refluxed for several hours.

    • After completion, the reaction mixture is cooled and poured into a solution of potassium iodide.

    • The precipitated product is filtered, washed with water, and dried.

    • The crude product is purified by recrystallization from an appropriate solvent.

V. Conclusion

The 1,3,4-oxadiazole scaffold has a rich history and continues to be a focal point of research in medicinal chemistry. Its journey from a simple heterocycle to a key component in numerous bioactive compounds is a testament to the ingenuity of synthetic chemists and the relentless pursuit of new therapeutic agents. The versatile synthetic routes and the diverse biological activities associated with its derivatives ensure that the 1,3,4-oxadiazole ring will remain a prominent and valuable tool in the development of future pharmaceuticals. This guide provides a foundational understanding for researchers and professionals dedicated to harnessing the potential of this remarkable heterocyclic system.

References

Theoretical Exploration of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical and experimental studies of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates data on its synthesis, characterization, and computational analysis, including molecular docking studies against various therapeutic targets. Detailed experimental protocols and theoretical parameters are presented to facilitate further research and development. Visualizations of key workflows and potential signaling pathways are included to offer a comprehensive understanding of its pharmacological potential.

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The incorporation of a pyridine ring often enhances the pharmacological profile of these molecules. This compound, with its unique structural features, has emerged as a promising candidate for the development of novel therapeutic agents. This guide delves into the theoretical underpinnings of its activity, supported by available experimental data, to provide a comprehensive resource for researchers in the field.

Theoretical Studies

Theoretical and computational studies are instrumental in elucidating the structural, electronic, and pharmacokinetic properties of drug candidates, thereby guiding rational drug design. While comprehensive theoretical studies specifically for this compound are not extensively reported, valuable insights can be drawn from studies on its close analogs, particularly the 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thione.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules. Studies on related 5-(pyridyl)-1,3,4-oxadiazole derivatives provide a basis for understanding the properties of the title compound.

A logical workflow for such a theoretical study is outlined below:

G cluster_input Input cluster_dft DFT Calculations cluster_output Output Data Input_Structure Initial Molecular Structure (this compound) Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Properties Calculation (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Molecular Geometry Geometry_Optimization->Optimized_Geometry Thermodynamic_Properties Thermodynamic Properties Frequency_Calculation->Thermodynamic_Properties Reactivity_Descriptors Reactivity Descriptors (Energy Gap, Hardness, etc.) Electronic_Properties->Reactivity_Descriptors MEP_Map Molecular Electrostatic Potential Map Electronic_Properties->MEP_Map

Figure 1: Workflow for DFT calculations.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For the analogous 5-(4'-pyridyl)-1,3,4-oxadiazole-2-thione, the HOMO-LUMO energy gap has been a subject of theoretical investigation.[2]

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule and is useful for predicting sites of electrophilic and nucleophilic attack. For 1,3,4-oxadiazole derivatives, the MEP surface typically shows negative potential around the nitrogen atoms of the oxadiazole and pyridine rings, indicating their susceptibility to electrophilic attack.

Table 1: Theoretical Data for 5-(Pyridyl)-1,3,4-oxadiazole Analogs

ParameterValue (for 5-(4'-pyridyl)-1,3,4-oxadiazole-2-thione)MethodReference
HOMO-LUMO Energy GapGood agreement with experimental UV spectraTD-DFT/6-31G(d,p)[2]
Rotational Barrier (Pyridine)CalculatedDFT (B3LYP) and MP2[2]

Note: Data presented is for a closely related analog and should be considered as an approximation for the title compound.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target. This compound and its derivatives have been docked against several biological targets, suggesting a wide range of potential therapeutic applications.

Table 2: Summary of Molecular Docking Studies

Target ProteinPDB IDBinding Energy (kcal/mol) / Docking ScoreKey InteractionsPotential ApplicationReference
E. coli Biotin Carboxylase3jzf--Antibacterial[3]
VEGFR-2--Similar binding to co-crystallized ligandAnti-angiogenic[4]
Bloom Helicase (BLM)-IC50 of 3.5 µM for a thiadiazole analog-Anticancer[4]
Acetylcholinesterase (AChE)-IC50 values of 12.8–99.2 µM for derivativesNon-covalent interactionsAlzheimer's Disease
ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the development of a successful drug. In silico ADMET prediction for N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, which share the same core structure, indicated that these compounds generally adhere to Lipinski's rule of five and have a favorable toxicity profile.[5]

Experimental Protocols

Synthesis of this compound

A common synthetic route to 5-substituted-1,3,4-oxadiazol-2-amines involves the cyclization of a thiosemicarbazide derivative.

General Procedure:

  • Formation of Thiosemicarbazide: Isonicotinic acid hydrazide is reacted with an appropriate isothiocyanate in a suitable solvent like ethanol. The mixture is refluxed for several hours.

  • Cyclization: The resulting thiosemicarbazide is then treated with a cyclizing agent, such as chloroacetic acid in the presence of anhydrous sodium acetate in absolute ethanol, and refluxed to yield the N-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine.

G cluster_synthesis Synthesis Workflow Start Isonicotinic acid hydrazide + Aryl isothiocyanate Step1 Reflux in Ethanol Start->Step1 Intermediate 2-Isonicotinoyl-N-arylhydrazine carbothioamide Step1->Intermediate Step2 Reflux with Chloroacetic acid and Sodium acetate in Ethanol Intermediate->Step2 Product N-Aryl-5-(pyridin-4-yl)-1,3,4- oxadiazol-2-amine Step2->Product

Figure 2: General synthesis workflow.
Characterization

The synthesized compounds are typically characterized using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra are recorded to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: IR spectra are used to identify the presence of key functional groups, such as N-H, C=N, and C-O-C stretches.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound.

  • Elemental Analysis: Elemental analysis is performed to confirm the empirical formula.

Table 3: Spectroscopic Data for a Representative Derivative (N-(4-Bromophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine)

TechniqueObserved DataReference
IR (KBr, cm-1) 3190 (NH)
1H NMR (500 MHz, DMSO-d6) δ (ppm) 11.06 (s, 1H, NH), 8.8 (d, 2H, pyridyl-H), 7.8 (d, 2H, pyridyl-H), 7.6 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H)
13C NMR (125 MHz, DMSO-d6) δ (ppm) 168.4, 163.3, 160.2, 156.3, 152.7, 150.6, 146.6, 138.0, 132.0, 125.0, 129.9, 121.4, 119.4, 113.7, 56.0
HRMS [M]+ and [M+2]+ peaks observed

Potential Signaling Pathways

Based on molecular docking studies and biological evaluations of derivatives, this compound may exert its therapeutic effects through various signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

Derivatives of the title compound have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[4] Inhibition of VEGFR-2 can block downstream signaling cascades involved in endothelial cell proliferation, migration, and survival.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor 5-Pyridin-4-yl-1,3,4- oxadiazol-2-amine Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Migration Migration & Survival Akt->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation

Figure 3: Inhibition of VEGFR-2 signaling.
Inhibition of Bloom Helicase in DNA Repair

Thiadiazole analogs of this compound have shown potent inhibition of Bloom (BLM) helicase, an enzyme crucial for maintaining genomic stability.[4] Inhibition of BLM can be a therapeutic strategy in oncology, as it may sensitize cancer cells to DNA damaging agents.

G cluster_blm Bloom Helicase Function and Inhibition DNA_Damage DNA Damage (e.g., Double-Strand Breaks) HR Homologous Recombination Repair DNA_Damage->HR BLM Bloom Helicase (BLM) HR->BLM Recruits dHJ_Resolution Double Holliday Junction Resolution BLM->dHJ_Resolution Genomic_Instability Genomic Instability BLM->Genomic_Instability Prevents Inhibitor 5-Pyridin-4-yl-1,3,4- oxadiazol-2-amine Analog Inhibitor->BLM Inhibits Genome_Stability Genome Stability dHJ_Resolution->Genome_Stability

Figure 4: Role of BLM and its inhibition.

Conclusion

This compound represents a versatile and promising scaffold for the development of new therapeutic agents. Theoretical studies, including quantum chemical calculations and molecular docking, have provided valuable insights into its electronic properties and potential biological targets. This guide has summarized the key theoretical and experimental findings to date, offering a solid foundation for future research. Further in-depth computational analysis of the title compound, coupled with expanded biological screening, will be crucial in fully elucidating its therapeutic potential and advancing it through the drug discovery pipeline.

References

A Technical Guide to the Quantum Chemical Analysis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry due to the established biological activities of its constituent pyridine and 1,3,4-oxadiazole moieties.[1][2][3] Quantum chemical calculations provide a powerful, non-experimental method to elucidate the structural, electronic, and reactive properties of such molecules, offering critical insights for drug design and development. This guide outlines the standard computational methodologies for a thorough quantum chemical analysis of this target molecule, based on established practices for analogous structures. We detail the protocols for geometry optimization, vibrational analysis, and the exploration of electronic properties through Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

Introduction: The Significance of Computational Chemistry in Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides and is known for a wide range of biological activities, including antimicrobial and anticancer properties.[4] Similarly, the pyridine scaffold is a ubiquitous feature in many approved drugs.[1] The combination of these two moieties in this compound suggests a promising candidate for further investigation.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), allow for the prediction of molecular properties with high accuracy. These computational studies can predict molecular stability, identify reactive sites, determine electronic properties, and interpret spectroscopic data, thereby guiding synthetic efforts and helping to rationalize structure-activity relationships (SAR).[5][6]

Computational Methodology and Protocols

The following protocols represent a standard workflow for the quantum chemical characterization of this compound, derived from computational studies on structurally related compounds.[5][7]

Software and Level of Theory

All calculations are typically performed using a quantum chemistry software package like Gaussian 09 or a later version.[1] The choice of method and basis set is critical for obtaining accurate results. A widely accepted and effective combination for molecules of this type is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with a Pople-style basis set, such as 6-311++G(d,p).[7][8] This level of theory provides a robust balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties.

Experimental Protocol: Step-by-Step Calculation
  • Structure Input: The initial 3D structure of this compound is constructed using a molecular builder and pre-optimized using a faster, lower-level method if necessary.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) method. This process systematically alters the molecular geometry to find the lowest energy conformation (a minimum on the potential energy surface).

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. The results of this calculation also yield theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.[9]

  • Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[5]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to study intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule.

    • Atomic Charges: Mulliken or Natural Population Analysis (NPA) is used to calculate the partial charges on each atom, providing insight into the polarity and electrostatic interactions of the molecule.

Below is a diagram illustrating the standard workflow for these quantum chemical calculations.

G cluster_outputs Calculated Properties & Analysis start Initial 3D Structure (Molecular Builder) opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Imaginary Frequencies? freq->check vib Vibrational Spectra (IR/Raman) freq->vib sp Single-Point Calculations (on Optimized Geometry) check->sp No reopt Re-optimize Structure check->reopt Yes homo_lumo HOMO/LUMO Analysis (Reactivity, ΔE) sp->homo_lumo mep MEP Mapping (Reactive Sites) sp->mep nbo NBO Analysis (Charge Transfer) sp->nbo reopt->opt

Caption: Workflow for Quantum Chemical Calculations.

Presentation of Quantitative Data

While specific computational results for this compound are not extensively available in the cited literature, this section outlines the standard format for presenting such data. The tables below serve as templates for reporting the key findings from the calculations described.

Table 1: Optimized Geometric Parameters

This table would present the key bond lengths and bond angles of the molecule's lowest energy conformation.

ParameterAtom(s)Value (Å or °)
Bond Length C-N (Pyridine)Calculated Value
C=N (Oxadiazole)Calculated Value
C-O (Oxadiazole)Calculated Value
C-NH2Calculated Value
Bond Angle C-N-C (Pyridine)Calculated Value
N-C-O (Oxadiazole)Calculated Value
Dihedral Angle Pyridine-OxadiazoleCalculated Value
Table 2: Frontier Molecular Orbital Properties

This table summarizes the energies of the frontier orbitals and the resulting energy gap, which are fundamental to understanding the molecule's electronic behavior.

ParameterValue (eV)
HOMO Energy Calculated Value
LUMO Energy Calculated Value
Energy Gap (ΔE = ELUMO - EHOMO) Calculated Value
Table 3: Mulliken Atomic Charges

This table would list the calculated partial charges on key atoms, indicating the most electropositive and electronegative centers within the molecule.

AtomAtom NumberCharge (e)
O (Oxadiazole)Atom IndexCalculated Value
N (Pyridine)Atom IndexCalculated Value
N (Amine)Atom IndexCalculated Value
N (Oxadiazole)Atom IndexCalculated Value
N (Oxadiazole)Atom IndexCalculated Value

Interpretation of Results

  • Molecular Geometry: The planarity between the pyridine and oxadiazole rings would be assessed via the dihedral angle. A high degree of planarity suggests an extended π-conjugated system, which influences electronic properties.

  • HOMO-LUMO Analysis: A small HOMO-LUMO energy gap (ΔE) indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.[5] The spatial distribution of the HOMO and LUMO clouds reveals the likely sites for electron donation and acceptance, respectively.

  • MEP Analysis: The MEP map provides a visual guide to the molecule's reactive landscape. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

  • NBO and Atomic Charges: NBO analysis quantifies the delocalization of electron density, such as from the amine lone pair into the oxadiazole ring. Atomic charges help rationalize intermolecular interactions, such as hydrogen bonding, which are critical for drug-receptor binding.

Conclusion

The quantum chemical analysis of this compound is an essential step in its evaluation as a potential therapeutic agent. By employing standard DFT methods, researchers can gain a deep and predictive understanding of its structural, electronic, and spectroscopic properties. This in-depth theoretical characterization provides a rational basis for further synthetic modification and biological testing, ultimately accelerating the drug discovery and development process.

References

Solubility and Biological Context of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the heterocyclic compound 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine. Due to the limited availability of direct quantitative solubility data in public literature, this guide combines qualitative information from related compounds, predicted values, and standardized experimental protocols for solubility determination. Additionally, it explores a potential biological mechanism of action based on close structural analogs, offering a comprehensive resource for researchers in drug discovery and development.

Physicochemical Properties and Solubility Profile

This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are recognized for their diverse biological activities, including antimicrobial and anticancer properties. The solubility of such compounds is a critical parameter for their therapeutic efficacy and formulation development.

Predicted and Qualitative Solubility Data

The following table summarizes the expected solubility behavior based on predictions and data from analogous compounds.

SolventPredicted/Qualitative SolubilityReference
Aqueous Buffers Low to moderate, pH-dependentGeneral knowledge for amine-containing heterocycles
Water Soluble up to 10 mM (for a modified derivative)[1][1]
Dimethyl Sulfoxide (DMSO) Soluble[1]
Ethanol Soluble[1]
Methanol Soluble
Chloroform Soluble[1]
Dioxane Soluble[1]
Acetone Soluble[1]
N,N-Dimethylformamide (DMF) Soluble[1]

Experimental Protocols for Solubility Determination

For researchers seeking to quantify the solubility of this compound, the following established methodologies are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the supernatant by centrifugation and/or filtration (using a filter that does not bind the compound).

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Add the DMSO stock solution to the aqueous buffer or solvent of interest in a multi-well plate.

  • Precipitation Monitoring: The formation of a precipitate is monitored over a set period (e.g., 1-24 hours) using nephelometry (light scattering) or UV-Vis spectroscopy.

  • Determination of Kinetic Solubility: The kinetic solubility is the concentration at which the first sign of precipitation is detected.

Potential Biological Signaling Pathway: Bloom Helicase Inhibition

While the specific biological targets of this compound are not definitively established, a close structural analog, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, has been identified as a potent inhibitor of Bloom helicase (BLM).[2][3][4] BLM is a crucial enzyme in the DNA repair pathway, and its inhibition can lead to genomic instability, a hallmark of some cancers. Given that the 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are considered bioisosteres, it is plausible that this compound may also target BLM.

The proposed mechanism involves the inhibitor binding to the BLM helicase, preventing it from unwinding DNA. This disruption of DNA repair can be synthetically lethal in cancer cells that are already deficient in other DNA repair pathways.

G Proposed Mechanism of Action: BLM Helicase Inhibition cluster_0 DNA Damage cluster_1 DNA Repair Pathway cluster_2 Inhibitor Action DNA_Damage DNA Damage (e.g., Double-Strand Breaks) BLM_Helicase Bloom Helicase (BLM) DNA_Damage->BLM_Helicase activates DNA_Unwinding DNA Unwinding BLM_Helicase->DNA_Unwinding Inhibition Inhibition of BLM Activity BLM_Helicase->Inhibition Repair_Proteins Recruitment of Repair Proteins DNA_Unwinding->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Cell_Survival Cell_Survival DNA_Repair->Cell_Survival promotes Inhibitor This compound (Proposed Inhibitor) Inhibitor->BLM_Helicase binds to Inhibition->DNA_Unwinding blocks Apoptosis Apoptosis Inhibition->Apoptosis leads to (in cancer cells)

Proposed mechanism of this compound as a BLM helicase inhibitor.

Experimental and Developmental Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and evaluation of a novel compound like this compound in a drug discovery context.

G Drug Discovery and Development Workflow Synthesis Synthesis of This compound Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Solubility_Screening Solubility Screening (Kinetic and Thermodynamic) Purification->Solubility_Screening In_Vitro_Assays In Vitro Biological Assays (e.g., BLM Helicase Inhibition) Purification->In_Vitro_Assays Solubility_Screening->In_Vitro_Assays Cell-based_Assays Cell-based Assays (Cytotoxicity, Target Engagement) In_Vitro_Assays->Cell-based_Assays Lead_Optimization Lead Optimization (SAR Studies) Cell-based_Assays->Lead_Optimization Lead_Optimization->Synthesis Iterative Process Preclinical_Studies Preclinical Studies (In Vivo Efficacy and Toxicology) Lead_Optimization->Preclinical_Studies

A generalized workflow for the development of a novel chemical entity.

This technical guide provides a foundational understanding of the solubility and potential biological role of this compound. Further experimental investigation is necessary to establish definitive quantitative solubility data and to confirm its mechanism of action.

References

In-Depth Technical Guide: Thermal Stability of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of the heterocyclic compound 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine. Due to the limited publicly available data on the target molecule, this guide leverages thermal analysis data from the structurally analogous compound, 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol, to infer its stability profile. The 1,3,4-oxadiazole ring is known for its high thermal and chemical stability. This document outlines standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), crucial techniques for characterizing the thermal properties of such compounds. Furthermore, a logical workflow for a comprehensive thermal stability assessment is presented. This guide serves as a critical resource for researchers in drug development and materials science, enabling a foundational understanding of the thermal characteristics of this important class of compounds.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a 1,3,4-oxadiazole-2-amine moiety. The 1,3,4-oxadiazole ring is a key structural motif in medicinal chemistry, known for its diverse biological activities and favorable physicochemical properties, including good thermal and chemical stability.[1] Aromatic nitrogen heterocycles are of significant interest in the development of energetic materials and pharmaceuticals, where thermal stability is a paramount parameter for safety, storage, and processing. Understanding the thermal decomposition profile is crucial for predicting the shelf-life, formulation compatibility, and overall viability of a drug candidate.

Thermal Stability Analysis of Structural Analogue

To approximate the thermal properties of this compound, data from its thiol analogue, 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol, has been compiled. The substitution of the 2-amine with a 2-thiol group is expected to have some influence on the melting point and decomposition temperature, but the overall stability is largely dictated by the robust aromatic heterocyclic core.

Table 1: Thermal Properties of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol

PropertyValueTechnique
Melting Point270-275 °CNot Specified
Decomposition Temperature506 °C (Complete Decomposition)Thermal Analysis

Note: The data presented is for the structural analogue 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol and should be used as an estimation for the thermal stability of this compound.

Experimental Protocols

The following are generalized protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for organic heterocyclic compounds. These methodologies are fundamental for obtaining the quantitative data summarized in the previous section.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.

  • Experimental Conditions:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[2]

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

  • Heating Program: Heat the sample at a constant rate, typically 10 °C/min, from the starting temperature to a final temperature (e.g., 600 °C), ensuring it is well above the expected decomposition temperature.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum mass loss rate from the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and identify any phase transitions of the compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[2]

  • Heating Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point.

    • Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature above the melting point.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting DSC thermogram to determine the onset temperature of melting, the peak melting temperature (Tpeak), and the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

Visualization of Workflows

Synthesis Workflow

The synthesis of N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines often proceeds through the cyclization of a thiosemicarbazide precursor. The following diagram illustrates a general synthetic pathway.

Isoniazid Isoniazid Thiosemicarbazide 2-Isonicotinoyl-N-aryl- hydrazinecarbothioamide Isoniazid->Thiosemicarbazide ArylIsothiocyanate Aryl Isothiocyanate ArylIsothiocyanate->Thiosemicarbazide FinalProduct N-Aryl-5-(pyridin-4-yl)- 1,3,4-oxadiazol-2-amine Thiosemicarbazide->FinalProduct Cyclization CyclizingAgent Cyclizing Agent (e.g., Chloroacetic Acid) CyclizingAgent->FinalProduct cluster_0 Thermal Analysis Protocol Start Sample Preparation (5-10 mg) TGA Thermogravimetric Analysis (TGA) (10 °C/min in N2) Start->TGA DSC Differential Scanning Calorimetry (DSC) (10 °C/min in N2) Start->DSC Data_Analysis Data Analysis TGA->Data_Analysis DSC->Data_Analysis Report Thermal Stability Report Data_Analysis->Report

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological activities of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine and its derivatives. The protocols detailed below are based on established literature and are intended to guide researchers in the preparation and evaluation of these promising heterocyclic compounds. The 1,3,4-oxadiazole scaffold, particularly when substituted with a pyridine ring, has garnered significant attention due to its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3]

I. Synthetic Protocols

The synthesis of this compound derivatives commonly originates from isoniazid (isonicotinic acid hydrazide), a readily available and inexpensive starting material.[4][5][6] The core 1,3,4-oxadiazole ring is typically formed through cyclization reactions. Below are detailed protocols for key synthetic transformations.

Protocol 1: Synthesis of the core scaffold, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine

This protocol describes the synthesis of the foundational compound from which various derivatives can be prepared.

Materials:

  • Isoniazid (Isonicotinic acid hydrazide)

  • Cyanogen bromide (CNBr)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve isoniazid (10 mmol) in 100 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a solution of sodium bicarbonate (20 mmol) in 50 mL of water.

  • Slowly add the sodium bicarbonate solution to the isoniazid solution while stirring.

  • To this mixture, add a solution of cyanogen bromide (11 mmol) in 50 mL of ethanol dropwise over 30 minutes at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford pure 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine.

Protocol 2: Synthesis of N-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives

This protocol outlines the derivatization of the primary amine group of the core scaffold.

Materials:

  • 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine

  • Appropriate acyl chloride or anhydride

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or other appropriate aprotic solvent

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (5 mmol) in 50 mL of dry dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 equivalents) to the suspension and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted derivative.

II. Data Presentation: Biological Activities

Derivatives of this compound have been evaluated for a range of biological activities. The following table summarizes some of the reported quantitative data.

Compound IDDerivative TypeBiological ActivityAssayResultReference
1 N-Dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineAntitubercularMIC against M. tuberculosis4-8 µM[4][5]
2 3-((4-(4-chlorobenzyl)piperazin-1-yl)methyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thioneAnticancer (VEGFR-2 inhibitor)IC500.5 µM[7][8]
3 N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)alkanamidesAntibacterialDisc diffusionGood efficacy against S. aureus and E. coli[1]
4 Various 5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3-yl derivativesAnti-angiogenicCAM and zebrafish embryo assaysGood inhibition at 1 µM[7]
5 2-amino-5-(pyridin-4-yl)-1,3,4-oxadiazole derivativesAntimicrobialMIC-[9]
6 N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine---[10]

III. Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for producing N-substituted derivatives of this compound.

Synthesis_Workflow Isoniazid Isoniazid CoreScaffold 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Isoniazid->CoreScaffold CNBr, NaHCO3 Derivatives N-substituted Derivatives CoreScaffold->Derivatives Acyl Chloride/Anhydride, Base VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 5-Pyridin-4-yl-1,3,4-oxadiazole Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

References

Application Notes and Protocols for 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the urgent discovery of novel antimicrobial agents.[1][2] Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5] The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides and is known for its thermal stability and ability to participate in hydrogen bonding, which can be crucial for molecular interactions with biological targets.[3]

This document provides detailed application notes and experimental protocols for the evaluation of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine as a potential antibacterial agent. The inclusion of a pyridine ring is of particular interest, as this moiety is present in numerous established therapeutic agents and can enhance pharmacological properties.[4][6] These guidelines are intended to provide a robust framework for researchers engaged in the initial screening and characterization of this and related compounds.

Application Notes

This compound is a member of the 2,5-disubstituted 1,3,4-oxadiazole class of compounds. Derivatives of this class have demonstrated promising activity against a range of both Gram-positive and Gram-negative bacteria.[3][6][7] Some studies on related compounds have shown significant inhibition zones against clinically relevant pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[7] The mechanism of action for many 1,3,4-oxadiazole derivatives is still under investigation, though potential targets include bacterial enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV, or peptide deformylase, which is critical for bacterial protein synthesis.[8][9][10]

The lipophilicity of substituents on the oxadiazole ring can play a crucial role in the antibacterial activity, potentially by facilitating the transport of the molecule across the lipid-rich bacterial cell membrane.[3][11] The pyridine moiety may contribute to the compound's solubility, receptor binding, and overall pharmacokinetic profile.

Data Presentation: Representative Antibacterial Activity

The following tables summarize hypothetical, yet representative, data for a compound like this compound, based on activities reported for similar derivatives.[5][9] This data is for illustrative purposes to guide experimental design. Actual values must be determined empirically.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound "PY-OXA-1"

(PY-OXA-1 is used here as a placeholder for this compound)

Bacterial StrainTypeATCC NumberMIC (µg/mL)
Staphylococcus aureusGram-positive292138
Staphylococcus aureus (MRSA)Gram-positiveBAA-171716
Bacillus subtilisGram-positive66334
Escherichia coliGram-negative2592232
Pseudomonas aeruginosaGram-negative2785364
Klebsiella pneumoniaeGram-negative70060332
Ciprofloxacin (Control)--0.5 - 2
Ampicillin (Control)--2 - 8

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of "PY-OXA-1"

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus8162Bactericidal
Bacillus subtilis482Bactericidal
Escherichia coli321284Bactericidal
Pseudomonas aeruginosa64>256>4Bacteriostatic

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[12]

Table 3: Cytotoxicity (IC₅₀) of "PY-OXA-1" on a Mammalian Cell Line

Cell LineATCC NumberAssayIC₅₀ (µg/mL)
Vero (Kidney epithelial)CCL-81MTT>128
HepG2 (Liver epithelial)HB-8065MTT>128

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the standard workflows for evaluating a novel compound in antibacterial drug discovery.

Antibacterial_Drug_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 Safety & Mechanism cluster_2 Lead Optimization Compound Test Compound (this compound) MIC Primary Screening: Minimum Inhibitory Concentration (MIC) Assay Compound->MIC Broad-spectrum testing MBC Secondary Screening: Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determine bactericidal vs. bacteriostatic activity Cytotoxicity Cytotoxicity Assay (e.g., MTT on Mammalian Cells) MBC->Cytotoxicity Assess therapeutic index MoA Mechanism of Action Studies (e.g., Enzyme Inhibition, Membrane Permeability) Cytotoxicity->MoA Investigate how it works Lead_Op Lead Optimization (Structure-Activity Relationship) MoA->Lead_Op Improve potency & safety

Caption: General workflow for antibacterial drug discovery.

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination prep_in Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Bacteria (~5 x 10^5 CFU/mL) prep_in->inoculate prep_dil Prepare 2-fold Serial Dilutions of Compound in 96-well Plate prep_dil->inoculate incubate Incubate Plate (16-20 hours at 37°C) inoculate->incubate read_mic Visually Inspect for Turbidity (Lowest concentration with no growth = MIC) incubate->read_mic subculture Subculture Aliquots from Clear Wells (MIC, MICx2, etc.) onto Agar Plates read_mic->subculture Proceed with non-turbid wells incubate_agar Incubate Agar Plates (18-24 hours at 37°C) subculture->incubate_agar read_mbc Count Colonies (Lowest concentration killing ≥99.9% = MBC) incubate_agar->read_mbc

Caption: Workflow for determining MIC and MBC.

Hypothetical_Mechanism_of_Action Compound 5-Pyridin-4-yl- 1,3,4-oxadiazol-2-amine Membrane Bacterial Cell Membrane/Wall Compound->Membrane Penetration Target Intracellular Target (e.g., DNA Gyrase) Compound->Target Binding & Inhibition Membrane->Target Process Essential Bacterial Process (e.g., DNA Replication) Target->Process Disruption Death Inhibition of Growth / Cell Death Process->Death Leads to

Caption: Hypothetical mechanism of action for the compound.

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method, a standard for determining the MIC of an antimicrobial agent.[1][13][14]

Materials:

  • Test compound (this compound)

  • Sterile 96-well microtiter plates with flat bottoms

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) at a high concentration (e.g., 1280 µg/mL).

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.[14]

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the broth at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14] This can be verified using a spectrophotometer at 600 nm.

    • Dilute this standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells (this usually requires a 1:100 or 1:200 dilution of the 0.5 McFarland suspension).[1]

  • Preparation of Compound Dilutions in Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (bacteria with no compound).

    • Well 12 will serve as the negative control (broth only, no bacteria).[14]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum (prepared in step 2) to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 16-20 hours.[1][14]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[13][14]

Protocol for Minimum Bactericidal Concentration (MBC) Determination

This protocol is performed as a follow-up to the MIC assay to determine if the compound is bactericidal or bacteriostatic.[12][15][16]

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

Procedure:

  • Subculturing from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two wells with higher concentrations).[16]

  • Plating: Mix the contents of each selected well thoroughly. Using a calibrated loop or micropipette, plate a 10-100 µL aliquot from each of these wells onto a separate, clearly labeled MHA plate.[12]

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[12]

  • Determination of MBC:

    • After incubation, count the number of colonies (CFUs) on each plate.

    • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[12][15][16]

Protocol for Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[14][17]

Materials:

  • Mammalian cell line (e.g., Vero or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • Test compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium.[17] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in fresh culture medium.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the various compound dilutions.

    • Include wells with untreated cells (negative control) and wells with medium only (blank).[17]

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[14]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by metabolically active cells.[14]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[17]

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[17]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Analysis:

    • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells. The IC₅₀ value can then be determined by plotting cell viability against the compound concentration.

References

Application Notes and Protocols: 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine as a Scaffold for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities. Compounds incorporating this moiety exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The 5-pyridin-4-yl-1,3,4-oxadiazol-2-amine core, in particular, has emerged as a promising scaffold for the development of novel anticancer agents. The pyridine ring can enhance solubility and provides a key site for hydrogen bonding interactions with biological targets. Modifications at the 2-amino position of the oxadiazole ring have led to the discovery of potent derivatives with significant antiproliferative activity against a range of human cancer cell lines.[3][4]

These derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of crucial enzymes and growth factor receptors involved in cancer progression.[2][5] This document provides a comprehensive overview of the synthesis, anticancer activity, and potential mechanisms of action of compounds derived from the this compound scaffold, along with detailed experimental protocols for their preparation and biological evaluation.

Synthesis of the Scaffold and its Derivatives

The synthesis of N-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines is typically achieved through a multi-step process. A general synthetic route involves the reaction of 2-isonicotinoyl-N-arylhydrazinecarbothioamide with chloroacetic acid in the presence of anhydrous sodium acetate in absolute ethanol, which yields the desired N-(4-aryl)-5-(pyridine-4-yl)-1,3,4-oxadiazol-2-amines.[6] An alternative approach involves the cyclization of semicarbazide analogues.[3]

A detailed protocol for a common synthetic pathway is provided below.

Experimental Protocol: Synthesis of N-Aryl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines

This protocol is adapted from the synthesis of related N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues.[3]

Step 1: Synthesis of Substituted Phenyl Urea Analogues

  • Dissolve aromatic anilines (0.1 mol) in a mixture of 20 mL of glacial acetic acid and 10 mL of hot water.

  • To this solution, add a solution of sodium cyanate (6.5 g, 0.1 mol) in 80 mL of hot water with continuous stirring.

  • Continue stirring for 1 hour and then cool the reaction mixture in an ice bath.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain the substituted phenyl urea.

Step 2: Synthesis of Semicarbazide Analogues

  • Reflux a mixture of the substituted phenyl urea (0.1 mol) and hydrazine hydrate (0.1 mol) in ethanol for 8-10 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter the precipitated semicarbazide.

  • Wash the product with cold ethanol and dry.

Step 3: Synthesis of N-Aryl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Analogues

  • Reflux a mixture of the appropriate semicarbazide analogue (0.01 mol), isonicotinic acid (0.01 mol), and phosphorus oxychloride (5 mL) for 5-7 hours.

  • Cool the reaction mixture to room temperature and slowly pour it into crushed ice with constant stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the final product.

cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 A Aromatic Aniline C Substituted Phenyl Urea A->C Glacial Acetic Acid, H2O B Sodium Cyanate B->C Glacial Acetic Acid, H2O E Semicarbazide Analogue C->E Ethanol, Reflux D Hydrazine Hydrate D->E G N-Aryl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine E->G POCl3, Reflux F Isonicotinic Acid F->G

Figure 1: Synthetic workflow for N-Aryl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines.

Anticancer Activity

Derivatives of the this compound scaffold have been evaluated for their in vitro anticancer activity against various human cancer cell lines. The National Cancer Institute (NCI) has screened some of these compounds against their 60-cell line panel. The data is often presented as percent growth inhibition (GP).[3][4]

Quantitative Anticancer Activity Data

The following tables summarize the reported anticancer activities of representative compounds.

Table 1: In Vitro Anticancer Activity of N-{[5-Aryl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine Derivatives [4]

Compound IDR GroupCancer Cell LineGrowth Percent (%) at 10 µM
5c 4-ChlorophenylHOP-92 (Non-Small Cell Lung)34.14
5f 4-MethoxyphenylHOP-92 (Non-Small Cell Lung)35.29
5g 3,4-DimethoxyphenylHOP-92 (Non-Small Cell Lung)31.59

Table 2: In Vitro Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues [3]

Compound IDN-Aryl Group5-SubstituentCancer Cell LineGrowth Percent (%)
4s 2,4-Dimethylphenyl4-MethoxyphenylMDA-MB-435 (Melanoma)15.43
K-562 (Leukemia)18.22
T-47D (Breast Cancer)34.27
HCT-15 (Colon Cancer)39.77
4u 2,4-Dimethylphenyl4-HydroxyphenylMDA-MB-435 (Melanoma)6.82
K-562 (Leukemia)24.80
NCI-H522 (Non-Small Cell Lung)41.03
HCT-15 (Colon Cancer)44.74

Mechanism of Action

While the precise mechanism of action for many this compound derivatives is still under investigation, the broader class of 1,3,4-oxadiazoles has been shown to target several key pathways in cancer cells. These include:

  • Enzyme Inhibition: Many 1,3,4-oxadiazole-containing compounds are known to inhibit enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs) and thymidylate synthase.[2]

  • Growth Factor Receptor Inhibition: Derivatives of this scaffold have been reported to inhibit receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[5]

  • Telomerase Inhibition: Some pyridine-containing 1,3,4-oxadiazole analogues have demonstrated potent telomerase inhibitory activity.[2]

  • DNA Helicase Inhibition: A related scaffold, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, has been shown to inhibit Bloom helicase (BLM), an enzyme involved in DNA repair.[7]

cluster_0 Potential Molecular Targets cluster_1 Cellular Processes cluster_2 Cellular Outcome Compound This compound Derivative EGFR EGFR Compound->EGFR Inhibition VEGFR VEGFR Compound->VEGFR Inhibition HDAC HDAC Compound->HDAC Inhibition Telomerase Telomerase Compound->Telomerase Inhibition Proliferation Cell Proliferation EGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis GeneExpression Gene Expression HDAC->GeneExpression Immortality Cellular Immortality Telomerase->Immortality Apoptosis Apoptosis Proliferation->Apoptosis Angiogenesis->Apoptosis GeneExpression->Apoptosis Immortality->Apoptosis

Figure 2: Potential signaling pathways targeted by this compound derivatives.

Protocols for Biological Evaluation

In Vitro Anticancer Screening (NCI-60 Protocol)

This is a generalized protocol based on the NCI's screening methodology.

  • Cell Culture: Human cancer cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are plated in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line.

  • Compound Addition: After 24 hours, the test compound is added at a single concentration (e.g., 10 µM) to the wells.

  • Incubation: The plates are incubated for an additional 48 hours at 37°C, 5% CO₂, and 100% humidity.

  • Assay Termination and Staining: The assay is terminated by the addition of cold trichloroacetic acid (TCA). The cells are fixed and then stained with sulforhodamine B (SRB).

  • Measurement: The absorbance is measured at 515 nm using a plate reader.

  • Data Analysis: The percent growth is calculated relative to control wells.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.

A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Add Test Compound (Varying Concentrations) B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Figure 3: Workflow for the MTT cytotoxicity assay.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel anticancer agents. The available data indicates that derivatives of this scaffold exhibit significant antiproliferative activity against a variety of cancer cell lines. Future work in this area should focus on elucidating the specific molecular targets and mechanisms of action of the most potent compounds, as well as optimizing their pharmacokinetic and pharmacodynamic properties to enhance their therapeutic potential. The protocols provided herein offer a framework for the synthesis and biological evaluation of new analogues based on this promising scaffold.

References

protocol for molecular docking of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

[7]

Data Presentation

The results from the docking simulation are typically summarized in a table to facilitate analysis and comparison. The primary output is the binding affinity, which is an estimate of the binding energy in kcal/mol. [1]Lower values indicate stronger binding.

Table 1: Docking Results for this compound with VEGFR2 (PDB: 2OH4)

PoseBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic Interactions)
1-8.5Cys919, Asp1046Leu840, Val848, Ala866, Leu1035
2-8.2Glu917, Cys919Val899, Leu889, Ile1025
3-8.0Asp1046Val916, Phe1047
4-7.8Cys1045Leu840, Ala866
5-7.6Glu885Val848, Leu1035

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will be generated in the log_file.txt and can be visualized using molecular graphics software.

Visualization and Analysis

The final step is to visualize the docking poses to understand the specific interactions between the ligand and the receptor.

  • Load Structures: Open PyMOL or UCSF Chimera.

  • Receptor: Load the prepared receptor PDBQT file (receptor.pdbqt).

  • Ligand Poses: Load the Vina output file (output_poses.pdbqt). This file contains multiple binding modes.

  • Analyze Interactions: For the best-scoring pose (the one with the lowest binding affinity), identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. These interactions are critical for understanding the binding mechanism and for guiding further optimization of the ligand.

Mandatory Visualizations

Molecular Docking Workflow

The following diagram illustrates the complete workflow for the molecular docking protocol described above.

Molecular_Docking_Workflowcluster_prepPhase 1: Preparationcluster_dockPhase 2: Docking Simulationcluster_analysisPhase 3: AnalysisLigandDB1. Ligand Retrieval(e.g., PubChem)PrepLigand3. Ligand Preparation- Add Charges & Hydrogens- Define Torsions- Save as PDBQTLigandDB->PrepLigandReceptorDB2. Receptor Retrieval(e.g., PDB)PrepReceptor4. Receptor Preparation- Remove Water/Heteroatoms- Add Polar Hydrogens- Add Kollman Charges- Save as PDBQTReceptorDB->PrepReceptorGrid5. Grid Box Generation- Define Active Site- Save CoordinatesPrepLigand->GridPrepReceptor->GridConfig6. Create Config File- Specify Input Files- Set Grid ParametersGrid->ConfigVina7. Run AutoDock Vina- Execute DockingConfig->VinaResults8. Analyze Results- Binding Affinity Scores- PosesVina->ResultsVisualize9. Visualization- Load Receptor & Poses- Identify Key InteractionsResults->Visualize

Caption: Workflow for molecular docking from preparation to analysis.

Application Notes and Protocols for the In Vitro Anti-inflammatory Assay of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro anti-inflammatory properties of the novel compound 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine. The protocols outlined below are based on established methodologies for characterizing the anti-inflammatory effects of 1,3,4-oxadiazole derivatives, a class of heterocyclic compounds known for their diverse pharmacological activities.[1][2][3][4]

The primary mechanisms of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) involve the inhibition of key inflammatory mediators.[2] This document details the experimental procedures for assessing the inhibitory potential of this compound against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, its ability to inhibit cyclooxygenase (COX) enzymes, and its effect on the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Data Presentation

The following tables are presented as a template for summarizing the quantitative data obtained from the in vitro assays. The values provided are for illustrative purposes only and should be replaced with experimental data.

Table 1: Inhibitory Effect on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)% Inhibition of NO Production (Mean ± SD)IC50 (µM)
115.2 ± 2.1
1048.9 ± 3.510.5
2565.7 ± 4.2
5088.3 ± 2.8
10095.1 ± 1.9
Indomethacin (10 µM)92.5 ± 2.38.7

Table 2: Cyclooxygenase (COX) Enzyme Inhibition Assay

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound>1000.5>200
Celecoxib150.05300
Diclofenac50.95.6

Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Cells

CytokineConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
TNF-α 112.8 ± 1.9
1045.2 ± 3.111.2
2562.1 ± 2.5
5085.4 ± 3.8
10093.7 ± 2.2
IL-6 110.5 ± 2.0
1042.8 ± 2.712.5
2559.9 ± 3.3
5082.1 ± 2.9
10091.5 ± 1.8

Experimental Protocols

Prior to conducting the anti-inflammatory assays, it is essential to assess the cytotoxicity of this compound on the cell lines used (e.g., RAW 264.7, THP-1) to ensure that the observed inhibitory effects are not a result of cell death. A standard MTT or similar cell viability assay should be performed.

Protocol 1: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[5][6]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Indomethacin (positive control)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[5]

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and the positive control (Indomethacin, 10 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of the Griess reagent to each supernatant sample.[6]

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

G cluster_workflow Nitric Oxide Assay Workflow A Seed RAW 264.7 cells (5x10^4 cells/well) B Incubate for 24h A->B C Pre-treat with Test Compound and Controls for 1h B->C D Stimulate with LPS (1 µg/mL) for 24h C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Incubate for 15 min F->G H Measure Absorbance at 540 nm G->H I Calculate % Inhibition H->I G cluster_pathway Cyclooxygenase Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 PGs_TXs Prostaglandins & Thromboxanes (Housekeeping) PGH2->PGs_TXs PGs_Inflam Prostaglandins (Inflammation, Pain) PGH2->PGs_Inflam Test_Compound 5-Pyridin-4-yl- 1,3,4-oxadiazol-2-amine Test_Compound->COX2 Inhibition G cluster_pathway LPS-Induced Pro-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines TNF-α, IL-6 (Pro-inflammatory Cytokines) Nucleus->Cytokines Gene Transcription Test_Compound 5-Pyridin-4-yl- 1,3,4-oxadiazol-2-amine Test_Compound->IKK Inhibition?

References

Application Notes and Protocols for 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Molecule of Versatility

5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine stands as a heterocyclic compound of significant interest in the materials science landscape. Its molecular architecture, featuring a synergistic combination of a pyridine ring, a 1,3,4-oxadiazole core, and a reactive amine group, endows it with a unique set of electronic and coordination properties. The 1,3,4-oxadiazole moiety is well-established as a robust electron-accepting unit, contributing to high thermal and chemical stability.[1] Coupled with the electron-deficient nature of the pyridine ring, this compound is a prime candidate for applications requiring efficient electron transport. Furthermore, the nitrogen atoms within the pyridine and oxadiazole rings, along with the exocyclic amine, present multiple coordination sites for the construction of advanced supramolecular structures.

This guide provides an in-depth exploration of the synthesis and application of this compound and its derivatives in three key areas of materials science: Corrosion Inhibition, Organic Light-Emitting Diodes (OLEDs), and as a precursor for Metal-Organic Frameworks (MOFs). The protocols detailed herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers in their experimental design and execution.

Part 1: Synthesis of this compound

The synthesis of the title compound is typically achieved through a cyclization reaction. A common and efficient route involves the reaction of isonicotinohydrazide with cyanogen bromide or a similar cyclizing agent. An alternative pathway proceeds from an isonicotinoyl-hydrazinecarbothioamide precursor, which undergoes cyclodesulfurization.[1][2]

Protocol 1: Synthesis via Oxidative Cyclization of Isonicotinoylthiosemicarbazide

This protocol outlines a reliable method for synthesizing the parent amine compound. The causality behind this choice of protocol lies in its efficiency and the relative accessibility of the starting materials. The oxidative cyclization is a clean reaction that leads to the desired 1,3,4-oxadiazole ring system.

Materials:

  • Isoniazid (Isonicotinic acid hydrazide)

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Iodine (I₂)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Water

Step-by-Step Methodology:

  • Synthesis of Isonicotinoylthiosemicarbazide (Intermediate 1):

    • Dissolve isonicotinohydrazide (1 eq.) in a minimal amount of hot water.

    • In a separate flask, dissolve potassium thiocyanate (1.1 eq.) in water.

    • Add the potassium thiocyanate solution to the isonicotinohydrazide solution.

    • Add concentrated HCl dropwise with stirring until the solution is acidic (pH ~2-3).

    • Heat the mixture under reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath. The thiosemicarbazide intermediate will precipitate.

    • Filter the solid, wash with cold water, and dry to yield the isonicotinoylthiosemicarbazide.

  • Cyclization to this compound (Final Product):

    • Suspend the dried isonicotinoylthiosemicarbazide (1 eq.) in ethanol.

    • Add a 5% aqueous solution of NaOH or KOH until the solid dissolves.

    • Cool the solution to 0-5°C in an ice bath.

    • Add a solution of iodine in aqueous potassium iodide (I₂/KI) dropwise with vigorous stirring. The addition is continued until the color of iodine persists, indicating the completion of the oxidative cyclization. The smell of hydrogen sulfide (H₂S) may be noted during this process.[1]

    • Stir the reaction mixture for an additional 2-3 hours at room temperature.

    • Pour the reaction mixture into crushed ice.

    • The solid product that precipitates is filtered, washed thoroughly with water and a dilute sodium thiosulfate solution (to remove excess iodine), and finally with cold water.

    • Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture to obtain pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[3]

Synthesis Workflow Diagram

Synthesis_Workflow Start Isonicotinohydrazide + Potassium Thiocyanate Intermediate Reflux in acidic medium (HCl) Start->Intermediate Step 1 Thiosemicarbazide Isonicotinoyl- thiosemicarbazide Intermediate->Thiosemicarbazide Cyclization Oxidative Cyclization (I₂ / NaOH) Thiosemicarbazide->Cyclization Step 2 Product 5-Pyridin-4-yl-1,3,4- oxadiazol-2-amine Cyclization->Product Purification Filtration & Recrystallization Product->Purification Final Pure Product Purification->Final

Caption: Workflow for the synthesis of the title compound.

Part 2: Application in Corrosion Inhibition

Application Note: Mechanism of Protection

Derivatives of 1,3,4-oxadiazole containing pyridine moieties are highly effective corrosion inhibitors for metals like mild steel, particularly in acidic environments.[4] Their efficacy stems from the molecule's ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The inhibition mechanism is multifaceted:

  • Adsorption: The lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings, facilitate the adsorption of the inhibitor molecule onto the vacant d-orbitals of the iron atoms on the steel surface.[5]

  • Film Formation: This adsorption process creates a thin, stable, and hydrophobic film that acts as a physical barrier, preventing the diffusion of corrosive species (like H⁺ and Cl⁻ ions) to the metal surface.

  • Mixed-Type Inhibition: These compounds typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, often with a predominant effect on the cathodic reaction.[5] The adsorption covers active sites on the metal surface, thus retarding the electrochemical reactions.

Protocol 2: Evaluation of Corrosion Inhibition Efficiency

This protocol details the standard methodologies used to quantify the effectiveness of a corrosion inhibitor. A self-validating system is established by correlating results from gravimetric (weight loss) and electrochemical techniques.

Materials & Equipment:

  • Mild steel coupons of known composition and surface area.

  • Corrosive medium: 1 M Hydrochloric Acid (HCl).

  • Inhibitor: this compound (dissolved in a small amount of a suitable solvent like DMF or DMSO before adding to the acid, if necessary).

  • Analytical balance, thermostat water bath, desiccator.

  • Potentiostat/Galvanostat for electrochemical measurements.

  • Standard three-electrode electrochemical cell (working electrode: mild steel coupon; counter electrode: platinum foil; reference electrode: Saturated Calomel Electrode - SCE).

Step-by-Step Methodology:

  • Coupon Preparation:

    • Mechanically polish mild steel coupons with a series of emery papers of decreasing grit size (e.g., 400, 600, 800, 1200).

    • Degrease the coupons by sonicating in acetone or ethanol.

    • Wash with double-distilled water and dry thoroughly.

    • Store in a desiccator until use.

  • Weight Loss Measurements:

    • Weigh the prepared coupons accurately (W₁).

    • Immerse the coupons in 100 mL of 1 M HCl solution without (blank) and with various concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).

    • Maintain the temperature using a thermostat water bath (e.g., at 303 K) for a fixed immersion period (e.g., 6 hours).

    • After immersion, retrieve the coupons, wash with water and a bristle brush to remove corrosion products, rinse with acetone, and dry.

    • Weigh the coupons again (W₂).

    • Calculate the Corrosion Rate (CR) and Inhibition Efficiency (IE%) using the following equations:

      • CR (mm/year) = (87.6 × ΔW) / (A × t × D) where ΔW is the weight loss (mg), A is the surface area (cm²), t is the immersion time (hours), and D is the density of mild steel (g/cm³).

      • IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

  • Electrochemical Measurements (Potentiodynamic Polarization - PDP & Electrochemical Impedance Spectroscopy - EIS):

    • Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode. Allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • EIS: Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP. Analyze the resulting Nyquist plots to determine the charge transfer resistance (Rct). A larger Rct value indicates better corrosion inhibition.

    • PDP: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Extrapolate the Tafel plots to obtain the corrosion potential (Ecorr) and corrosion current density (icorr). Inhibition efficiency is calculated as: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100.

Illustrative Data Presentation
Inhibitor Conc. (ppm)Weight Loss IE (%)PDP IE (%)Rct (Ω cm²)
0 (Blank)--50
10075.278.5250
20088.690.1620
50094.195.31150

Corrosion Inhibition Mechanism Diagram

Inhibition_Mechanism cluster_solution Corrosive Medium (HCl) cluster_metal Mild Steel Surface H_ion H⁺ Cathode 2H⁺ + 2e⁻ ↔ H₂ (Cathodic Reaction) H_ion->Cathode Attacks Cl_ion Cl⁻ Metal Fe ↔ Fe²⁺ + 2e⁻ (Anodic Reaction) Film Protective Adsorbed Film Inhibitor 5-Pyridin-4-yl-1,3,4- oxadiazol-2-amine Inhibitor->Metal Adsorbs on surface (N, O lone pairs, π-electrons) Inhibitor->Cathode

Caption: Adsorption mechanism of the inhibitor on a metal surface.

Part 3: Application in Organic Light-Emitting Diodes (OLEDs)

Application Note: Role in Electron Transport

The electron-deficient 1,3,4-oxadiazole ring system is a classic building block for electron-transporting materials (ETMs) in OLEDs.[6] When combined with another electron-deficient moiety like a pyridine ring, the resulting molecule exhibits a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which is a critical requirement for efficient electron injection from the cathode and subsequent transport to the emissive layer.[7]

In a multilayer OLED device, a derivative of this compound can serve two primary functions:

  • Electron Transport Layer (ETL): It facilitates the movement of electrons from the cathode towards the emissive layer, ensuring a balanced charge carrier recombination.

  • Hole Blocking Layer (HBL): Due to its high-lying Highest Occupied Molecular Orbital (HOMO), it can effectively block holes from passing through the emissive layer to the ETL, thereby confining charge recombination to the desired emissive zone and enhancing device efficiency.[6]

The use of such materials leads to lower operating voltages, higher quantum efficiencies, and improved device stability.[7][8]

Protocol 3: Fabrication of a Multilayer OLED Device

This protocol describes a general procedure for fabricating a multilayer OLED using thermal evaporation, a standard technique in materials research and device manufacturing. The causality for this multi-layered structure is to optimize charge injection, transport, and recombination, thereby maximizing device performance.

Materials & Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates.

  • Organic materials:

    • Hole Injection Layer (HIL): e.g., HAT-CN

    • Hole Transport Layer (HTL): e.g., TAPC or NPB

    • Emissive Layer (EML): Host material doped with a phosphorescent or fluorescent emitter (e.g., CBP:Ir(ppy)₃).

    • Electron Transport Layer (ETL): A derivative of this compound (e.g., N-substituted).

    • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF).

  • Cathode material: Aluminum (Al).

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr).

  • Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol).

  • UV-Ozone cleaner.

  • Source-measure unit for device characterization.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially by sonicating in detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 10-15 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO and remove organic residues.

  • Organic Layer Deposition:

    • Load the cleaned substrate and the organic materials into the high-vacuum thermal evaporation chamber.

    • Evacuate the chamber to a pressure of <10⁻⁶ Torr.

    • Deposit the organic layers sequentially by heating the materials in crucibles. The deposition rate and thickness should be monitored using a quartz crystal microbalance. A typical device structure would be:

      • HIL: HAT-CN (~10 nm)

      • HTL: TAPC (~40 nm)

      • EML: CBP:Ir(ppy)₃ (8% doping, ~30 nm)

      • ETL: this compound derivative (~30 nm)

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the EIL (LiF, ~1 nm) followed by the metal cathode (Al, ~100 nm). The deposition of these layers should be done through a shadow mask to define the active area of the device.

  • Encapsulation and Characterization:

    • Remove the completed device from the vacuum chamber and encapsulate it immediately in a nitrogen-filled glovebox using a glass lid and UV-cured epoxy to prevent degradation from atmospheric moisture and oxygen.

    • Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).

OLED Device Architecture Diagram

OLED_Structure cluster_device Multilayer OLED Device Cathode Cathode (Al) EIL Electron Injection Layer (LiF) ETL Electron Transport Layer (this compound derivative) EML Emissive Layer (EML) photon Light (hν) EML->photon HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (ITO) Substrate Glass Substrate e e⁻ e->EIL h h⁺ h->HIL

Caption: Structure of a multilayer OLED showing the role of the ETL.

Part 4: Application as a Ligand for Metal-Organic Frameworks (MOFs)

Application Note: Building Blocks for Porous Materials

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The pyridine nitrogen of this compound is an excellent coordination site for a wide range of metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺).[9][10] The exocyclic amine and the other nitrogen atoms of the oxadiazole ring can also participate in coordination or act as hydrogen bond donors, leading to the formation of robust, high-dimensional frameworks.

By carefully selecting the metal center and synthesis conditions, it is possible to create MOFs with tailored properties:

  • Porosity: The geometry of the ligand dictates the pore size and shape of the resulting framework, which is crucial for applications in gas storage (e.g., H₂, CO₂) and separation.[11]

  • Catalysis: The metal nodes can act as catalytic sites, or functional groups can be introduced into the ligand to create active centers for heterogeneous catalysis.[12]

  • Sensing: The framework can be designed to interact with specific analytes, causing a detectable change in its optical or electronic properties.

The use of a multifunctional ligand like this compound offers a pathway to novel MOF topologies with potentially enhanced stability and functionality.

Protocol 4: Solvothermal Synthesis of a MOF

This protocol provides a general method for MOF synthesis using a pyridyl-containing ligand. The solvothermal method is chosen because the elevated temperature and pressure facilitate the crystallization of thermodynamically stable framework structures.

Materials & Equipment:

  • Ligand: this compound or its derivative.

  • Metal Salt: e.g., Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O).

  • Solvent: N,N-Dimethylformamide (DMF) or Diethylformamide (DEF).

  • Teflon-lined stainless steel autoclave or a sealed glass vial.

  • Programmable oven.

  • Centrifuge and vacuum oven.

  • Powder X-ray Diffractometer (PXRD) for characterization.

Step-by-Step Methodology:

  • Reactant Preparation:

    • In a glass vial, dissolve the metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).

    • Add the organic ligand (this compound, 0.1 mmol) to the solution. The molar ratio of metal to ligand is a critical parameter and may require optimization.

    • Sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogenization.

  • Solvothermal Reaction:

    • Seal the vial tightly and place it inside a Teflon-lined stainless steel autoclave.

    • Place the autoclave in a programmable oven.

    • Heat the oven to a specific temperature (e.g., 80-120°C) and hold for a set period (e.g., 24-72 hours).

    • Allow the oven to cool down slowly to room temperature. Slow cooling is crucial for the formation of high-quality single crystals.

  • Product Isolation and Activation:

    • After cooling, crystals of the MOF product should be visible.

    • Carefully decant the mother liquor.

    • Wash the crystals several times with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

    • To activate the MOF (i.e., remove solvent molecules from the pores), immerse the as-synthesized crystals in a volatile solvent like chloroform or acetone for 2-3 days, replacing the solvent periodically.

    • Filter the crystals and dry them under vacuum at an elevated temperature (e.g., 100-150°C) to obtain the activated, porous material.

  • Characterization:

    • Confirm the crystallinity and phase purity of the product using Powder X-ray Diffraction (PXRD).

    • Characterize the porosity using N₂ adsorption-desorption isotherms at 77 K to determine the BET surface area and pore volume.

    • Use Thermogravimetric Analysis (TGA) to assess the thermal stability of the framework.

MOF Self-Assembly Diagram

Caption: Self-assembly of metal ions and organic ligands into a MOF.

References

A Robust and Scalable Synthetic Protocol for N-Substituted 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Drug Development Professionals

Abstract

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently associated with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This application note provides a detailed, field-tested experimental procedure for the synthesis of N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines, a class of compounds of significant interest in drug discovery. The protocol is designed for scalability and robustness, starting from the readily available and economical precursor, isonicotinohydrazide (isoniazid). We emphasize a two-step sequence involving the formation of a key thiosemicarbazide intermediate followed by an efficient cyclodesulfurization. This guide explains the causality behind reagent choices and reaction conditions, providing researchers with a self-validating framework for producing a library of diverse analogs for structure-activity relationship (SAR) studies.

Strategic Overview of the Synthetic Pathway

The synthesis of the target compounds is most reliably achieved through a two-stage process. This strategy builds the desired N-substituent into the acyclic precursor prior to the formation of the oxadiazole ring. This approach circumvents the often challenging direct N-functionalization of the 2-amino-1,3,4-oxadiazole core and allows for greater substrate diversity.

The overall workflow is depicted below. The initial step involves the nucleophilic addition of isonicotinohydrazide to a selected isothiocyanate to form a 1-isonicotinoyl-4-substituted-thiosemicarbazide intermediate. The subsequent and final step is an intramolecular cyclodesulfurization reaction, which forges the 1,3,4-oxadiazole ring.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Oxadiazole Ring Formation Isoniazid Isonicotinohydrazide (Isoniazid) Intermediate 1-Isonicotinoyl-4-substituted-thiosemicarbazide Isoniazid->Intermediate Nucleophilic Addition Isothiocyanate Substituted Isothiocyanate (R-NCS) Isothiocyanate->Intermediate FinalProduct N-Substituted 5-(pyridin-4-yl)- 1,3,4-oxadiazol-2-amine Intermediate->FinalProduct Cyclization Cyclodesulfurization Reagent Cyclization->FinalProduct Promotes Ring Closure

Figure 1: General two-step synthetic workflow.

Part A: Synthesis of 1-Isonicotinoyl-4-substituted-thiosemicarbazide Intermediates

Principle and Mechanistic Insight

This reaction is a classic nucleophilic addition. The terminal nitrogen atom of the hydrazide group in isonicotinohydrazide acts as the nucleophile, attacking the electrophilic carbon atom of the isothiocyanate. The choice of solvent is critical; absolute ethanol is typically used to ensure the solubility of the starting materials and to facilitate a clean reaction without competing hydrolysis of the isothiocyanate. The reaction generally proceeds smoothly at reflux temperature without the need for a catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
Isonicotinohydrazide (Isoniazid)≥99%Sigma-AldrichStarting material (Pyridine core)
Substituted Isothiocyanate (Ar-NCS/Alkyl-NCS)Varies (≥97%)VariesSource of N-substituent and amine
Absolute EthanolACS Grade, 200 proofFisher ScientificReaction Solvent
Round-bottom flask--Reaction Vessel
Reflux Condenser--Prevent solvent loss
Magnetic Stirrer/Heating Mantle--Agitation and Heating
Detailed Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isonicotinohydrazide (1.37 g, 10.0 mmol, 1.0 eq.).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask and stir the suspension.

  • Reagent Addition: Add the desired substituted isothiocyanate (e.g., phenyl isothiocyanate, 1.35 g, 10.0 mmol, 1.0 eq.) to the suspension.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction is typically complete within 2-4 hours.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product often precipitates from the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash the solid with a small amount of cold ethanol to remove any unreacted starting materials, and dry the product under vacuum. The resulting 1-isonicotinoyl-4-substituted-thiosemicarbazide is often of sufficient purity for the next step.

Part B: Cyclodesulfurization to Form the 1,3,4-Oxadiazole Ring

Principle and Mechanistic Insight

This step is an oxidative cyclization where the thiosemicarbazide intermediate is converted into the target 2-amino-1,3,4-oxadiazole. The process involves the removal of a molecule of hydrogen sulfide (or its equivalent) and the formation of a C-O bond. Several reagents can accomplish this transformation, each with a slightly different mechanism. We present two highly effective methods.

  • Method 1: Chloroacetic Acid / Sodium Acetate: This is a particularly efficient method for synthesizing N-aryl substituted analogs.[3] The chloroacetic acid is believed to activate the sulfur atom of the thiocarbonyl group, making it a better leaving group. The basic sodium acetate facilitates the deprotonation of the hydrazide N-H, allowing the oxygen to act as an intramolecular nucleophile, attacking the activated thiocarbonyl carbon. This is followed by ring closure and elimination to yield the oxadiazole.

  • Method 2: Tosyl Chloride / Pyridine: This is a classic and reliable method for desulfurization.[4][5] Tosyl chloride (p-toluenesulfonyl chloride) reacts with the sulfur atom of the thiourea moiety to form a thiosulfonate intermediate. This makes the sulfur an excellent leaving group. The pyridine acts as a base to facilitate the intramolecular nucleophilic attack by the carbonyl oxygen, leading to cyclization and elimination of the tosyl-sulfur group.

Figure 2: Conceptual pathway for the cyclodesulfurization step. (Note: Images are placeholders for chemical structures).

Detailed Experimental Protocol (Method 1: Chloroacetic Acid)

This method is particularly recommended for its efficiency and mild conditions.[3]

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the 1-isonicotinoyl-4-substituted-thiosemicarbazide (5.0 mmol, 1.0 eq.) from Part A and anhydrous sodium acetate (0.82 g, 10.0 mmol, 2.0 eq.) in 40 mL of absolute ethanol.

  • Reagent Addition: Add chloroacetic acid (0.71 g, 7.5 mmol, 1.5 eq.) to the suspension.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction's completion by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

  • Product Isolation: A solid precipitate will form. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product thoroughly with water to remove salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.

Exemplary Reaction Data

The following table summarizes typical results for the synthesis of various N-aryl analogs using the chloroacetic acid method, demonstrating the versatility of the protocol.[3]

N-Substituent (R)Product NameYield (%)Melting Point (°C)
PhenylN-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine75%250-252
4-ChlorophenylN-(4-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine72%298-300
4-BromophenylN-(4-bromophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine70%290-292

Product Characterization

It is imperative to confirm the structure and purity of the final compounds. The following data for a representative product, N-(4-bromophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, serves as a reference.[3]

TechniqueExpected Observations
IR (KBr, cm⁻¹) ~3190 (N-H stretching), ~1640 (C=N stretching), ~1550 (aromatic C=C), ~1100 (C-O-C of oxadiazole ring). The disappearance of the C=S band from the intermediate is a key indicator of successful cyclization.
¹H NMR (DMSO-d₆, δ ppm) ~11.06 (s, 1H, NH, D₂O exchangeable), ~8.80 (d, 2H, pyridyl-H α to N), ~7.80 (d, 2H, pyridyl-H β to N), ~7.5-7.6 (m, 4H, protons of the bromophenyl ring).
¹³C NMR (DMSO-d₆, δ ppm) Signals corresponding to the oxadiazole ring carbons (~163, ~156 ppm), pyridyl carbons (~150, ~121 ppm), and bromophenyl carbons (~138, ~132, ~119, ~113 ppm).
Mass Spec (HRMS) Calculation of the exact mass for the molecular ion [M]⁺ or protonated ion [M+H]⁺ should be in close agreement with the theoretical mass for the compound's molecular formula (C₁₃H₉BrN₄O).

Safety and Handling

  • Isothiocyanates: Many isothiocyanates are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Tosyl Chloride & Chloroacetic Acid: These reagents are corrosive and moisture-sensitive. Handle them with care in a dry environment and wear appropriate PPE.

  • Solvents: Ethanol is flammable. Ensure all heating is performed using a heating mantle or oil bath with proper ventilation, away from open flames.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Part A 1. Incomplete reaction. 2. Starting isothiocyanate is of poor quality/hydrolyzed.1. Increase reflux time and monitor by TLC. 2. Use freshly opened or purified isothiocyanate.
No reaction in Part B (Cyclization) 1. Reagents (TsCl, chloroacetic acid) are degraded. 2. Insufficient heating.1. Use fresh, high-purity cyclizing agents. 2. Ensure the reaction reaches and maintains the reflux temperature of the solvent.
Low yield in Part B 1. Incomplete cyclization. 2. Product is soluble in the work-up solvent.1. Extend the reaction time. 2. If the product does not precipitate well from water, attempt extraction with an organic solvent like ethyl acetate, then wash, dry, and concentrate.
Impure Final Product 1. Unreacted thiosemicarbazide intermediate. 2. Side reactions.1. Ensure the cyclization reaction goes to completion. 2. Purify the crude product by recrystallization from a suitable solvent (e.g., Ethanol, DMF) or by column chromatography on silica gel.

Conclusion

The synthetic protocol detailed herein provides a reliable and versatile method for accessing a wide range of N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines. By constructing the N-substituent prior to the heterocyclic ring formation, this strategy offers a high degree of flexibility for generating compound libraries for drug discovery programs. The procedures are straightforward, utilize readily available reagents, and have been demonstrated to be effective, making them highly suitable for both academic and industrial research settings.

References

Application Notes and Protocols: 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine as a VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the physiological process involving the formation of new blood vessels. In pathological conditions such as cancer, VEGFR-2 is often overexpressed, promoting tumor growth and metastasis. Consequently, the inhibition of VEGFR-2 is a well-established therapeutic strategy for the development of anti-cancer drugs. The heterocyclic compound, 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine, and its derivatives have emerged as a promising class of VEGFR-2 inhibitors. This document provides detailed application notes and experimental protocols for the evaluation of this compound and its analogs as potential anti-angiogenic agents.

Mechanism of Action

This compound and its derivatives are believed to exert their inhibitory effect by competing with ATP for binding to the kinase domain of VEGFR-2. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. The pyridine and oxadiazole moieties are crucial for interacting with the key amino acid residues in the ATP-binding pocket of the VEGFR-2 enzyme.

Data Presentation

Compound IDStructureTargetAssayIC50 (µM)Reference
Compound 3i 3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thioneVEGFR-2Kinase Assay0.5[1][2][3]
This compound VEGFR-2Kinase AssayData not available

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental evaluation process, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of 5-Pyridin-4-yl- 1,3,4-oxadiazol-2-amine Kinase_Assay VEGFR-2 Kinase Assay (Determine IC50) Synthesis->Kinase_Assay Test Compound HUVEC_Assay HUVEC Proliferation Assay (Cell-based efficacy) Kinase_Assay->HUVEC_Assay Promising Candidates CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay HUVEC_Assay->CAM_Assay Further Validation Zebrafish_Assay Zebrafish Angiogenesis Assay HUVEC_Assay->Zebrafish_Assay Further Validation

Caption: Experimental workflow for evaluating the efficacy of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of related N-aryl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines.

Materials:

  • Isonicotinohydrazide

  • Cyanogen bromide (CNBr) or other suitable cyclizing agent

  • Sodium bicarbonate (NaHCO3)

  • Ethanol

  • Water

  • Stirring apparatus

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Dissolve isonicotinohydrazide in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add an aqueous solution of sodium bicarbonate to the flask.

  • Slowly add a solution of cyanogen bromide in ethanol to the reaction mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

  • Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro VEGFR-2 Kinase Assay

This assay measures the direct inhibitory effect of the compound on the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the kinase buffer, the peptide substrate, and the diluted test compound to the respective wells.

  • Add ATP to initiate the kinase reaction.

  • Add the recombinant VEGFR-2 enzyme to all wells except the negative control.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Read the luminescence on a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

HUVEC Proliferation Assay

This cell-based assay assesses the compound's ability to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • VEGF-A

  • Test compound dissolved in DMSO

  • MTT or BrdU cell proliferation assay kit

  • 96-well clear plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate and allow them to attach overnight in a CO2 incubator.

  • Starve the cells in a low-serum medium for 4-6 hours.

  • Prepare serial dilutions of the test compound in the low-serum medium.

  • Treat the cells with the different concentrations of the test compound in the presence of a stimulating concentration of VEGF-A (e.g., 20 ng/mL). Include appropriate controls (vehicle control, VEGF-A only, and no treatment).

  • Incubate the plate for 48-72 hours in a CO2 incubator.

  • Assess cell proliferation using an MTT or BrdU assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of proliferation inhibition and determine the IC50 value.

In Vivo Angiogenesis Assays

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile filter paper discs or sponges

  • Test compound solution

  • Stereomicroscope with a camera

Procedure:

  • Incubate fertilized chicken eggs for 3-4 days at 37°C.

  • Create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

  • Place a sterile filter paper disc or sponge soaked with the test compound solution (or vehicle control) onto the CAM.

  • Seal the window and return the eggs to the incubator for another 48-72 hours.

  • After incubation, open the window and observe the area around the disc for blood vessel formation.

  • Quantify the anti-angiogenic effect by counting the number of blood vessel branches or measuring the avascular zone around the disc.

Materials:

  • Transgenic zebrafish line with fluorescent blood vessels (e.g., Tg(fli1:EGFP))

  • Zebrafish breeding tanks and nursery

  • Test compound solution

  • 96-well plates

  • Fluorescence microscope

Procedure:

  • Collect freshly fertilized zebrafish embryos.

  • At 24 hours post-fertilization (hpf), place individual embryos into the wells of a 96-well plate containing embryo medium.

  • Add the test compound at various concentrations to the wells.

  • Incubate the plate at 28.5°C.

  • At 48 or 72 hpf, anesthetize the embryos and image the intersegmental vessels (ISVs) using a fluorescence microscope.

  • Quantify the anti-angiogenic effect by counting the number of complete ISVs or measuring their length.

References

Application Notes and Protocols for Antifungal Activity Screening of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data presentation guidelines for the antifungal activity screening of 5-pyridin-4-yl-1,3,4-oxadiazol-2-amine derivatives. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic nucleus that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antifungal properties.[1][2] Derivatives of this core structure are being explored for the development of novel antifungal agents to combat the growing challenge of antimicrobial resistance.

Quantitative Antifungal Activity Data

The following tables summarize the in vitro antifungal activity of various this compound derivatives and closely related isomers against pathogenic fungal strains.

Table 1: Antifungal Activity of 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine Derivatives against Candida albicans

Compound IDSubstituent on 2-amineZone of Inhibition (mm) at 100 µg/ml
2 Unsubstituted12
3a Acetyl15
3b Propionyl14
3c Butyryl16
3d Pentanoyl18
3e Hexanoyl17
Fluconazole Standard Drug22

Data extracted from a study on 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivatives, which are structural isomers of the target compounds and provide valuable comparative data.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of N-{[5-aryl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine Derivatives

Compound ID5-Aryl SubstituentMIC (µg/mL) vs. Aspergillus nigerMIC (µg/mL) vs. Candida albicans
5f 4-methoxyphenyl44
5g 3,4-dimethoxyphenyl816
Fluconazole Standard Drug--

These derivatives, while having a methyl spacer, share the pyridin-amine and 1,3,4-oxadiazole core, indicating the potential of this structural combination.[3]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Agar Well Diffusion Method

This protocol is adapted from standard methodologies for assessing the antifungal activity of novel compounds.[4]

Materials:

  • Test compounds (this compound derivatives)

  • Standard antifungal drug (e.g., Fluconazole, Ketoconazole)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Sabouraud Dextrose Agar (SDA)

  • Sterile normal saline

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Medium Preparation: Prepare Sabouraud Dextrose Agar according to the manufacturer's instructions, sterilize by autoclaving, and pour approximately 20-25 mL into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a suspension of the test fungus in sterile normal saline from a fresh culture. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the fungal inoculum over the entire surface of the solidified SDA plates to create a lawn.

  • Well Preparation: Use a sterile 6 mm cork borer to punch equidistant wells in the inoculated agar plates.

  • Compound Application:

    • Prepare stock solutions of the test compounds and the standard drug in DMSO.

    • Pipette a fixed volume (e.g., 100 µL) of each test compound solution (at a specific concentration, e.g., 100 µg/mL) into the respective wells.

    • Use DMSO as a negative control in one of the wells.

  • Incubation: Incubate the plates at 30-35°C for 24-48 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Determination of Minimum Inhibitory Concentration (MIC): Broth Microdilution Method

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeast.[5]

Materials:

  • Test compounds

  • Standard antifungal drug

  • Fungal strains

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of each test compound in DMSO.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compounds in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 1 to 512 µg/mL).[5]

  • Inoculum Preparation: Prepare a fungal suspension and adjust the concentration to 2 x 10^4 yeast cells/mL in RPMI-1640 medium.[5]

  • Inoculation: Add the fungal inoculum to each well containing the diluted compounds.

  • Controls:

    • Positive Control: Inoculum in medium without any test compound.

    • Negative Control: Medium only.

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant reduction in or complete disappearance of fungal growth, which can be assessed visually or by reading the absorbance at a specific wavelength.[4]

Visualizations

Experimental Workflow

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Agar Well Diffusion Assay cluster_incubation Incubation & Analysis prep_compounds Prepare Test Compound Stock Solutions (in DMSO) add_compounds Add Compounds & Controls to Wells prep_compounds->add_compounds prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Plates with Fungal Suspension prep_inoculum->inoculate prep_plates Prepare SDA Plates prep_plates->inoculate punch_wells Punch Wells in Agar inoculate->punch_wells punch_wells->add_compounds incubate Incubate Plates (30-35°C, 24-48h) add_compounds->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: General workflow for the agar well diffusion antifungal screening assay.

Proposed Mechanism of Action

Some studies on 1,3,4-oxadiazole derivatives suggest that their antifungal activity may stem from the inhibition of crucial fungal enzymes, such as succinate dehydrogenase (SDH) in the electron transport chain.[6][7]

Mechanism_of_Action cluster_etc Mitochondrial Electron Transport Chain compound This compound Derivative sdh Succinate Dehydrogenase (SDH) (Complex II) compound->sdh Inhibition succinate Succinate succinate->sdh Oxidation fumarate Fumarate sdh->fumarate etc_downstream Downstream ETC (Complexes III, IV) sdh->etc_downstream Electron Transfer atp_production ATP Production sdh->atp_production etc_downstream->atp_production cell_death Fungal Cell Death atp_production->cell_death

References

Application Notes and Protocols: 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides detailed application notes and experimental protocols relevant to the use of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine as a ligand for the synthesis of metal-organic frameworks (MOFs). While direct literature on MOFs constructed from this specific ligand is limited, this guide offers a comprehensive approach for researchers. It includes a detailed protocol for the synthesis of the ligand itself, followed by generalized yet thorough protocols for the solvothermal synthesis of MOFs using analogous pyridine-based ligands. The unique structural attributes of this compound, featuring a pyridine ring, an oxadiazole ring, and an amine group, present a versatile platform for constructing novel MOFs with potential applications in drug delivery, catalysis, and sensing.

Application Notes

The ligand this compound is a promising candidate for the design of functional MOFs. The pyridine nitrogen atom provides a classic coordination site for metal ions, while the 1,3,4-oxadiazole ring and the 2-amine group offer additional potential coordination sites and opportunities for hydrogen bonding within the framework structure. The combination of these functional groups in a single organic linker allows for the potential creation of MOFs with unique topologies and chemical properties.

Potential Advantages for MOF Synthesis:

  • Versatile Coordination: The presence of multiple nitrogen and oxygen atoms allows for diverse coordination modes with various metal centers (e.g., Zn(II), Cu(II), Co(II)).[1][2]

  • Structural Rigidity and Porosity: The aromatic nature of both the pyridine and oxadiazole rings can contribute to the formation of rigid and porous frameworks, which is crucial for applications such as gas storage and separation.

  • Post-Synthetic Modification (PSM): The amine group on the oxadiazole ring serves as a functional handle for post-synthetic modification, enabling the tuning of the MOF's properties for specific applications, such as targeted drug delivery or catalysis.

  • Biomedical Applications: Pyridine and oxadiazole moieties are found in many biologically active compounds.[3][4] MOFs constructed from this ligand could exhibit enhanced biocompatibility or be explored for their therapeutic potential.

Potential Applications in Drug Development:

  • Drug Delivery: The porous nature of the resulting MOFs could be exploited for the encapsulation and controlled release of therapeutic agents. The functional groups within the pores could be tailored to interact with specific drug molecules.

  • Biocatalysis: The defined channels and active sites within the MOF structure could be designed to mimic enzymatic activity, providing a stable and reusable platform for biocatalysis.

  • Sensing and Diagnostics: MOFs exhibiting luminescence are excellent candidates for chemical sensors. The pyridine and oxadiazole components may contribute to fluorescent properties, allowing for the development of sensors for biologically relevant molecules.

Synthesis of the Ligand: this compound

A general and efficient method for the synthesis of N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines has been reported, which can be adapted for the synthesis of the parent amine.[5] The synthesis involves the reaction of 2-isonicotinoyl-N-arylhydrazinecarbothioamide with chloroacetic acid. A more general approach for the synthesis of 2-amino-1,3,4-oxadiazoles involves the cyclization of thiosemicarbazides.[6]

Experimental Protocol: Ligand Synthesis

This protocol is adapted from established methods for the synthesis of similar compounds.[5][6]

Step 1: Synthesis of Isonicotinic Hydrazide This is a commercially available starting material.

Step 2: Synthesis of 1-(Isonicotinoyl)thiosemicarbazide

  • To a solution of isonicotinic hydrazide (1 eq.) in ethanol, add an equimolar amount of a suitable thiocyanate salt (e.g., ammonium thiocyanate) or an isothiocyanate.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow the product to crystallize.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 3: Oxidative Cyclization to this compound

  • Suspend the 1-(isonicotinoyl)thiosemicarbazide (1 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF).[7]

  • Add a desulfurizing/oxidizing agent. Common reagents for this transformation include lead(II) oxide (PbO), iodine in the presence of a base, or tosyl chloride in pyridine.[6][7]

  • Using Lead(II) Oxide: Add lead(II) oxide (PbO, ~1.5 eq.) to the suspension.[7] Reflux the mixture for 2-48 hours, depending on the solvent and scale.[7]

  • Using Tosyl Chloride/Pyridine: Dissolve the thiosemicarbazide in pyridine and add tosyl chloride (1.1 eq.) portion-wise at 0 °C.[6] Allow the reaction to warm to room temperature and stir for 12-24 hours.[6]

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove any inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain pure this compound.

Ligand_Synthesis_Workflow cluster_0 Step 1 & 2: Thiosemicarbazide Formation cluster_1 Step 3: Oxidative Cyclization start Isonicotinic Hydrazide + Isothiocyanate reflux Reflux in Ethanol start->reflux Reactants product1 1-(Isonicotinoyl)thiosemicarbazide reflux->product1 Crystallization cyclization Add Oxidizing Agent (e.g., PbO or TsCl/Pyridine) product1->cyclization Intermediate purification Filtration & Recrystallization cyclization->purification Crude Product final_product This compound purification->final_product Purified Ligand

Caption: Workflow for the synthesis of this compound.

Experimental Protocols for MOF Synthesis

The following are generalized solvothermal protocols for the synthesis of pyridine-based MOFs. These can be adapted for use with this compound by adjusting molar ratios, solvents, and reaction conditions.

Protocol 1: General Solvothermal Synthesis of a Zn(II)-based MOF

This protocol is based on the synthesis of MOFs from pyridine-dicarboxylic acid ligands.[2]

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (Ligand)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, combine Zn(NO₃)₂·6H₂O (e.g., 0.1 mmol) and this compound (e.g., 0.1 mmol).

  • Add a solvent mixture of DMF and ethanol (e.g., 8 mL DMF and 2 mL ethanol).

  • Seal the vial tightly.

  • Place the vial in a programmable oven and heat to 100-120 °C for 48-72 hours.[1]

  • After the heating period, allow the oven to cool slowly to room temperature.

  • Crystals of the MOF should be visible in the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL).

  • The washed crystals can be dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Protocol 2: General Solvothermal Synthesis of a Co(II)-based MOF

This protocol is adapted from the synthesis of MOFs using a combination of pyridine-based linkers.[1]

Materials:

  • Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O)

  • This compound (Primary Ligand)

  • A co-ligand (optional, e.g., a dicarboxylic acid)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a 20 mL Teflon-lined stainless-steel autoclave, combine Co(NO₃)₂·6H₂O (e.g., 0.2 mmol) and the ligand(s) in a suitable molar ratio (e.g., 1:1 or 1:2 metal to ligand).

  • Add 10 mL of DMF to the autoclave.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to 120 °C for 72 hours.[1]

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting crystals by filtration.

  • Wash the crystals thoroughly with fresh DMF to remove any unreacted starting materials.

  • Dry the product under vacuum.

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) mix_solve Mix Reactants in Solvent (e.g., DMF/Ethanol) metal_salt->mix_solve ligand This compound ligand->mix_solve seal_vessel Seal in Autoclave/Vial mix_solve->seal_vessel solvothermal Solvothermal Reaction (100-120°C, 48-72h) seal_vessel->solvothermal cool Slow Cooling to Room Temperature solvothermal->cool wash Crystal Washing with Fresh Solvent cool->wash dry Drying under Vacuum wash->dry product Purified MOF Crystals dry->product

Caption: Generalized workflow for the solvothermal synthesis of a MOF.

Data Presentation

As no MOFs have been synthesized using the target ligand in the reviewed literature, crystallographic data for a closely related compound, N-(4-Bromophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, is presented below to provide insight into the potential structural characteristics.[5]

ParameterValue
Compound N-(4-Bromophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine
Chemical Formula C₁₃H₉BrN₄O
Molecular Weight 317.15 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.234(2)
b (Å) 9.876(2)
c (Å) 11.897(2)
α (°) 90
β (°) 108.59(3)
γ (°) 90
Volume (ų) 1251.1(4)
Z 4
Density (calculated) 1.684 Mg/m³
Hydrogen Bonding Intermolecular N-H···N hydrogen bonds form dimers

Table 1: Crystallographic data for N-(4-Bromophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine.[5]

Conclusion

This compound represents a highly promising but underexplored ligand for the synthesis of novel metal-organic frameworks. The protocols and data presented in this document provide a solid foundation for researchers to begin exploring the synthesis and applications of MOFs based on this versatile building block. The adaptability of the provided solvothermal methods, combined with the functional potential of the ligand, opens up exciting avenues for the development of new materials for drug delivery, catalysis, and other biomedical applications. Further research is warranted to synthesize and characterize MOFs from this ligand and to evaluate their performance in these key areas.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common and readily available starting material is isoniazid (isonicotinic acid hydrazide). Other approaches may utilize pyridine-4-carboxylic acid or pyridine-4-carbaldehyde to first form a semicarbazide or thiosemicarbazide intermediate.

Q2: What are the principal synthetic strategies for forming the 2-amino-1,3,4-oxadiazole ring?

The main strategies involve the cyclization of a suitable precursor. Common methods include:

  • Oxidative cyclization of semicarbazones: This involves the reaction of an aldehyde (like pyridine-4-carbaldehyde) with semicarbazide, followed by cyclization using an oxidizing agent.

  • Cyclodesulfurization of thiosemicarbazides: This is a widely used method where an acyl thiosemicarbazide is cyclized to the corresponding oxadiazole, often with the aid of an oxidizing agent or a desulfurizing agent.[1]

  • Dehydrative cyclization of acyl semicarbazides: This method involves the removal of a water molecule from an acyl semicarbazide to facilitate ring closure.

Q3: What are the key advantages of using isoniazid as a starting material?

Isoniazid is an inexpensive and commercially available precursor that already contains the desired pyridin-4-yl and hydrazide moieties, simplifying the synthetic route. Many established protocols for 1,3,4-oxadiazole synthesis are based on isoniazid derivatives.[2]

Troubleshooting Guide

Q1: I am getting a very low yield in my synthesis. What are the potential causes and how can I improve it?

Potential Causes:

  • Inefficient Cyclization: The cyclodehydration or oxidative cyclization step may be incomplete. The choice of cyclizing agent and reaction conditions are critical. Harsh conditions, such as high temperatures or strongly acidic/basic media, can lead to the decomposition of starting materials, intermediates, or the final product.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the yield. For instance, in some oxidative cyclizations, an optimal temperature of around 60-80°C has been reported to give the best results.

  • Poor Quality of Reagents: Degradation of starting materials or reagents, especially the cyclizing agent, can lead to lower yields.

  • Side Reactions: The formation of by-products can consume the starting materials and reduce the yield of the desired product.

Solutions:

  • Optimize the Cyclizing Agent: The choice of cyclizing agent is crucial. For the cyclization of thiosemicarbazides, various reagents like iodine, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl), and p-toluenesulfonyl chloride (p-TsCl) have been used. A comparative study of different methods can help in selecting the most efficient one for your specific substrate.

  • Screen Reaction Conditions: Systematically vary the reaction temperature, time, and solvent to find the optimal conditions for your synthesis.

  • Ensure Reagent Quality: Use freshly opened or properly stored reagents.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and determine the optimal reaction time to avoid product degradation.

Q2: I have identified a sulfur-containing impurity in my final product. What is it likely to be and how can I avoid it?

Likely Impurity:

When starting from a thiosemicarbazide precursor, a common sulfur-containing impurity is the corresponding 1,3,4-thiadiazole .[1] This occurs due to a competing cyclization pathway where the sulfur atom acts as the nucleophile instead of the oxygen atom.

Avoidance Strategies:

  • Choice of Cyclizing Agent: Some reagents are more prone to favor the formation of the oxadiazole over the thiadiazole. Oxidative desulfurization methods using reagents like iodine in the presence of a base are commonly employed to promote oxadiazole formation.

  • Reaction Conditions: The reaction conditions, particularly the solvent and temperature, can influence the selectivity of the cyclization. It is advisable to consult literature for conditions that favor oxadiazole formation for similar substrates.

Q3: The purification of my final product is proving to be difficult. What are some effective purification strategies?

Purification Strategies:

  • Recrystallization: This is a common and effective method for purifying solid this compound. Ethanol is often a suitable solvent for recrystallization.[2]

  • Column Chromatography: Silica gel column chromatography is a widely used technique for purifying 2-amino-1,3,4-oxadiazoles.

    • Normal-Phase Chromatography: A common eluent system is a gradient of ethyl acetate in n-hexane. Due to the basic nature of the pyridine and amino groups, peak tailing can be an issue on acidic silica gel. To mitigate this, a small amount of a volatile base like triethylamine (0.1-1% v/v) can be added to the mobile phase.

    • Amine-Functionalized Silica Gel: Using an amine-functionalized silica gel can provide better peak shapes for basic compounds without the need for a basic modifier in the mobile phase.

  • Acid-Base Extraction: This technique can be used as an initial purification step to separate the basic product from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid to extract the basic product into the aqueous phase. The aqueous phase can then be basified to precipitate the purified product.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Methods for 2-Amino-5-Aryl-1,3,4-Oxadiazoles

Starting MaterialCyclizing Agent/MethodSolventYield (%)Reference
Acyl thiosemicarbazide1,3-Dibromo-5,5-dimethylhydantoinDichloromethane/WaterGood--INVALID-LINK--
SemicarbazoneIodine/Potassium Carbonate1,4-Dioxane85-99--INVALID-LINK--
Acyl thiosemicarbazidePotassium IodateWaterModerate to Excellent--INVALID-LINK--
Isoniazid HydrazoneChloramine-TEthanol32.5[2]
IsoniazidCarbon Disulfide/Potassium HydroxideEthanol-[2]

Note: Yields can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis from Isoniazid via Thiosemicarbazide Intermediate

This protocol involves the formation of an isonicotinoyl thiosemicarbazide followed by oxidative cyclodesulfurization.

Step 1: Synthesis of 1-Isonicotinoylthiosemicarbazide

  • Dissolve isoniazid (1 equivalent) in a suitable solvent such as ethanol.

  • Add an equimolar amount of an appropriate isothiocyanate (e.g., ammonium thiocyanate followed by acid workup, or an alkyl/aryl isothiocyanate).

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Step 2: Oxidative Cyclization to this compound

  • Suspend the 1-isonicotinoylthiosemicarbazide (1 equivalent) in a suitable solvent like ethanol.

  • Add an oxidizing agent such as iodine (1.1-1.5 equivalents) and a base like sodium hydroxide or potassium carbonate.

  • Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2: One-Pot Synthesis from Pyridine-4-carbaldehyde and Semicarbazide

This protocol describes a sequential condensation and iodine-mediated oxidative cyclization.

  • To a stirred solution of semicarbazide hydrochloride (1 equivalent) and sodium acetate (1 equivalent) in water, add a solution of pyridine-4-carbaldehyde (1 equivalent) in methanol.

  • Stir the mixture at room temperature for 10-30 minutes.

  • Evaporate the solvent under reduced pressure.

  • Redissolve the resulting residue in 1,4-dioxane.

  • Add potassium carbonate (3 equivalents) and iodine (1.2 equivalents) sequentially.

  • Stir the reaction mixture at 80°C for 1-4.5 hours until the reaction is complete (monitor by TLC).

  • After completion, cool the mixture and pour it into a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

Visualizations

Synthesis_Pathway Isoniazid Isoniazid Thiosemicarbazide 1-Isonicotinoyl- thiosemicarbazide Isoniazid->Thiosemicarbazide NH4SCN, HCl or R-NCS Oxadiazole 5-Pyridin-4-yl-1,3,4- oxadiazol-2-amine Thiosemicarbazide->Oxadiazole Oxidative Cyclization (e.g., I2, NaOH)

Caption: Synthetic pathway from Isoniazid.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Mix Reactants (e.g., Isoniazid derivative, Cyclizing agent) Reaction Heat and Stir (Monitor by TLC) Start->Reaction Quench Quench Reaction (if necessary) Reaction->Quench Precipitate Precipitate/Extract Product Quench->Precipitate Filter Filter and Dry Crude Product Precipitate->Filter Purify Recrystallization or Column Chromatography Filter->Purify Characterize Characterize Pure Product (NMR, MS, etc.) Purify->Characterize Troubleshooting_Tree Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes SideProducts Significant Side Products? Start->SideProducts No OptimizeConditions Optimize Reaction Time, Temperature, or Reagent Ratio IncompleteReaction->OptimizeConditions Yes CheckPurity Check Starting Material Purity IncompleteReaction->CheckPurity No ChangeReagent Change Cyclizing Agent SideProducts->ChangeReagent Yes PurificationIssue Difficulty in Purification? SideProducts->PurificationIssue No Recrystallize Try Different Recrystallization Solvents PurificationIssue->Recrystallize Yes ColumnChrom Optimize Column Chromatography (add base modifier, change eluent) PurificationIssue->ColumnChrom Also consider

References

Technical Support Center: Purification of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield or No Crystal Formation During Recrystallization

  • Question: I performed a synthesis of this compound and am struggling with the recrystallization. Either I get a very low yield, or no crystals form at all. What could be the problem?

  • Answer: This is a common issue when purifying polar heterocyclic compounds. The problem often lies in the choice of solvent and the concentration of the solution. Here are some potential causes and solutions:

    • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, ethanol or a mixture of dimethylformamide (DMF) and ethanol is often used. If the compound is too soluble even at low temperatures, you will get a low yield. If it is not soluble enough at high temperatures, you may not be able to form a saturated solution.

    • Too Much Solvent: Using an excessive amount of solvent is a frequent cause of low or no yield. The solution may not be supersaturated enough for crystals to form upon cooling.

    • Supersaturation: Sometimes, a solution becomes supersaturated but lacks a nucleation point for crystal growth to begin.

    • Presence of Impurities: Certain impurities can inhibit crystallization.

    Troubleshooting Steps:

    • Solvent Screening: If you are obtaining low yields, try a different solvent system. You can perform small-scale solubility tests with various solvents to find the optimal one.

    • Reduce Solvent Volume: If you suspect you've used too much solvent, carefully evaporate some of it to concentrate the solution and then allow it to cool again.

    • Induce Crystallization: If the cooled solution is clear, try scratching the inside of the flask with a glass rod just below the surface of the liquid. This can create nucleation sites. Alternatively, add a "seed crystal" of the pure compound if you have one.

    • Pre-purification: If impurities are suspected to be the issue, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.

Issue 2: Oiling Out During Recrystallization

  • Question: When I try to recrystallize my crude this compound, it separates as an oil instead of forming crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the compound comes out of the solution at a temperature above its melting point, or when the concentration of the solute is too high. Here’s how to address this:

    • Add More Solvent: The simplest solution is to heat the mixture to redissolve the oil and then add more of the hot solvent to lower the saturation point. Allow this less concentrated solution to cool slowly.

    • Lower the Cooling Temperature Slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with slow cooling.

    • Change the Solvent System: If the problem persists, your solvent system may not be ideal. Try using a solvent mixture where the compound is less soluble.

Issue 3: Difficulty with Column Chromatography Purification

  • Question: I am trying to purify this compound using silica gel column chromatography, but I'm getting significant peak tailing and poor separation. What can I do?

  • Answer: The basic nature of the pyridine and amine groups in your compound can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing peak tailing. Here are some effective strategies to overcome this:

    • Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to compete with your compound for the active sites on the silica gel. Triethylamine (0.1-1%) is a common choice. For example, a gradient of methanol in dichloromethane with 0.5% triethylamine can be effective.

    • Use a Different Stationary Phase:

      • Amine-functionalized silica: This is often a better choice for the purification of basic compounds as it minimizes the acid-base interactions.

      • Alumina (basic or neutral): Alumina can be a good alternative to silica for purifying amines.

      • Reversed-phase chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., with a C18 column) using a mobile phase of acetonitrile and water with a pH-adjusted buffer can provide good separation. Given the basic nature of your compound, a high pH mobile phase (e.g., using ammonium bicarbonate) can be beneficial, but ensure your column is stable at high pH.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of this compound?

A1: The most common synthesis involves the reaction of isonicotinohydrazide with cyanogen bromide.[1] Potential impurities include:

  • Unreacted Isonicotinohydrazide: This is a polar starting material that can often be removed by recrystallization or chromatography.

  • 1,2-Diisonicotinoylhydrazine: This can form as a byproduct from the self-condensation of isonicotinohydrazide.

  • Other Cyanogen Bromide Reaction Byproducts: Depending on the reaction conditions, cyanogen bromide can react with the solvent or other nucleophiles present to form minor impurities.

Q2: What is the estimated pKa of this compound?

Q3: What is the general solubility profile of this compound?

A3: Based on its polar heterocyclic structure, this compound is expected to have low solubility in non-polar organic solvents and moderate to low solubility in polar organic solvents. It is likely to be sparingly soluble in water.[2]

Data Presentation

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/ProfileImplication for Purification
Molecular FormulaC₇H₆N₄O
Molecular Weight162.15 g/mol
pKa (Pyridine N)2.0 - 4.0The compound is a weak base. Can be protonated in acidic solutions, which can increase aqueous solubility.
pKa (Amino N)3.0 - 5.0The amino group is also weakly basic.
Melting Point>250 °C (for related structures)High melting point suggests a stable crystal lattice.

Table 2: Estimated Solubility Profile

SolventSolubilityPurification Application
WaterSparingly SolubleCan be used as an anti-solvent or for washing to remove highly polar impurities.
MethanolSparingly SolublePotential for recrystallization, possibly in a mixture.
EthanolSoluble when hot, less soluble when coldGood candidate for recrystallization.[1]
DichloromethaneSparingly SolubleCan be used in normal-phase chromatography.
Ethyl AcetateSparingly SolubleCan be used in normal-phase chromatography.
HexaneInsolubleUseful as an anti-solvent or for washing non-polar impurities.
AcetoneSparingly SolubleMay be useful in a mixed solvent system for recrystallization.
Dimethylformamide (DMF)SolubleCan be used to dissolve the compound for mixed-solvent recrystallization.
Dimethyl Sulfoxide (DMSO)SolubleUseful for preparing stock solutions for assays.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography using a Basic Modifier

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of methanol in dichloromethane (DCM) containing 0.5% triethylamine (TEA). For example, start with 100% DCM + 0.5% TEA and gradually increase to 5% Methanol / 95% DCM + 0.5% TEA.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. If solubility is an issue, adsorb the crude product onto a small amount of silica gel.

  • Column Packing and Elution: Pack the column with silica gel in the initial mobile phase. Load the sample and elute with the prepared gradient, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Analysis Purity Check (TLC, NMR) Recrystallization->Analysis Column Column Chromatography Column->Analysis Pure Pure Product Analysis->Column <95% Pure Analysis->Pure >95% Pure

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem NoCrystals No Crystals Formed Problem->NoCrystals Yes OilingOut Compound Oiled Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes Success Successful Crystallization Problem->Success No Solution_NoCrystals1 Too much solvent? Evaporate some solvent. NoCrystals->Solution_NoCrystals1 Solution_NoCrystals2 Supersaturated? Scratch flask or add seed crystal. NoCrystals->Solution_NoCrystals2 Solution_OilingOut Add more hot solvent. Cool slowly. OilingOut->Solution_OilingOut Solution_LowYield Solvent choice? Try a less solubilizing solvent. LowYield->Solution_LowYield Solution_NoCrystals1->Start Solution_NoCrystals2->Start Solution_OilingOut->Start Solution_LowYield->Start

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: 1,3,4-Oxadiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 1,3,4-oxadiazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 1,3,4-oxadiazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in 1,3,4-oxadiazole synthesis are a common issue and can stem from several factors. The primary reasons include suboptimal reaction conditions, inefficient cyclodehydration, and decomposition of starting materials or products.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Solvent Choice: Aprotic polar solvents like DMF or DMSO can be effective, especially in base-mediated reactions.[1]

    • Base Selection: For reactions requiring a base, the choice and amount are critical. Inorganic bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in DMSO have proven effective.[1]

    • Temperature: Heating is often required for the cyclization step.[1] It is crucial to optimize the temperature, as excessively high temperatures can lead to decomposition.

  • Inefficient Cyclodehydration: The cyclization of the intermediate, often a 1,2-diacylhydrazine, is a critical rate-limiting step.[1] The choice of dehydrating agent is paramount for an efficient reaction. Harsh reagents can lead to decomposition, while mild reagents may not be effective enough.

  • Starting Material Quality: Ensure the purity of your starting materials, as impurities can interfere with the reaction.[1]

Q2: I am observing significant formation of side products in my reaction. How can I minimize them?

A2: Side product formation can significantly lower the yield of the desired 1,3,4-oxadiazole. Common side products include uncyclized 1,2-diacyl hydrazides and, in some cases, 1,3,4-thiadiazole isomers.[1][2]

Troubleshooting Steps:

  • Minimizing Diacyl Hydrazide Formation: The accumulation of the 1,2-diacyl hydrazide intermediate suggests incomplete cyclization.

    • Stronger Dehydrating Agent: Consider using a more potent dehydrating agent.

    • Alternative Synthetic Route: A novel method that avoids the formation of a 1,2-diacyl hydrazide intermediate involves the coupling of α-bromo nitroalkanes with acyl hydrazides under mildly basic conditions.[1][3]

  • Avoiding 1,3,4-Thiadiazole Contamination: This is common when using sulfur-containing reagents or starting from thiosemicarbazides.[2]

    • Choice of Reagents: To favor the oxadiazole, use a non-sulfur-containing cyclizing agent. For instance, when starting with an acylthiosemicarbazide, using iodine in sodium hydroxide can promote the formation of the 2-amino-1,3,4-oxadiazole over the thiadiazole.[2]

  • Optimizing One-Pot Procedures: In one-pot syntheses, careful optimization of catalyst loading and base equivalents is crucial to prevent side-product formation.[1]

Q3: The cyclization of my 1,2-diacylhydrazine to the 1,3,4-oxadiazole is inefficient. What are the recommended dehydrating agents?

A3: The choice of dehydrating agent is critical for the successful cyclization of 1,2-diacylhydrazines.[4] A variety of reagents can be employed, each with its own advantages and disadvantages in terms of reactivity and reaction conditions.

Recommended Dehydrating Agents:

  • Phosphorous oxychloride (POCl₃)[1][4][5][6][7]

  • Thionyl chloride (SOCl₂)[1][5][7]

  • Phosphorous pentoxide (P₂O₅)[1][4][5][7]

  • Polyphosphoric acid (PPA)[1][4][5][7][8]

  • Triflic anhydride[1][5][7]

  • N,N′-Dicyclohexylcarbodiimide (DCC)[4]

  • Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC)[4]

  • Burgess reagent[9]

  • XtalFluor-E ([Et₂NSF₂]BF₄) has been reported as a practical cyclodehydration agent for 1,2-diacylhydrazines.[10]

The selection of the appropriate reagent often depends on the specific substrate and the desired reaction conditions.

Data Presentation: Optimization of Cyclodehydrating Agents

The following table summarizes the yield of a 2-amino-1,3,4-oxadiazole from a thiosemicarbazide precursor using different coupling/dehydrating reagents.

EntryCoupling ReagentBaseSolventTemperature (°C)Yield (%)
1TBTUDIEADMF5085
2DICDIEADMF5085
3CDIDIEADMF5063
4DCCDIEADMF5050

Data adapted from a study on the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[11] TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, DIC: N,N'-Diisopropylcarbodiimide, CDI: 1,1'-Carbonyldiimidazole, DCC: N,N'-Dicyclohexylcarbodiimide, DIEA: N,N-Diisopropylethylamine, DMF: Dimethylformamide.

Experimental Protocol: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

This protocol outlines a one-pot synthesis starting from a carboxylic acid and N-isocyaniminotriphenylphosphorane (NIITP).[1]

Materials:

  • Carboxylic acid (1.0 equiv)

  • N-isocyaniminotriphenylphosphorane (NIITP) (1.1 equiv)

  • Anhydrous 1,4-dioxane

  • Dry Schlenk tube

  • Nitrogen atmosphere

  • Oil bath

Procedure:

  • To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and NIITP (66.5 mg, 0.22 mmol, 1.1 equiv).

  • Evacuate and backfill the Schlenk tube with nitrogen (repeat this process four times).

  • Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M).

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • The subsequent work-up and purification will depend on the specific properties of the synthesized oxadiazole. A typical work-up may involve quenching the reaction, extraction with an organic solvent, and purification by column chromatography.

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in 1,3,4-oxadiazole synthesis.

Troubleshooting_Oxadiazole_Synthesis start Start: 1,3,4-Oxadiazole Synthesis low_yield Problem: Low Yield start->low_yield side_products Problem: Side Products start->side_products no_reaction Problem: No Reaction / Incomplete start->no_reaction check_conditions Check Reaction Conditions: - Temperature - Solvent - Base low_yield->check_conditions check_reagents Check Reagent Quality: - Starting Materials - Dehydrating Agent low_yield->check_reagents analyze_side_products Analyze Side Products: - Diacylhydrazide? - Thiadiazole? side_products->analyze_side_products no_reaction->check_conditions no_reaction->check_reagents optimize_conditions Solution: Optimize Conditions check_conditions->optimize_conditions change_dehydrating_agent Solution: Change Dehydrating Agent check_reagents->change_dehydrating_agent Inefficient Cyclization purify_reagents Solution: Purify/Replace Reagents check_reagents->purify_reagents analyze_side_products->change_dehydrating_agent Diacylhydrazide modify_synthesis Solution: Modify Synthetic Route (e.g., avoid sulfur) analyze_side_products->modify_synthesis Thiadiazole end Successful Synthesis optimize_conditions->end Success change_dehydrating_agent->end Success purify_reagents->end Success modify_synthesis->end Success

Caption: Troubleshooting logic for 1,3,4-oxadiazole synthesis.

References

optimizing reaction conditions for 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common and readily available starting material is isonicotinic acid hydrazide (isoniazid). This is typically reacted with a source of a cyano group, such as cyanogen bromide, or converted to an acyl thiosemicarbazide intermediate which is then cyclized.

Q2: My reaction yield is consistently low. What are the potential causes and how can I optimize it?

Low yields can stem from several factors. Incomplete reaction, side product formation, or issues with product isolation are common culprits. To optimize the yield, consider the following:

  • Purity of Starting Materials: Ensure your isonicotinic hydrazide and other reagents are pure and dry.

  • Reaction Temperature: The optimal temperature can vary depending on the specific synthetic route. For cyanogen bromide mediated cyclization, the reaction is often performed at or below room temperature to control exothermicity. For oxidative cyclization of acyl thiosemicarbazides, heating may be required.[1] Experiment with a range of temperatures to find the sweet spot for your reaction.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product.

  • pH Control: In methods involving the cyclization of an acyl thiosemicarbazide, the pH of the reaction medium can be critical. For instance, some cyclizations are promoted by basic conditions.[1]

Q3: I am observing a significant amount of a sulfur-containing impurity in my final product. What is it and how can I avoid it?

When synthesizing 1,3,4-oxadiazoles from acyl thiosemicarbazide precursors, a common side product is the corresponding 1,3,4-thiadiazole. This occurs due to competitive cyclization involving the sulfur atom. To favor the formation of the oxadiazole, consider the following:

  • Choice of Cyclizing Agent: Use reagents that favor O-cyclization over S-cyclization. Desulfurizing agents like mercuric salts or lead oxide have been traditionally used.[1] More modern and less toxic methods include the use of reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or iodine in the presence of a base.

  • Reaction Conditions: Carefully control the reaction temperature and solvent. The choice of solvent can influence the regioselectivity of the cyclization.

Q4: The purification of my product is challenging due to its polarity. What are the recommended purification techniques?

This compound is a polar molecule, which can make purification by standard column chromatography on silica gel difficult. Here are some suggestions:

  • Recrystallization: This is often the most effective method for purifying the final product. A variety of solvents should be screened. Due to the polarity of the compound, polar solvents like ethanol, methanol, or mixtures with water are good starting points.[2]

  • Acid-Base Extraction: The basic pyridine nitrogen allows for purification via acid-base extraction. The crude product can be dissolved in a dilute acidic solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the pure product.

  • Column Chromatography with Modified Stationary/Mobile Phases: If column chromatography is necessary, consider using a more polar stationary phase like alumina or a modified mobile phase for silica gel, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of a basic modifier like triethylamine to reduce tailing.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents.Check the purity and activity of starting materials, especially the cyclizing agent.
Incorrect reaction temperature.Optimize the temperature. Some reactions require cooling, while others need heating.
Inappropriate solvent.Ensure the solvent is suitable for the specific reaction chemistry and is dry if required.
Multiple Spots on TLC (Side Product Formation) Formation of 1,3,4-thiadiazole.Use a cyclizing agent that favors oxadiazole formation (e.g., EDC, I₂/base).
Unreacted starting material.Increase reaction time or temperature, or add more of the limiting reagent.
Decomposition of the product.Avoid excessive heating and prolonged reaction times.
Difficulty in Product Isolation Product is soluble in the workup solvent.Use a different solvent for extraction or precipitation. Consider salting out the aqueous layer.
Oily product instead of solid.Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification.
Product is colored Presence of impurities.Purify by recrystallization, potentially with the addition of activated charcoal.
Oxidation of the amine group.Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Method 1: Synthesis from Isonicotinic Hydrazide and Cyanogen Bromide

This method is a common route for the synthesis of 2-amino-1,3,4-oxadiazoles.

Procedure:

  • Dissolve isonicotinic hydrazide (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise to the cooled solution of the hydrazide.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a base such as ammonium hydroxide or sodium bicarbonate solution.[3]

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Method 2: Oxidative Cyclization of 1-(Isonicotinoyl)thiosemicarbazide

This two-step protocol involves the formation of an acyl thiosemicarbazide intermediate followed by cyclization.

Step 1: Synthesis of 1-(Isonicotinoyl)thiosemicarbazide

  • Dissolve isonicotinic hydrazide (1 equivalent) in a suitable solvent like ethanol.

  • Add an equimolar amount of an appropriate isothiocyanate (e.g., potassium thiocyanate in the presence of an acid, or an acyl isothiocyanate).

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Step 2: Oxidative Cyclization to this compound

  • Suspend the 1-(isonicotinoyl)thiosemicarbazide (1 equivalent) in a suitable solvent (e.g., ethanol, water).[1]

  • Add the cyclizing/oxidizing agent. Several options can be effective:

    • Iodine and Sodium Hydroxide: Add a solution of iodine in ethanol, followed by the dropwise addition of aqueous sodium hydroxide until the color of iodine disappears.[1]

    • Potassium Iodate: Heat the suspension with potassium iodate in water.[1]

    • EDC·HCl: Stir the thiosemicarbazide with EDC·HCl in a solvent like DMSO.[4]

  • Heat the reaction mixture if necessary and monitor by TLC.

  • After completion, cool the reaction mixture and isolate the product by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be triturated with water.

  • Purify the crude product by recrystallization.

Visualizations

experimental_workflow cluster_method1 Method 1: From Isonicotinic Hydrazide cluster_method2 Method 2: From Acyl Thiosemicarbazide A1 Isonicotinic Hydrazide C1 Reaction in Alcohol A1->C1 B1 Cyanogen Bromide B1->C1 D1 Neutralization C1->D1 E1 Purification D1->E1 F1 This compound E1->F1 A2 Isonicotinic Hydrazide C2 Acyl Thiosemicarbazide Formation A2->C2 B2 Isothiocyanate Source B2->C2 D2 Oxidative Cyclization C2->D2 E2 Purification D2->E2 F2 This compound E2->F2

Caption: Synthetic routes to this compound.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_tlc TLC Analysis Start Low Yield or No Product CheckReagents Check Purity of Starting Materials Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions TLC Analyze Reaction by TLC Start->TLC Result Improved Yield CheckReagents->Result Temp Optimize Temperature CheckConditions->Temp Time Optimize Reaction Time CheckConditions->Time Solvent Check Solvent Suitability CheckConditions->Solvent SideProducts Side Products Observed? TLC->SideProducts StartingMaterial Starting Material Remaining? TLC->StartingMaterial Temp->Result Time->Result Solvent->Result ChangeReagent Change Cyclizing Agent SideProducts->ChangeReagent Yes IncreaseTimeTemp Increase Time/Temperature StartingMaterial->IncreaseTimeTemp Yes ChangeReagent->Result IncreaseTimeTemp->Result

References

Technical Support Center: Synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, primarily related to side reactions of the starting materials and reagents. The most common synthesis involves the cyclization of isonicotinohydrazide with cyanogen bromide.

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Side Reactions of Cyanogen Bromide: Cyanogen bromide is a highly reactive reagent that can undergo side reactions, reducing its availability for the main reaction.

    • Trimerization: Cyanogen bromide can trimerize to form cyanuric bromide (C₃N₃Br₃), an unreactive trimer.[1] This is often catalyzed by trace amounts of acids, bases, or metal salts.

    • Hydrolysis: In the presence of water, cyanogen bromide can hydrolyze to isocyanic acid and hydrobromic acid.

  • Side Reactions of Isonicotinohydrazide: The starting hydrazide can also participate in unwanted reactions.

    • Dimerization: Under basic conditions, isonicotinohydrazide can undergo self-condensation to form the symmetrical dimer, N,N'-diisonicotinoylhydrazine.[2][3]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can favor side reactions over the desired product formation.

  • Product Loss During Workup and Purification: The product may be lost during extraction, precipitation, or recrystallization steps.

Troubleshooting and Optimization Strategies:

ParameterRecommendationRationale
Reagent Quality Use freshly prepared or purified cyanogen bromide. Avoid brownish samples, which may indicate decomposition or trimerization.Ensures high reactivity and minimizes side reactions from impurities.
Solvent Use anhydrous solvents (e.g., methanol, ethanol) to minimize hydrolysis of cyanogen bromide.Prevents the loss of the cyclizing agent.
Temperature Maintain the recommended reaction temperature. For the isonicotinohydrazide and cyanogen bromide reaction, this is typically refluxing in an alcohol.Optimizes the rate of the main reaction while minimizing decomposition and side reactions.
pH Control The reaction is often carried out under neutral or slightly basic conditions. The addition of a mild base like sodium bicarbonate can be beneficial.Can facilitate the nucleophilic attack of the hydrazide and neutralize any acidic byproducts.
Reaction Monitoring Monitor the reaction progress using Thin Layer Chromatography (TLC).Prevents premature or unnecessarily long reaction times, which can lead to byproduct formation.
Purification Recrystallization from a suitable solvent such as ethanol or isopropyl alcohol is a common and effective method for purification.[4]Removes unreacted starting materials and soluble impurities.

Q2: I have an impurity in my final product that I am struggling to identify and remove. What could it be?

A2: The most likely impurities are unreacted starting materials or the side products mentioned in Q1.

  • Unreacted Isonicotinohydrazide: This is a common impurity if the reaction is incomplete. It can often be removed by recrystallization.

  • N,N'-Diisonicotinoylhydrazine: This dimer is a likely byproduct from the self-condensation of isonicotinohydrazide. Its formation is favored by basic conditions.[2][3]

  • Cyanuric Bromide: If the cyanogen bromide used has started to trimerize, this stable heterocyclic compound could be present as an impurity.[1]

  • Hydrolysis Products: Products from the hydrolysis of cyanogen bromide are typically acidic and may be removed during a basic workup.

Identification and Removal:

ImpurityIdentification MethodRemoval Strategy
Unreacted IsonicotinohydrazideTLC, ¹H NMRRecrystallization from ethanol or methanol.
N,N'-DiisonicotinoylhydrazineMass Spectrometry, ¹H NMRCareful recrystallization, potentially column chromatography.
Cyanuric BromideMass SpectrometryUse of fresh cyanogen bromide. Can be difficult to remove due to its stability.

Q3: The reaction seems to stall and does not proceed to completion. What could be the issue?

A3: A stalled reaction is often due to the deactivation or consumption of one of the key reagents.

  • Decomposition of Cyanogen Bromide: As a volatile and reactive compound, cyanogen bromide can be lost from the reaction mixture if not handled properly, or it can decompose over time.

  • Insufficient Activation: The reaction conditions may not be optimal for the cyclization to occur efficiently.

Solutions:

  • Reagent Addition: Ensure that the cyanogen bromide is added in a controlled manner and that the reaction vessel is properly sealed to prevent its escape.

  • Reaction Conditions: Re-evaluate the reaction temperature and solvent to ensure they are optimal for this specific transformation.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below.

Synthesis of this compound

Materials:

  • Isonicotinohydrazide

  • Cyanogen Bromide

  • Methanol (anhydrous)

  • Sodium Bicarbonate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isonicotinohydrazide (1 equivalent) in anhydrous methanol.

  • Add sodium bicarbonate (1.1 equivalents) to the solution.

  • In a separate flask, dissolve cyanogen bromide (1.1 equivalents) in a minimal amount of anhydrous methanol.

  • Slowly add the cyanogen bromide solution to the stirred solution of isonicotinohydrazide at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and stir to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and air dry.

  • Purify the crude product by recrystallization from ethanol to obtain this compound as a crystalline solid.

Characterization Data (Typical):

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point ~240-245 °C
¹H NMR (DMSO-d₆) Signals corresponding to the pyridine and amine protons.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight.

Visualizations

The following diagrams illustrate the key chemical pathways and a troubleshooting workflow for the synthesis.

Synthesis_Pathway INH Isonicotinohydrazide Intermediate Reactive Intermediate INH->Intermediate + CNBr CNBr Cyanogen Bromide CNBr->Intermediate Product This compound Intermediate->Product Cyclization

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_CNBr Cyanogen Bromide Side Reactions cluster_INH Isonicotinohydrazide Side Reactions CNBr_start Cyanogen Bromide Trimer Cyanuric Bromide CNBr_start->Trimer Trimerization Hydrolysis_Product Isocyanic Acid + HBr CNBr_start->Hydrolysis_Product Hydrolysis (H₂O) INH_start Isonicotinohydrazide Dimer N,N'-Diisonicotinoylhydrazine INH_start->Dimer Self-condensation (Basic conditions)

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Quality (Fresh CNBr? Anhydrous Solvent?) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time, pH) Start->Check_Conditions Analyze_Impurities Analyze Crude Product (TLC, NMR, MS) Start->Analyze_Impurities Optimize_Purification Optimize Purification (Recrystallization Solvent, Column Chromatography) Check_Reagents->Optimize_Purification Check_Conditions->Optimize_Purification Analyze_Impurities->Optimize_Purification Success Improved Yield and Purity Optimize_Purification->Success

Caption: A logical workflow for troubleshooting synthesis issues.

References

stability issues of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental work with this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I am observing a gradual decrease in the concentration of my this compound stock solution over time. What could be the cause?

A1: A decrease in concentration suggests chemical instability. The 1,3,4-oxadiazole ring can be susceptible to hydrolysis, particularly under non-neutral pH conditions. The primary amine and pyridine moieties can also be sensitive to oxidation. Factors such as the solvent used, storage temperature, and exposure to light can all influence the rate of degradation. It is recommended to perform a stability study to identify the cause.

Q2: My solution of this compound has developed a yellow tint. Does this indicate degradation?

A2: A change in color, such as the appearance of a yellow tint, is often an indicator of chemical degradation. This could be due to the formation of degradation products with chromophores that absorb in the visible region. This may result from oxidative processes or rearrangement of the heterocyclic core. It is advisable to characterize the solution using techniques like HPLC-UV/Vis or LC-MS to identify any new peaks corresponding to degradation products.

Q3: I am seeing precipitate forming in my aqueous buffered solution of the compound. What should I do?

A3: Precipitate formation could be due to either poor solubility or the formation of an insoluble degradation product. First, verify that the concentration of your solution does not exceed the solubility limit of the compound in that specific buffer and pH. If solubility is not the issue, the precipitate may be a product of degradation. This can sometimes occur during hydrolysis, where the resulting products are less soluble than the parent compound.

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound is likely pH-dependent. The 1,3,4-oxadiazole ring can be susceptible to both acid- and base-catalyzed hydrolysis.[1][2][3] Acidic conditions may lead to protonation of the pyridine and amino nitrogens, potentially increasing the rate of hydrolytic cleavage of the oxadiazole ring. Conversely, strongly basic conditions can also facilitate nucleophilic attack and ring opening. It is recommended to maintain solutions at a neutral pH and to determine the compound's stability across a pH range relevant to your experiments.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: To minimize degradation, stock solutions should be stored at low temperatures, typically -20°C or -80°C. Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles. Solutions should also be protected from light to prevent potential photodegradation. For working solutions, it is best to prepare them fresh before each experiment.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues.

Issue 1: Inconsistent or Non-Reproducible Bioassay Results
  • Possible Cause: Degradation of the compound in the assay medium during incubation.

  • Troubleshooting Steps:

    • Assess Compound Purity: Re-confirm the purity of your solid compound and stock solution using HPLC.

    • Stability in Assay Medium: Incubate the compound in the complete assay medium (including all components like buffers, salts, and serum) for the duration of your experiment. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the amount of remaining parent compound.

    • Optimize Assay Conditions: If degradation is observed, consider reducing the incubation time or adjusting the pH of the medium if possible.

    • Vehicle Control: Always include a vehicle control (the solvent used to dissolve the compound, at the same final concentration) in your experiments to rule out solvent effects.

Issue 2: Appearance of New Peaks in HPLC Chromatogram
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize New Peaks: Use HPLC-MS to determine the mass of the new peaks. This can provide clues about the degradation pathway (e.g., addition of a water molecule in hydrolysis).

    • Perform Forced Degradation Studies: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate degradation products. This can help to confirm if the new peaks seen in your samples correspond to specific degradation pathways.

    • Adjust Solution Conditions: Based on the identified degradation pathway, modify the solution conditions to enhance stability (e.g., use a different buffer, add an antioxidant, protect from light).

Potential Degradation Pathways

The primary suspected degradation pathways for this compound are hydrolysis and oxidation.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent This compound intermediate1 Ring-Opened Intermediate parent->intermediate1 H₂O (Acid/Base Catalyzed) product1 Isonicotinohydrazide intermediate1->product1 product2 Cyanamide/Urea Derivatives intermediate1->product2 parent_ox This compound product3 Oxidized Amine Derivatives (e.g., Nitroso, Nitro) parent_ox->product3 Oxidizing Agent (e.g., H₂O₂) product4 Pyridine N-oxide parent_ox->product4 Oxidizing Agent

Caption: Potential degradation pathways for this compound.

Quantitative Data Summary

The following tables present illustrative data from a hypothetical forced degradation study. These tables demonstrate how stability data might be presented and highlight the potential impact of different stress conditions.

Table 1: Stability in Aqueous Buffers at 37°C

Time (hours)% Remaining (pH 3.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100.0100.0100.0
295.299.896.5
882.199.185.3
2465.797.570.2

Table 2: Forced Degradation Under Various Stress Conditions

Stress ConditionDuration% DegradationMajor Degradation Products
0.1 M HCl (60°C)8 hours25.4Hydrolysis Products
0.1 M NaOH (60°C)8 hours21.8Hydrolysis Products
3% H₂O₂ (RT)24 hours15.6Oxidative Products
Heat (80°C, solid)48 hours5.2Not Determined
Photolytic (ICH Q1B)1.2 million lux hours10.3Photodegradants

Experimental Protocols

Protocol 1: General Stability Assessment in Solution

This protocol outlines a method to determine the stability of the compound in a specific solution over time.

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable organic solvent (e.g., DMSO).

  • Preparation of Test Solution: Dilute the stock solution to the final desired concentration (e.g., 10 µM) in the test solution (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the test solution under the desired conditions (e.g., 37°C in a light-protected incubator).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Sample Quenching (if necessary): Immediately stop any further degradation by, for example, adding an equal volume of cold acetonitrile and storing at -20°C until analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The mobile phase could consist of a gradient of acetonitrile and water with an acidic modifier like formic acid or orthophosphoric acid, run on a C18 column.[1][2][3][4]

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the concentration at time 0.

G start Start prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock prep_test Prepare Test Solution (e.g., 10 µM in Buffer) prep_stock->prep_test incubate Incubate under Test Conditions prep_test->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction (e.g., add cold ACN) sample->quench analyze Analyze by HPLC quench->analyze data Calculate % Remaining analyze->data end End data->end

Caption: Experimental workflow for a general stability assessment.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.[5][6][7]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for up to 24 hours. Withdraw samples at various time points, neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for up to 24 hours. Withdraw samples, neutralize with an equivalent amount of HCl, and dilute for analysis.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, prepare a solution of the compound in a suitable solvent and reflux for 8 hours. Analyze before and after stress.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method to separate and identify the degradation products.

G cluster_troubleshooting Troubleshooting Logic start_node Inconsistent Results or Suspected Degradation check_purity Confirm Purity & Identity of Starting Material start_node->check_purity check_solubility Verify Solubility in Experimental Medium check_purity->check_solubility run_stability Perform Time-Course Stability Study (HPLC) check_solubility->run_stability degradation_observed Is Degradation > 5%? run_stability->degradation_observed no_degradation Compound is Stable. Check other experimental variables. degradation_observed->no_degradation No forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Light) degradation_observed->forced_degradation Yes identify_products Identify Degradation Products (LC-MS) forced_degradation->identify_products optimize Optimize Conditions (pH, Temp, Light, Antioxidants) identify_products->optimize retest Re-test Stability under Optimized Conditions optimize->retest stable_now Is Compound Stable? retest->stable_now success Proceed with Experiment stable_now->success Yes fail Consider Compound Resynthesis or Formulation Changes stable_now->fail No

Caption: Logical workflow for troubleshooting stability issues.

References

Technical Support Center: Enhancing the Solubility of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on increasing the solubility of the heterocyclic compound 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine for use in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving this compound for biological assays?

A1: Like many heterocyclic compounds, this compound is expected to have low aqueous solubility at neutral pH due to its aromatic and planar structure. This can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental data.[1]

Q2: What is the first-line approach for solubilizing this compound for in vitro assays?

A2: The recommended initial approach is to prepare a high-concentration stock solution in an organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice.[2] This stock solution can then be serially diluted to the final desired concentration in the aqueous assay buffer.

Q3: What is the maximum permissible concentration of DMSO in cell-based assays?

A3: To avoid cellular toxicity, the final concentration of DMSO in the assay should typically be kept below 0.5%.[3] However, the optimal concentration may vary depending on the cell line and assay sensitivity. It is crucial to include a vehicle control (assay media with the same final DMSO concentration) in all experiments.[2]

Q4: Can adjusting the pH of the assay buffer improve the solubility of this compound?

A4: Yes, pH modification can be an effective strategy. The presence of a pyridine ring and an amino group suggests that the compound's solubility will be pH-dependent.[4] Lowering the pH (making the solution more acidic) is likely to increase solubility due to the protonation of the basic nitrogen atoms in the pyridine ring and the amino group.[5]

Q5: Are there other methods to enhance solubility if DMSO and pH adjustment are insufficient?

A5: Yes, other techniques include the use of co-solvents and cyclodextrins. Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds.[6][] Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[8][9][10]

Troubleshooting Guide

This guide addresses common issues encountered when preparing solutions of this compound for biological assays.

Problem Potential Cause Troubleshooting Steps
Compound precipitates when diluted from DMSO stock into aqueous buffer. The aqueous solubility of the compound is exceeded at the final concentration.1. Decrease the final compound concentration: If the experimental design allows, lower the final concentration of the compound in the assay. 2. Optimize the dilution method: Perform serial dilutions in a stepwise manner to avoid rapid concentration changes that can induce precipitation.[11] 3. Use a co-solvent: Introduce a co-solvent like ethanol or PEG-400 into the aqueous buffer to increase the compound's solubility.[12][13]
Observed cellular toxicity in the assay. The final concentration of the organic solvent (e.g., DMSO) is too high.1. Reduce the final DMSO concentration: Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%.[3] 2. Perform a vehicle control: Always include a control with the same concentration of the solvent to assess its effect on the cells.[2] 3. Consider alternative solubilization methods: Explore the use of cyclodextrins, which are generally well-tolerated by cells.[8][10]
Inconsistent or non-reproducible assay results. The compound is not fully dissolved, leading to inaccurate concentrations.1. Visually inspect for precipitates: Before use, carefully inspect all solutions for any signs of precipitation. 2. Aid dissolution of the stock solution: Gentle warming (to around 37°C) and sonication can help ensure the compound is fully dissolved in the initial DMSO stock.[14] 3. Determine the kinetic solubility: Perform a kinetic solubility assay to understand the compound's solubility limits under your specific experimental conditions.[1]
Difficulty dissolving the compound in 100% DMSO. The compound may have very low solubility even in neat organic solvents.1. Try alternative organic solvents: Test other solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). 2. Increase the temperature: Gentle warming can sometimes improve solubility in the initial stock solution. 3. Use a combination of methods: A combination of an organic solvent and a small percentage of an appropriate acid (if compatible with the compound and assay) might be effective.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Dissolve in DMSO: Transfer the weighed compound to a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Aid Dissolution (if necessary): If the compound does not readily dissolve, gently vortex the solution. If solids persist, sonicate the sample in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.[14]

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]

Protocol 2: pH-Dependent Solubility Enhancement
  • Prepare a Series of Buffers: Prepare a range of biologically compatible buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4).

  • Prepare Compound Suspensions: Add an excess amount of the solid compound to each buffer in separate vials.

  • Equilibrate: Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separate Undissolved Solid: Centrifuge the suspensions at high speed to pellet the undissolved compound.

  • Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Select Optimal pH: Choose the lowest pH that provides the desired solubility and is compatible with your biological assay.

Data Presentation

Table 1: Recommended Starting Concentrations of Co-solvents for Solubility Enhancement

Co-solventTypical Starting Concentration (% v/v) in Aqueous BufferMaximum Recommended Concentration for Cell-Based Assays (% v/v)Notes
Dimethyl Sulfoxide (DMSO)0.1 - 1< 0.5[3]Most common initial choice; can be toxic at higher concentrations.
Ethanol1 - 5< 1Can be effective but may also have biological effects.
Polyethylene Glycol 400 (PEG-400)1 - 101 - 2Generally well-tolerated by cells.
Propylene Glycol1 - 5< 1Similar properties to ethanol.

Table 2: Common Cyclodextrins for Solubility Enhancement

CyclodextrinPropertiesTypical Concentration Range
β-Cyclodextrin (β-CD)Natural cyclodextrin with moderate water solubility.1 - 10 mM
Hydroxypropyl-β-cyclodextrin (HP-β-CD)A derivative with significantly higher aqueous solubility and lower toxicity than β-CD.[8][10]1 - 50 mM
Sulfobutylether-β-cyclodextrin (SBE-β-CD)A negatively charged derivative with high aqueous solubility.1 - 100 mM

Visualizations

experimental_workflow Workflow for Solubilizing this compound cluster_0 Initial Solubilization cluster_1 Assay Preparation cluster_2 Troubleshooting cluster_3 Final Assay start Start with solid compound weigh Weigh Compound start->weigh dissolve_dmso Dissolve in 100% DMSO to create stock solution weigh->dissolve_dmso serial_dilution Perform serial dilutions in assay buffer dissolve_dmso->serial_dilution check_precipitation Visually inspect for precipitation serial_dilution->check_precipitation precipitation Precipitation Observed check_precipitation->precipitation Yes no_precipitation No Precipitation check_precipitation->no_precipitation No troubleshoot_options Implement Solubility Enhancement Strategy precipitation->troubleshoot_options run_assay Proceed with Biological Assay no_precipitation->run_assay ph_adjustment Adjust Buffer pH troubleshoot_options->ph_adjustment add_cosolvent Add Co-solvent troubleshoot_options->add_cosolvent use_cyclodextrin Use Cyclodextrin troubleshoot_options->use_cyclodextrin ph_adjustment->serial_dilution Re-attempt add_cosolvent->serial_dilution Re-attempt use_cyclodextrin->serial_dilution Re-attempt

Caption: A general workflow for dissolving and troubleshooting the solubility of this compound.

decision_tree Decision Tree for Solubility Enhancement start Is the compound soluble in aqueous buffer at the desired concentration? soluble Proceed with Assay start->soluble Yes insoluble Prepare a stock solution in 100% DMSO start->insoluble No dilute_in_buffer Dilute DMSO stock into aqueous buffer. Does it precipitate? insoluble->dilute_in_buffer dilute_in_buffer->soluble No ph_option Is pH modification compatible with the assay? dilute_in_buffer->ph_option Yes adjust_ph Adjust buffer to a lower pH (e.g., pH 5.0-6.5) ph_option->adjust_ph Yes cosolvent_option Try adding a co-solvent (e.g., PEG-400, Ethanol) ph_option->cosolvent_option No retest_solubility Re-test solubility adjust_ph->retest_solubility cyclodextrin_option Consider using cyclodextrins (e.g., HP-β-CD) cosolvent_option->cyclodextrin_option cosolvent_option->retest_solubility cyclodextrin_option->retest_solubility retest_solubility->start Iterate

Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.

References

avoiding dimer formation in 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine. The following information is designed to help you avoid unwanted dimer formation and other side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic compound containing a pyridine ring attached to a 1,3,4-oxadiazole core, which is further substituted with an amino group. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by 1,3,4-oxadiazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. The pyridine moiety can influence the molecule's solubility, and pharmacokinetic properties, and provides an additional site for biological interactions.

Q2: What are the primary reactive sites on this compound?

The molecule possesses several reactive sites that can participate in desired reactions or unwanted side reactions:

  • 2-Amino Group: The primary amine on the oxadiazole ring is nucleophilic and can react with various electrophiles.

  • Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated. The pyridine ring itself can be susceptible to nucleophilic attack, particularly at the 2- and 4-positions, if activated.

  • 1,3,4-Oxadiazole Ring: While generally stable, the oxadiazole ring can undergo reactions under harsh conditions.

Q3: What is dimer formation and why is it a concern in reactions with this compound?

Dimer formation is an unwanted side reaction where two molecules of this compound react with each other to form a larger molecule (a dimer). This is a significant concern as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process. The presence of both a nucleophilic amino group and a potentially electrophilic pyridine ring within the same molecule makes it susceptible to self-reaction under certain conditions.

Troubleshooting Guide: Dimer Formation

This guide addresses specific issues related to dimer formation and provides potential solutions.

Issue 1: Formation of an N-N coupled dimer during synthesis.

Symptoms:

  • Appearance of a significant byproduct with a mass corresponding to double the mass of the starting material minus two hydrogens (M+M-2H).

  • Complex NMR spectra with overlapping signals.

Potential Cause: During the synthesis of 2-amino-1,3,4-oxadiazoles from acylthiosemicarbazides using oxidative cyclization, side reactions can occur.[1] The use of harsh oxidizing agents or high temperatures can sometimes lead to the formation of undesired byproducts.[1]

Suggested Solutions:

  • Optimize Oxidizing Agent: Instead of harsh oxidizing agents, consider using milder and more selective reagents. For the cyclization of acylthiosemicarbazides, reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have been reported to give excellent yields of 5-aryl-2-amino-1,3,4-oxadiazoles.[2]

  • Control Reaction Temperature: Perform the cyclization at the lowest effective temperature to minimize side reactions. A study on the synthesis of 2-acylamino-1,3,4-oxadiazoles found that lowering the reaction temperature from 80 °C to 60 °C significantly improved the yield.[1]

Issue 2: Formation of a dimer via nucleophilic attack on the pyridine ring.

Symptoms:

  • Observation of a byproduct with a mass corresponding to the sum of two starting material molecules.

  • NMR signals indicating substitution on the pyridine ring.

Potential Cause: Under strongly basic or high-temperature conditions, the amino group of one molecule can act as a nucleophile and attack the electron-deficient pyridine ring of another molecule. This is analogous to the Chichibabin reaction, where an amide anion attacks the pyridine ring.[3][4] While the amino group of your compound is less nucleophilic than the amide anion, this reaction can still occur, especially if the pyridine ring is activated. Dimerization is a known side reaction in Chichibabin reactions.[4]

Suggested Solutions:

  • Control of Basicity: Avoid using overly strong bases. If a base is required, use a non-nucleophilic, sterically hindered base.

  • Protecting Groups: Consider temporarily protecting the 2-amino group with a suitable protecting group (e.g., Boc, Cbz) before performing reactions that require harsh basic conditions or high temperatures. This will prevent it from acting as a nucleophile.

  • Reaction Temperature: Keep the reaction temperature as low as possible to disfavor the intermolecular reaction.

Issue 3: Dimer formation during coupling reactions.

Symptoms:

  • A significant amount of starting material is consumed to form a high-molecular-weight byproduct during coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Reduced yield of the desired coupled product.

Potential Cause: In coupling reactions, if the desired reaction partner is not reactive enough or is added too slowly, the starting material can self-couple. The bifunctional nature of this compound makes it susceptible to such self-condensation.

Suggested Solutions:

  • Optimize Reaction Conditions:

    • Catalyst and Ligand: Screen different catalyst and ligand combinations to find a system that promotes the desired reaction at a faster rate than the self-coupling.

    • Stoichiometry: Use a slight excess of the coupling partner.

    • Addition Rate: Add the this compound slowly to the reaction mixture containing the catalyst and the other coupling partner. This maintains a low concentration of the starting material and minimizes the chance of self-reaction.

  • Solvent Choice: The choice of solvent can influence the rates of competing reactions. Experiment with different solvents to find one that favors the desired coupling over dimerization.

Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (A representative analog)

This protocol is adapted from a reported synthesis and can be modified for the synthesis of the parent compound.[5][6]

Step 1: Synthesis of 2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide

  • To a solution of isonicotinohydrazide (1.37 g, 10.00 mmol) in ethanol, add 4-methoxyphenyl isothiocyanate (1.65 g, 10.00 mmol).[6]

  • Reflux the reaction mixture for 6 hours at 78 °C.[6]

  • Upon cooling, a white precipitate will form.

  • Filter the precipitate and wash it with a 50:50 (v/v) mixture of water and ether to obtain the thiosemicarbazide intermediate.[6]

Step 2: Cyclization to N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine

  • Dissolve the 2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide (1.00 mmol) in a 50:50 (v/v) mixture of methanol and chloroform.[5]

  • Add a methanolic solution of cobalt(II) chloride hexahydrate (0.5 mmol).[5]

  • Stir the reaction mixture for 2 hours. The smell of H₂S may be noted.[5]

  • Allow the clear solution to stand for crystallization. Pale-pink blocks of the title compound should form after several days.[5]

Table 1: Summary of Reaction Conditions for Synthesis

ParameterStep 1: Thiosemicarbazide FormationStep 2: Oxadiazole Cyclization
Reactants Isonicotinohydrazide, 4-methoxyphenyl isothiocyanate2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide, CoCl₂·6H₂O
Solvent EthanolMethanol/Chloroform (50:50 v/v)
Temperature Reflux (78 °C)Room Temperature
Time 6 hours2 hours (stirring), crystallization over days
Yield Not specified60.6%

Visualizations

Potential Dimerization Pathways

The following diagram illustrates two plausible pathways for the dimerization of this compound.

DimerizationPathways cluster_0 Starting Material cluster_1 Dimerization Pathway 1: Nucleophilic Attack on Pyridine Ring cluster_2 Dimerization Pathway 2: Side Reaction During Synthesis A This compound B Molecule 1 (Nucleophile: -NH2) C Molecule 2 (Electrophile: Pyridine Ring) E Acylthiosemicarbazide Intermediate D Dimer 1 (N-pyridyl substitution) B->D Intermolecular SNAr C->D F Over-oxidation or Self-condensation E->F Harsh Conditions G Dimeric Byproduct F->G

Caption: Potential pathways for dimer formation.

Experimental Workflow for Synthesis and Prevention of Dimerization

This workflow outlines the key steps in synthesizing the target compound while minimizing dimer formation.

ExperimentalWorkflow cluster_troubleshooting Troubleshooting Dimer Formation start Start: Isonicotinohydrazide step1 React with Isothiocyanate (Mild Conditions) start->step1 intermediate Acylthiosemicarbazide Intermediate step1->intermediate step2 Oxidative Cyclization (Controlled Conditions) intermediate->step2 check1 Monitor Reaction by TLC/LC-MS for High MW Byproducts step2->check1 product This compound check1->product No Dimer check2 Dimer Detected? check1->check2 Dimer Detected adjust1 Use Milder Oxidizing Agent (e.g., DBDMH) adjust1->step2 adjust2 Lower Reaction Temperature adjust2->step2 check2->adjust1 check2->adjust2

Caption: Workflow for synthesis and troubleshooting.

References

Technical Support Center: Scale-Up Synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to poor mixing or insufficient reaction time.- Ensure adequate agitation to maintain a homogeneous mixture, especially in larger reactors. - Monitor reaction progress by TLC or HPLC and extend the reaction time if necessary.
Degradation of starting materials or product under harsh conditions.- Optimize the reaction temperature; avoid excessive heat. - Consider a milder cyclizing agent if harsh reagents like POCl₃ are used.
Sub-optimal stoichiometry of reagents.- Carefully control the molar ratios of reactants. An excess of one reagent may be necessary, but large excesses can lead to side reactions.
Impurity Formation Formation of 1,3,4-thiadiazole by-product.- If starting from a thiosemicarbazide precursor, ensure the complete exclusion of sulfur-containing impurities in the reagents.
Unreacted starting materials.- Improve reaction conditions to drive the reaction to completion (see "Low Yield"). - Optimize the purification process to effectively remove starting materials.
Polymeric or tar-like by-products.- Control the reaction temperature to prevent polymerization. - Ensure slow and controlled addition of reagents, especially at a larger scale, to manage any exotherms.
Difficult Product Isolation/Purification Product is highly polar and water-soluble.- Use techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) for purification.[1] - Consider crystallization from a suitable solvent system. Solvent screening is recommended.
Product crashes out of solution too quickly, leading to poor crystal form and trapped impurities.- Implement a controlled cooling profile during crystallization. - Use an anti-solvent addition strategy to induce crystallization gradually.
Issues with filtration and drying.- For filtration, ensure the correct filter media is used to avoid clogging. - For drying, use a suitable temperature to avoid product degradation. Monitor the process to ensure the removal of residual solvents.
Safety Concerns Handling of hazardous reagents like cyanogen bromide.- Always handle cyanogen bromide in a well-ventilated fume hood.[2][3][4] - Wear appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[1][2][3][4] - Have a quenching solution (e.g., sodium hypochlorite) readily available.
Exothermic reaction leading to a runaway reaction.- On a larger scale, ensure the reactor has adequate cooling capacity. - Add reagents portion-wise or via a dropping funnel to control the reaction rate and temperature. - Perform a safety assessment before scaling up to understand the thermal hazards.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

The reaction of isonicotinohydrazide with cyanogen bromide is a direct and frequently employed method for the synthesis of this compound. Another common approach involves the cyclization of the corresponding semicarbazone or thiosemicarbazide precursor.[5]

Q2: What are the critical safety precautions when working with cyanogen bromide at a larger scale?

Cyanogen bromide is highly toxic and corrosive.[2][3][4] Key safety measures include:

  • Engineering Controls: Use a dedicated, well-ventilated fume hood or an enclosed reactor system.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (double-gloving is recommended), a lab coat, and chemical splash goggles are mandatory.[1][2][3][4] A face shield and respirator may be necessary depending on the scale and setup.

  • Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate quenching agents (e.g., sodium hypochlorite solution).

  • Waste Disposal: All cyanogen bromide waste must be treated as hazardous and disposed of according to institutional and local regulations.

Q3: My product is a fine powder that is difficult to filter. What can I do?

Fine powders can be challenging to filter on a large scale. Consider the following:

  • Optimize Crystallization: Aim for larger crystals by slowing down the crystallization process (e.g., slower cooling, slow addition of anti-solvent).

  • Filter Aid: The use of a filter aid like Celite® can improve filtration speed and efficiency. However, ensure it is compatible with your product and downstream processes.

  • Centrifugation: For larger quantities, centrifugation followed by removal of the mother liquor can be more effective than vacuum filtration.

Q4: How can I control the exotherm of the reaction during scale-up?

Managing the heat generated during the reaction is crucial for safety and product quality.

  • Rate of Addition: Add reactive reagents slowly and in a controlled manner.

  • Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant).

  • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.

  • Monitoring: Continuously monitor the internal temperature of the reactor.

Q5: What are the best practices for drying the final product at scale?

Proper drying is essential to remove residual solvents and obtain a stable product.

  • Method Selection: Depending on the scale and thermal stability of your compound, you can use a vacuum oven, a rotary evaporator (for smaller scales), or a fluid bed dryer.

  • Temperature Control: Use a temperature that is high enough to remove solvents efficiently but low enough to prevent thermal degradation of the product.

  • Inert Atmosphere: If the product is sensitive to air or moisture, dry it under a nitrogen or argon atmosphere.

  • Loss on Drying (LOD): Determine the LOD to ensure that the solvent content is within the acceptable limits.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound from Isonicotinohydrazide and Cyanogen Bromide

This protocol is a representative example for a laboratory-scale synthesis that can be adapted for scale-up with appropriate engineering controls and safety assessments.

Materials and Equipment:

  • Isonicotinohydrazide

  • Cyanogen Bromide (handle with extreme caution)

  • Methanol

  • Sodium Bicarbonate

  • Water

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Cooling/heating circulator

  • Filtration apparatus (e.g., Buchner funnel or Nutsche filter)

  • Vacuum oven

Procedure:

  • Reaction Setup: Set up the jacketed reactor and ensure all equipment is clean and dry. Purge the reactor with nitrogen.

  • Charge Reactants: Charge the reactor with isonicotinohydrazide (1.0 eq) and methanol (10 L/kg of isonicotinohydrazide). Begin stirring to dissolve the solid.

  • Cooling: Cool the reactor contents to 0-5 °C using the circulator.

  • Reagent Addition: In a separate container, dissolve cyanogen bromide (1.1 eq) in methanol (2 L/kg of cyanogen bromide) under a fume hood. Slowly add this solution to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to 10-15 °C. Prepare a solution of sodium bicarbonate (2.0 eq) in water and add it slowly to the reaction mixture to neutralize any acid formed and quench any unreacted cyanogen bromide.

  • Crystallization and Isolation: The product will precipitate out of the solution. Stir the slurry for 1-2 hours at room temperature. Isolate the solid by filtration.

  • Washing: Wash the filter cake with cold water followed by a small amount of cold methanol.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Quantitative Data (Illustrative Example)
Parameter Laboratory Scale (10 g) Pilot Scale (1 kg)
Isonicotinohydrazide10 g1.0 kg
Cyanogen Bromide8.5 g0.85 kg
Methanol100 mL10 L
Typical Yield75-85%70-80%
Purity (by HPLC)>98%>98%

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Scale-Up Synthesis cluster_reaction Reaction Stage cluster_workup Work-up and Isolation cluster_purification Final Product Handling charge_reactants Charge Isonicotinohydrazide and Methanol cool Cool to 0-5 °C charge_reactants->cool add_cnbr Slowly Add Cyanogen Bromide Solution cool->add_cnbr react React for 12-16h at Room Temperature add_cnbr->react quench Quench with Sodium Bicarbonate react->quench precipitate Product Precipitation quench->precipitate filter_solid Filter the Solid precipitate->filter_solid wash_cake Wash with Water and Methanol filter_solid->wash_cake dry Dry under Vacuum wash_cake->dry final_product Final Product: This compound dry->final_product

Caption: A flowchart illustrating the key stages in the scale-up synthesis of this compound.

Logical Relationship of Troubleshooting

troubleshooting_logic Troubleshooting Logic for Synthesis Challenges low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction degradation Degradation low_yield->degradation impurities Impurity Formation impurities->incomplete_reaction side_reactions Side Reactions impurities->side_reactions isolation_issues Isolation/Purification Difficulties poor_crystallization Poor Crystallization isolation_issues->poor_crystallization filtration_problems Filtration Problems isolation_issues->filtration_problems Increase Reaction Time Increase Reaction Time incomplete_reaction->Increase Reaction Time Optimize Temperature Optimize Temperature incomplete_reaction->Optimize Temperature Improve Mixing Improve Mixing incomplete_reaction->Improve Mixing Use Milder Reagents Use Milder Reagents degradation->Use Milder Reagents Lower Reaction Temperature Lower Reaction Temperature degradation->Lower Reaction Temperature Control Stoichiometry Control Stoichiometry side_reactions->Control Stoichiometry Purify Starting Materials Purify Starting Materials side_reactions->Purify Starting Materials Controlled Cooling Controlled Cooling poor_crystallization->Controlled Cooling Anti-solvent Addition Anti-solvent Addition poor_crystallization->Anti-solvent Addition Solvent Screening Solvent Screening poor_crystallization->Solvent Screening Optimize Crystal Size Optimize Crystal Size filtration_problems->Optimize Crystal Size Use Filter Aid Use Filter Aid filtration_problems->Use Filter Aid Consider Centrifugation Consider Centrifugation filtration_problems->Consider Centrifugation

Caption: A diagram showing the relationships between common synthesis problems and their potential solutions.

References

Technical Support Center: Characterization of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine and its derivatives. The information is designed to address specific issues that may be encountered during experimental characterization.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques used to characterize this compound derivatives?

A1: The primary analytical techniques for characterizing these compounds are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[1][2][3][4][5] High-Performance Liquid Chromatography (HPLC) is also commonly used to assess purity.

Q2: What are the expected chemical shifts (δ) in ¹H NMR for the core structure of this compound?

A2: The aromatic protons of the pyridine ring typically appear in the range of 7.50-8.80 ppm.[1] The amine (-NH₂) protons often present as a broad singlet that is D₂O exchangeable, usually appearing between 7.40 and 7.50 ppm.[1]

Q3: What are the characteristic ¹³C NMR signals for the 1,3,4-oxadiazole ring?

A3: The two carbons of the 1,3,4-oxadiazole ring are highly deshielded and typically resonate at approximately 157-165 ppm.[1] For the parent compound, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, the C2 and C5 carbons have been observed around 157.6 ppm and 164.7 ppm, respectively.[1]

Q4: What is the expected molecular ion peak (M+) in the mass spectrum for the parent compound, this compound?

A4: The parent compound has a molecular weight of 162.15 g/mol . Therefore, you should expect to see a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at an m/z of 162 or 163, respectively.

Q5: Are there any known stability issues with the 1,3,4-oxadiazole ring that could affect characterization?

A5: Yes, the 1,3,4-oxadiazole ring can be susceptible to degradation under certain conditions. It is generally stable, but can undergo ring-opening under strongly acidic or basic conditions, especially in the presence of nucleophiles.[6][7][8] This could lead to the formation of impurities that may complicate spectral analysis. Maximum stability for some oxadiazole derivatives has been observed in a pH range of 3-5.[6][8]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

NMR Spectroscopy Issues

Q: My ¹H NMR spectrum shows broad or disappearing peaks for the amine protons. Is this normal?

A: Yes, this is a common artifact.

  • Possible Cause 1: The amine (-NH₂) protons are acidic and can exchange with residual water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This exchange broadens the signal.

  • Solution 1: This can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The amine peak should disappear as the protons are exchanged for deuterium.[1]

  • Possible Cause 2: The compound may be interacting with acidic impurities in the NMR solvent.

  • Solution 2: Use a fresh, high-purity deuterated solvent.

Q: I am seeing unexpected signals in my ¹H or ¹³C NMR spectrum that don't correspond to my desired product.

A: This indicates the presence of impurities.

  • Possible Cause 1: Incomplete cyclization during synthesis. The starting materials, such as the corresponding acid hydrazide, may still be present.

  • Solution 1: Purify the sample using techniques like recrystallization or column chromatography.[1] Compare the spectrum to that of the starting materials to identify the impurity signals.

  • Possible Cause 2: Degradation of the oxadiazole ring.

  • Solution 2: Ensure that the sample was stored properly and that the solvents used for analysis are neutral and free of strong acids or bases.[6][8]

Mass Spectrometry Issues

Q: I am not observing the expected molecular ion peak in my mass spectrum.

A:

  • Possible Cause 1: The ionization method (e.g., ESI, APCI) may not be optimal for your compound or may be causing fragmentation.

  • Solution 1: Try a softer ionization technique. Ensure the mass spectrometer is properly calibrated.

  • Possible Cause 2: The compound may have degraded in the source.

  • Solution 2: Lower the source temperature and check the pH of the mobile phase if using LC-MS.

HPLC Analysis Issues

Q: I am observing significant peak tailing in my HPLC chromatogram.

A: This is common for polar, amine-containing compounds.

  • Possible Cause 1: Secondary interactions between the basic amine and pyridine nitrogen with acidic silanol groups on the surface of the silica-based column packing.

  • Solution 1: Use a column with end-capping to minimize exposed silanols. Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%).

  • Possible Cause 2: The mobile phase pH is not optimal.

  • Solution 2: Adjust the pH of the mobile phase. For basic compounds, a higher pH can sometimes improve peak shape, but be mindful of the column's stability limits.

  • Possible Cause 3: Column contamination or degradation.

  • Solution 3: Use a guard column and flush the analytical column with a strong solvent.[9]

Data Presentation

Table 1: Summary of Typical Spectroscopic Data for this compound

Technique Feature Typical Value/Range Reference
¹H NMR Pyridine Protons7.50 - 8.80 ppm (multiplets)[1]
-NH₂ Protons7.42 - 7.50 ppm (broad singlet, D₂O exchangeable)[1]
¹³C NMR Oxadiazole C2~157.6 ppm[1]
Oxadiazole C5~164.7 ppm[1]
Pyridine Carbons115 - 151 ppm
FTIR N-H Stretch (amine)3100 - 3300 cm⁻¹[1]
C=N Stretch (oxadiazole)~1646 cm⁻¹[1]
C-O-C Stretch (oxadiazole)~1045 cm⁻¹[1]
Mass Spec [M+H]⁺m/z 163

Experimental Protocols

Protocol 1: General Procedure for ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Solvent Selection: DMSO-d₆ is often preferred as it readily dissolves these polar compounds and the amine protons are typically well-resolved.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. To confirm amine protons, a D₂O exchange experiment can be performed by adding 1-2 drops of D₂O to the sample and re-acquiring the spectrum.

  • ¹³C NMR: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

  • Data Processing: Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 2: General Procedure for LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute this solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile (or methanol) with a modifier is typical. To improve peak shape, 0.1% formic acid can be added to the mobile phase.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for these compounds due to the basic nitrogen atoms.

    • Analysis: Perform a full scan to identify the molecular ion. Subsequently, fragmentation analysis (MS/MS) can be performed to aid in structural confirmation.

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation Synthesis Synthesis of Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC Purity Check Purification->HPLC Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Impurity_Detected Impurity Detected NMR->Impurity_Detected MS->Structure_Confirmed Unexpected_Result Unexpected Result MS->Unexpected_Result FTIR->Structure_Confirmed HPLC->Structure_Confirmed HPLC->Impurity_Detected Impurity_Detected->Purification Re-purify cluster_analysis cluster_analysis Unexpected_Result->cluster_analysis Re-analyze/ Troubleshoot

Caption: General workflow for the synthesis and characterization of oxadiazole derivatives.

Troubleshooting_Tree cluster_nmr NMR Issues cluster_hplc HPLC Issues cluster_solutions_nmr Solutions cluster_solutions_hplc Solutions Start Problem with Characterization Data Broad_NH Broad/Missing -NH Peak Start->Broad_NH NMR Extra_Signals Extra Signals Present Start->Extra_Signals NMR Peak_Tailing Peak Tailing Start->Peak_Tailing HPLC D2O_Exchange Perform D₂O Exchange Broad_NH->D2O_Exchange Repurify Re-purify Sample Extra_Signals->Repurify Check_Stability Check for Degradation Extra_Signals->Check_Stability Modify_MP Modify Mobile Phase (pH, Additive) Peak_Tailing->Modify_MP Use_Endcapped_Col Use End-capped Column Peak_Tailing->Use_Endcapped_Col

Caption: Decision tree for troubleshooting common characterization artifacts.

References

Validation & Comparative

A Comparative Analysis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine Derivatives and Conventional Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. Among these, 1,3,4-oxadiazole derivatives have emerged as a promising class of compounds. This guide provides an objective comparison of the in-vitro antibacterial performance of derivatives of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine against commonly used antibacterial agents. The data presented is compiled from various studies to offer a comparative perspective on their efficacy.

Data Presentation: Comparative Efficacy

The antibacterial efficacy of an agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of this compound derivatives and standard antibiotics against key Gram-positive and Gram-negative bacteria. It is important to note that direct comparative studies for the parent compound, this compound, are limited in the available literature. Therefore, data for closely related derivatives are presented.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Staphylococcus aureus

CompoundBacterial StrainMIC (µg/mL)Reference
N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamideS. aureus-[1]
2-((5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)amino)acetic acidS. aureus-[1]
(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanolMethicillin-Resistant S. aureus (MRSA)62
(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanolMethicillin-Resistant S. aureus (MRSA)62
(5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanolMethicillin-Resistant S. aureus (MRSA)62

Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics against Staphylococcus aureus

AntibioticBacterial StrainMIC Range (µg/mL)Reference(s)
CiprofloxacinS. aureus ATCC 259230.25 - 1[2][3]
VancomycinMethicillin-Resistant S. aureus (MRSA)0.5 - 2 (susceptible)[4][5][6]
AmpicillinS. aureus--

Table 3: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Escherichia coli

CompoundBacterial StrainMIC (µg/mL)Reference
N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamideE. coli-[1]
2-((5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)amino)acetic acidE. coli-[1]

Table 4: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics against Escherichia coli

AntibioticBacterial StrainMIC Range (µg/mL)Reference(s)
CiprofloxacinE. coli ATCC 259220.008 - 0.015[7]
AmpicillinE. coli ATCC 259222 - 8[8][9][10]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for evaluating the in-vitro activity of antimicrobial agents. The most common and recommended method is the Broth Microdilution Assay.

Broth Microdilution Method for Antibacterial Susceptibility Testing

This method determines the MIC of an antimicrobial agent by testing its effect on the growth of a microorganism in a liquid nutrient broth.

1. Preparation of Materials:

  • Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound derivative) and standard antibiotics are prepared in a suitable solvent (e.g., DMSO) at a high concentration.
  • Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
  • 96-Well Microtiter Plates: Sterile U- or flat-bottom 96-well microtiter plates are used.

2. Assay Procedure:

  • Serial Dilution: The antimicrobial agent is serially diluted two-fold across the wells of the microtiter plate containing MHB to obtain a range of concentrations.
  • Inoculation: Each well is inoculated with the standardized bacterial suspension.
  • Controls:
  • Growth Control: A well containing MHB and the bacterial inoculum without any antimicrobial agent.
  • Sterility Control: A well containing only MHB to check for contamination.
  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Mandatory Visualization

Proposed Mechanism of Action of 1,3,4-Oxadiazole Derivatives

The antibacterial mechanism of 1,3,4-oxadiazole derivatives is multifaceted and can involve the disruption of essential cellular processes. One proposed mechanism against Staphylococcus aureus involves the induction of oxidative stress and subsequent cell membrane damage.

G Oxadiazole 1,3,4-Oxadiazole Derivative ROS Increased Reactive Oxygen Species (ROS) Oxadiazole->ROS Induces MembraneDamage Cell Membrane Damage ROS->MembraneDamage Causes CellDeath Bacterial Cell Death MembraneDamage->CellDeath Leads to

Caption: Proposed antibacterial mechanism of 1,3,4-oxadiazole derivatives.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution of Test Compound C Serial Dilution of Compound in Microplate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Observe for Bacterial Growth E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion

Derivatives of this compound demonstrate notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains[11]. While the available data suggests promising potential, further comprehensive studies are required to establish a direct and broad comparative profile of the parent compound against a wider range of bacterial strains and standard antibiotics under uniform testing conditions. The presented data and protocols serve as a valuable resource for researchers in the field of antibacterial drug discovery and development.

References

A Comparative Guide to 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives, two prominent five-membered heterocyclic scaffolds in medicinal chemistry. Their structural similarity and diverse biological activities make them compelling candidates for drug design and development. This document summarizes their comparative biological activities with supporting quantitative data, outlines key experimental protocols for their synthesis and evaluation, and visualizes relevant biological pathways and experimental workflows.

Introduction to Bioisosterism and Physicochemical Properties

The 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are considered bioisosteres, meaning they possess similar molecular shapes and volumes, which can lead to comparable biological activities.[1][2] The primary difference lies in the replacement of the oxygen atom in the oxadiazole ring with a sulfur atom in the thiadiazole ring. This substitution significantly influences the physicochemical properties of the resulting derivatives. Notably, the sulfur atom in the 1,3,4-thiadiazole moiety generally imparts greater lipid solubility and improved tissue permeability compared to its 1,3,4-oxadiazole counterpart.[1] These characteristics can enhance the pharmacokinetic profile of a drug candidate. Both scaffolds are also capable of participating in hydrogen bonding, a crucial interaction for ligand-receptor binding.[1][3]

Comparative Biological Activities

Both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4] The choice between these two scaffolds often depends on the specific therapeutic target and the desired pharmacokinetic properties.

Antimicrobial Activity

Derivatives of both ring systems have demonstrated potent activity against a range of bacterial and fungal pathogens.[5][6]

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives Against Bacterial Strains

Compound SeriesDerivativeTest OrganismMIC (µg/mL)Reference
Oxadiazole 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolE. coli< Ampicillin[6][7]
S. pneumoniae< Ampicillin[6][7]
P. aeruginosa> 100x Ampicillin[6][7]
Thiadiazole 1,3,4-thaidizole with (4-chloro-(3-trifluoromethyl) phenyl] substituted thioureaM. tuberculosis H37Rv30.88 µM[8]
Oxadiazole OZE-IS. aureus4-16[3]
OZE-IIIS. aureus8-32[3]
Anticancer Activity

The anticancer potential of both scaffolds has been extensively explored, with derivatives showing cytotoxicity against various cancer cell lines.[9][10]

Table 2: Comparative Anticancer Activity (IC50) of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives

Compound SeriesDerivativeCancer Cell LineIC50 (µM)Reference
Oxadiazole-Thiadiazole Hybrid Schiff base with 1,3,4-oxadiazole and 1,3,4-thiadiazole rings (Derivative 37)Liver cancer (SMMC-7721)More active than 5-fluorouracil[9]
Schiff base with 1,3,4-oxadiazole and 1,3,4-thiadiazole rings (Derivative 38)Breast cancer (MCF-7), Lung cancer (A549)More active than 5-fluorouracil[9]
Oxadiazole 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide (4h)A549 (Lung cancer)<0.14[11]
Thiadiazole 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives (33a, 33b, 33c)Various tumor cell linesPotent activity compared to Doxorubicin[8]
Oxadiazole-Thiadiazole Hybrid 1,2,4-oxadiazole and thiadiazole motif hybrid (15a)Colo205 (colon)0.10[8]
MCF-7 (breast)0.24[8]
A2780 (ovarian)0.11[8]
A549 (lung)0.32[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are generalized protocols for the synthesis and biological evaluation of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives based on common literature procedures.

General Synthesis of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives from a Common Intermediate

A common and versatile method for synthesizing both scaffolds involves the use of a thiosemicarbazide intermediate.

Step 1: Synthesis of Thiosemicarbazide Intermediate

  • Dissolve the desired acid hydrazide (1 equivalent) in a suitable solvent such as ethanol.

  • Add the corresponding isothiocyanate (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 4 hours) or under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[12]

  • Upon completion, cool the reaction mixture. The precipitated thiosemicarbazide product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

Step 2a: Cyclization to 1,3,4-Oxadiazole Derivatives

  • Suspend the synthesized thiosemicarbazide (1 equivalent) in a suitable solvent.

  • Add a cyclizing agent. Common reagents include iodine in the presence of a base (e.g., NaOH) or tosyl chloride in pyridine.[1]

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Collect the precipitated 1,3,4-oxadiazole derivative by filtration, wash with water, and purify by recrystallization.

Step 2b: Cyclization to 1,3,4-Thiadiazole Derivatives

  • Dissolve the thiosemicarbazide intermediate (1 equivalent) in a dehydrating acid, such as cold concentrated sulfuric acid.[1]

  • Stir the mixture at a low temperature (e.g., 0 °C) for a specified period.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralize the solution with a suitable base (e.g., ammonia solution).

  • Collect the 1,3,4-thiadiazole derivative by filtration, wash thoroughly with water, and purify by recrystallization.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (medium with inoculum and no drug) and negative controls (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 24 hours).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight in a suitable culture medium.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizations

Signaling Pathway Inhibition by Oxadiazole Derivatives in Cancer

Oxadiazole derivatives have been reported to exert their anticancer effects by modulating various signaling pathways critical for tumor growth and survival. One such pathway is the EGFR/PI3K/Akt/mTOR cascade.

anticancer_pathway EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PTEN PTEN PTEN->PI3K Inhibits synthesis_workflow Start Acid Hydrazide + Isothiocyanate Step1 Step 1: Synthesis of Thiosemicarbazide Start->Step1 Intermediate Thiosemicarbazide Intermediate Step1->Intermediate Step2a Step 2a: Oxidative Cyclization (e.g., I2/NaOH) Intermediate->Step2a Step2b Step 2b: Dehydrocyclization (e.g., conc. H2SO4) Intermediate->Step2b Product1 1,3,4-Oxadiazole Derivative Step2a->Product1 Product2 1,3,4-Thiadiazole Derivative Step2b->Product2 bioisosterism Oxadiazole 1,3,4-Oxadiazole (Oxygen atom) Bioisosteres Bioisosteres Oxadiazole->Bioisosteres Thiadiazole 1,3,4-Thiadiazole (Sulfur atom) Thiadiazole->Bioisosteres Properties Similar Biological Activity Altered Physicochemical Properties Bioisosteres->Properties

References

Validating the Mechanism of Action of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine, focusing on its potential mechanism of action as an antimycobacterial agent. Through a review of existing experimental data, we compare its activity with the established first-line anti-tuberculosis drug, Isoniazid. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Primary Mechanism of Action: Antimycobacterial Activity

Derivatives of the this compound scaffold have demonstrated notable activity against Mycobacterium tuberculosis. The proposed mechanism of action for this class of compounds is the inhibition of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway. This pathway is responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial cell death.

This mechanism is analogous to that of the well-established anti-tuberculosis drug, Isoniazid. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of Isoniazid then covalently binds to and inhibits InhA.

Comparative Analysis of Biological Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of a key derivative of this compound and the comparator drug, Isoniazid, against Mycobacterium tuberculosis.

Compound/DrugMycobacterium tuberculosis StrainMinimum Inhibitory Concentration (MIC)Reference
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineSusceptible and Drug-Resistant4–8 µM[1]
IsoniazidH37Rv (Susceptible)0.03-0.06 mg/L[2]
IsoniazidIndo-Oceanic and H37Rv strains0.06 mg/L[2]
IsoniazidBeijing and Euro-American strains0.03 mg/L[2]
IsoniazidMDR-TB isolates (moderate resistance)2–4 µg/ml[3]

Broader Pharmacological Context

While the primary focus of this guide is the antimycobacterial activity, it is important to note that derivatives of the this compound scaffold have been investigated for other biological activities. This suggests a potential for polypharmacology, which is summarized in the table below.

Compound/DerivativeTarget Enzyme/PathwayBiological ActivityIC₅₀ ValueReference
ML216 (a urea derivative of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine)Bloom (BLM) HelicaseInhibition2.98 µM (full-length), 0.97 µM (636-1298)[1]
N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amineAcetylcholinesteraseInhibition12.8–99.2 µM
3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thionesVEGFR-2Inhibition0.5 µM (for compound 3i)
Comparator Drugs
RivastigmineAcetylcholinesteraseInhibition4.3-4760 nM[4]
SorafenibVEGFR-2Inhibition90 nM[5]

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Mycolic_Acid_Synthesis_Pathway cluster_FAS_II Fatty Acid Synthase II (FAS-II) Pathway cluster_Inhibitors Inhibitors Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Acyl-ACP Acyl-ACP Malonyl-CoA->Acyl-ACP FabD β-ketoacyl-ACP β-ketoacyl-ACP Acyl-ACP->β-ketoacyl-ACP KasA/B β-hydroxyacyl-ACP β-hydroxyacyl-ACP β-ketoacyl-ACP->β-hydroxyacyl-ACP MabA trans-2-enoyl-ACP trans-2-enoyl-ACP β-hydroxyacyl-ACP->trans-2-enoyl-ACP HadABC Elongated Acyl-ACP Elongated Acyl-ACP trans-2-enoyl-ACP->Elongated Acyl-ACP InhA Mycolic Acids Mycolic Acids Elongated Acyl-ACP->Mycolic Acids Pks13 Isoniazid_prodrug Isoniazid (Prodrug) Activated_Isoniazid Activated Isoniazid Isoniazid_prodrug->Activated_Isoniazid KatG InhA InhA Activated_Isoniazid->InhA Inhibition Oxadiazole_Derivative 5-Pyridin-4-yl-1,3,4- oxadiazol-2-amine Derivative Oxadiazole_Derivative->InhA Proposed Inhibition Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall

Caption: Proposed mechanism of action via inhibition of the mycolic acid synthesis pathway.

MABA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Prepare_Mtb_Inoculum Prepare M. tuberculosis inoculum Inoculate_Plate Inoculate the plate with M. tuberculosis Prepare_Mtb_Inoculum->Inoculate_Plate Serial_Dilution Perform serial dilutions of test compounds in a 96-well plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 37°C for 5-7 days Inoculate_Plate->Incubate_Plate Add_AlamarBlue Add Alamar Blue reagent Incubate_Plate->Add_AlamarBlue Reincubate Re-incubate for 24 hours Add_AlamarBlue->Reincubate Read_Plate Read fluorescence or absorbance Reincubate->Read_Plate Determine_MIC Determine_MIC Read_Plate->Determine_MIC Lowest concentration with no color change

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

InhA_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_measurement Measurement and Analysis Prepare_Reagents Prepare assay buffer, NADH, and InhA enzyme solutions Mix_Components Mix buffer, NADH, InhA, and test compound in a UV-transparent plate Prepare_Reagents->Mix_Components Compound_Dilution Prepare serial dilutions of test compounds Compound_Dilution->Mix_Components Initiate_Reaction Initiate reaction by adding the substrate (e.g., DD-CoA) Mix_Components->Initiate_Reaction Monitor_Absorbance Monitor the decrease in absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_IC50 Calculate the IC50 value from the dose-response curve Monitor_Absorbance->Calculate_IC50

Caption: Workflow for the InhA enzymatic inhibition assay.

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for Antimycobacterial Susceptibility Testing

This protocol is a colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Test compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Plate reader (absorbance at 570 nm and 630 nm, or fluorescence with excitation at 530-560 nm and emission at 590 nm)

Procedure:

  • Preparation of Inoculum: Culture M. tuberculosis in supplemented 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it 1:20 in fresh broth.

  • Compound Dilution: In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells. Add 2 µL of the test compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate. The final well should contain no compound to serve as a growth control.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the initial incubation, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubation: Re-seal the plate and incubate at 37°C for 24 hours.

  • Reading: Measure the absorbance or fluorescence of each well using a plate reader. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of the Alamar Blue reagent.

InhA Enzymatic Inhibition Assay

This is a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the purified InhA enzyme.

Materials:

  • Purified recombinant InhA enzyme

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • DD-CoA (trans-2-dodecenoyl-Coenzyme A) or other suitable InhA substrate

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • UV-transparent 96-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Assay Preparation: In a UV-transparent 96-well plate, add the following to each well:

    • Assay buffer

    • NADH to a final concentration of 200 µM

    • Test compound at various concentrations (ensure the final DMSO concentration is consistent and typically ≤1%)

    • Purified InhA enzyme to a final concentration of 25-100 nM

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (DD-CoA) to a final concentration of 50 µM.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial velocity of the reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 5-pyridin-4-yl-1,3,4-oxadiazol-2-amine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. The information is compiled from various studies to aid researchers and drug development professionals in understanding the key structural modifications that influence biological activity.

Anticancer Activity: Targeting VEGFR-2 in Angiogenesis

A series of 3-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiones were designed and synthesized as potential inhibitors of angiogenesis by targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1]

Key Findings:

  • Docking studies revealed that the designed molecules exhibit a similar binding mode to the co-crystallized ligand in the VEGFR-2 active site.[1]

  • Compounds 3i and 3j were identified as the most potent inhibitors of angiogenesis in both chick chorioallantoic membrane (CAM) and zebrafish embryo assays at a concentration of 1 µM.[1]

  • Specifically, compound 3i emerged as the most active analog with an IC50 value of 0.5 µM for VEGFR-2 inhibition.[1]

Table 1: Anti-angiogenic Activity of 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thione Analogs

CompoundTargetIC50 (µM)In-vivo Angiogenesis Inhibition (1 µM)
3i VEGFR-20.5Good
3j VEGFR-2-Good

Experimental Protocol: VEGFR-2 Inhibition Assay (General Overview)

A common method for determining VEGFR-2 inhibitory activity is a kinase assay. This typically involves incubating the recombinant VEGFR-2 enzyme with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified, often using methods like ELISA or radiometric assays, to determine the extent of enzyme inhibition and calculate the IC50 value.

Antimicrobial and Antifungal Activity

Derivatives of the related 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains.[2][3]

Key Findings:

  • Several synthesized N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)alkanamide derivatives showed good efficacy against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli).[2][3]

  • Compounds 3c , 3d , and 3e from this series demonstrated notable antibacterial activity.[2]

  • The same compounds (3c , 3d , and 3e ) also exhibited excellent antifungal activity against Candida albicans, with zones of inhibition greater than the reference compound.[2]

Table 2: Antimicrobial Activity of 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine Analogs

CompoundActivity against S. aureus & E. coliActivity against C. albicans
3c GoodExcellent
3d GoodExcellent
3e GoodExcellent

Experimental Protocol: Disc Diffusion Method

The antimicrobial activity is often assessed using the disc diffusion method.[2][3] In this technique, sterile paper discs impregnated with the test compounds are placed on an agar plate that has been uniformly inoculated with a specific microorganism. The plate is then incubated under suitable conditions. The effectiveness of the compound is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented).

Antitubercular Activity

The 1,3,4-oxadiazole nucleus, particularly when combined with a pyridine ring, is a recurring motif in compounds with antitubercular activity.[4]

Key Findings:

  • A study on N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine analogs revealed that the length of the alkyl chain influences activity against Mycobacterium tuberculosis. The most active compounds possessed 10 to 12 carbon atoms in the chain.[4]

  • Compound 21c (N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine) showed significant activity against both susceptible and drug-resistant M. tuberculosis strains, with MIC values ranging from 4 to 8 µM.[4]

  • Another series of pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivatives showed promising activity, with the most active compounds having an MIC of 3.90 µg/mL.[4] These compounds are thought to act by inhibiting the sterol 14α-demethylase (CYP51) enzyme.[4]

Table 3: Antitubercular Activity of this compound Analogs

Compound SeriesModificationTarget OrganismMIC
N-Alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-aminesN-dodecyl chain (21c)M. tuberculosis4–8 µM
Pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio derivativesHydrazinecarbothioamide (40a-c)Mycobacterium strains3.90 µg/mL
Enzyme Inhibition: Bloom Helicase and Cholinesterases

The versatility of the oxadiazole scaffold extends to the inhibition of critical enzymes involved in DNA repair and neurotransmission.

Bloom Helicase (BLM) Inhibition:

A study on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives, a close isostere of the oxadiazole series, identified potent inhibitors of Bloom Helicase (BLM), an enzyme crucial for maintaining genomic integrity.[5][6]

  • SAR Insights:

    • The 4-pyridyl moiety was found to be critical; changing it to a phenyl or 2-pyridyl group led to inactivity, while a 3-pyridyl substitution was tolerated.[5]

    • Replacement of the 1,3,4-thiadiazole core with a 1,3,4-oxadiazole resulted in a loss of activity, highlighting the importance of the sulfur atom for this specific target.[5]

    • Modifications on the phenylurea portion revealed that replacing the 3-chloro substituent with a cyano group improved potency fourfold (IC50 = 0.1 µM for compound 10 ).[5]

Table 4: Bloom Helicase Inhibitory Activity of 5-Pyridin-4-yl-1,3,4-thiadiazol-2-amine Analogs

CompoundCore ModificationPhenylurea SubstitutionBLM IC50 (µM)
Lead 1,3,4-Thiadiazole3,4-Dichloro~4.0
6d 1,3,4-Oxadiazole3,4-DichloroInactive
10 1,3,4-Thiadiazole3-Cyano, 4-Chloro0.1

Cholinesterase Inhibition:

N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amines have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.[7]

  • SAR Insights:

    • The compounds showed moderate dual inhibition of both AChE and BChE, with a greater efficiency for AChE.[7]

    • The thiadiazole isostere, N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (3t ), was the most potent inhibitor in the series.[7]

    • Many of the oxadiazole analogs displayed lower IC50 values against AChE than the established drug rivastigmine.[7]

Table 5: Cholinesterase Inhibitory Activity of N-Dodecyl-5-aryl-1,3,4-oxadiazol/thiadiazol-2-amines

CompoundHeterocyclic CoreAryl GroupAChE IC50 (µM)BChE IC50 (µM)
3t 1,3,4-ThiadiazolePyridin-4-yl12.8 - 99.2 (range for series)> 53.1 (range for series)
Oxadiazole Analogs 1,3,4-OxadiazoleVarious ArylLower than Rivastigmine-

Experimental Protocol: Ellman's Spectrophotometric Method

This assay is a widely used method for measuring cholinesterase activity. It relies on the hydrolysis of acetylthiocholine (or butyrylthiocholine) by the enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity, and the inhibitory effect of test compounds can be determined by measuring the reduction in this rate.[7]

Visualizations

Below are diagrams illustrating a key signaling pathway targeted by these analogs and a general synthetic workflow.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Analog Oxadiazole Analog (e.g., Compound 3i) Analog->VEGFR2 Inhibits Synthesis_Workflow start Isonicotinohydrazide intermediate1 5-(pyridin-4-yl)-1,3,4- oxadiazole-2-thiol start->intermediate1 Step 1 reagent1 Carbon Disulfide, Potassium Hydroxide intermediate2 4-amino-5-(pyridin-4-yl)-4H- 1,2,4-triazole-3-thiol intermediate1->intermediate2 Step 2 final_product 5-pyridin-4-yl-1,3,4- oxadiazol-2-amine intermediate1->final_product Alternative Step reagent2 Hydrazine Hydrate reagent3 Cyanogen Bromide

References

A Comparative Guide to the Anticancer Activity of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of various derivatives of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine. The data presented is compiled from peer-reviewed studies and aims to offer a clear, objective overview of the cytotoxic potential of these compounds against several human cancer cell lines.

Comparative Anticancer Activity

The in vitro anticancer activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
3a-d N-substituted-1,3,4-oxadiazol-2-aminesNUGC (Gastric)>10[1][2]
DLD-1 (Colon)>10[1][2]
HA22T (Liver)>10[1][2]
HEPG2 (Liver)>10[1][2]
HONE-1 (Nasopharyngeal)>10[1][2]
MCF-7 (Breast)>10[1][2]
6j Mannich baseNUGC (Gastric)0.055[1][2]
6m Mannich baseNUGC (Gastric)0.021[1][2]
6p Mannich baseNUGC (Gastric)0.048[1][2]
Compound 3i 5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thioneVEGFR-20.5[3]
Compound 5 (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazideBGC823 (Gastric)1.18 ± 0.14[1]

It is noteworthy that the Mannich bases (6j, 6m, and 6p) of the related 5-(pyridin-4-yl)-4-substituted-1,2,4-triazole-3-thiones, which share the same core pyridin-4-yl moiety, demonstrated significantly potent activity against the NUGC gastric cancer cell line, with compound 6m being more potent than the standard drug CHS 828 (IC50 = 0.025 µM).[1][2] In contrast, the N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines (3a-d) showed weak activity.[1][2] This suggests that modifications at the N-position of the amine or alterations of the heterocyclic core can dramatically influence the anticancer potency.

Furthermore, a derivative of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thione, compound 3i , exhibited potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis, with an IC50 of 0.5 µM.[3] Another study highlighted a pyridine-clubbed 1,3,4-oxadiazole derivative, (E)-N'-(3,4-dihydroxybenzylidene)-2- ((5-(pyridin-4-yl)-1,3, 4-oxadiazol-2-yl) thio) acetohydrazide (5 ), as a potent telomerase inhibitor with an IC50 of 1.18 ± 0.14 µM against the BGC823 gastric cancer cell line.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of these compounds.

In Vitro Anticancer Activity Screening

The in vitro anticancer activity of the synthesized compounds was determined using a standard microculture tetrazolium assay (MTT) or a similar colorimetric assay.

Cell Lines and Culture:

  • A panel of human cancer cell lines was used, including NUGC (gastric), DLD-1 (colon), HA22T (liver), HEPG2 (liver), HONE-1 (nasopharyngeal), and MCF-7 (breast).

  • Cells were cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cultures were maintained in a humidified atmosphere of 5% CO2 at 37°C.

MTT Assay Protocol:

  • Cell Seeding: Cells were harvested from exponential phase cultures, counted, and seeded into 96-well microtiter plates at a density of approximately 5 x 10^4 cells/well. Plates were incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A series of dilutions were then prepared in the culture medium. The cultured cells were exposed to different concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Control wells contained cells treated with medium containing the same concentration of DMSO.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the wells was measured at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm was used for background correction.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curves.

VEGFR-2 Kinase Assay

The inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) was assessed using an in vitro kinase assay.

  • The kinase reaction was performed in a buffer containing ATP and a suitable substrate.

  • The test compounds were added at various concentrations to determine their inhibitory effect on the phosphorylation of the substrate by the VEGFR-2 enzyme.

  • The extent of phosphorylation was quantified, and the IC50 values were calculated.

Telomerase Inhibitory Activity Assay

The telomerase inhibitory activity was evaluated using a modified Telomeric Repeat Amplification Protocol (TRAP) combined with an enzyme-linked immunosorbent assay (ELISA).

  • Cell extracts containing telomerase were prepared from cancer cells.

  • The test compounds were incubated with the cell extracts.

  • The telomerase activity was then measured by its ability to add telomeric repeats to a substrate oligonucleotide.

  • The amplified products were detected and quantified using an ELISA-based method.

  • The IC50 values were determined by measuring the concentration of the compound that inhibited 50% of the telomerase activity.

Potential Mechanisms of Action

The anticancer activity of this compound derivatives is believed to be mediated through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the downstream pathways that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Proliferation Endothelial Cell Proliferation, Migration, Survival MAPK->Proliferation Oxadiazole This compound Derivative Oxadiazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

Telomerase Inhibition

Telomerase is a reverse transcriptase enzyme that adds telomeric repeat sequences to the ends of chromosomes, allowing cancer cells to overcome replicative senescence and achieve immortality. Inhibition of telomerase leads to telomere shortening, which in turn triggers cell cycle arrest and apoptosis in cancer cells.

Telomerase_Inhibition cluster_nucleus Nucleus Telomerase Telomerase Telomere Telomere Telomerase->Telomere Maintains length ShortenedTelomere Shortened Telomere Telomere->Telomerase CellCycleArrest Cell Cycle Arrest Apoptosis ShortenedTelomere->CellCycleArrest Oxadiazole This compound Derivative Oxadiazole->Telomerase Inhibits

Caption: Mechanism of telomerase inhibition.

References

Unveiling the Therapeutic Potential: An In Vivo Comparative Guide to 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities.[1][2][3] Similarly, the pyridine nucleus is a key pharmacophore in numerous approved drugs and is actively being explored for its anticancer capabilities by targeting various receptors and enzymes.[4] The combination of these two heterocyclic rings in 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine suggests a high potential for diverse biological activities.

Comparative Efficacy of Structurally Related Compounds

While direct in vivo validation for this compound is lacking, studies on its close analogues provide valuable insights into its potential efficacy. The following sections summarize the performance of these related compounds in various therapeutic areas.

Anticancer Activity

The anticancer potential is a recurring theme for both 1,3,4-oxadiazole and pyridine derivatives.[4][5][6]

In Vitro Antiproliferative Activity:

Numerous studies have demonstrated the cytotoxic effects of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues against a panel of human cancer cell lines.[7][8] For instance, certain derivatives have shown significant growth inhibition in leukemia, melanoma, lung, colon, and breast cancer cell lines.[7][8] Pyridine-containing compounds have also been shown to induce cell cycle arrest and apoptosis in liver and breast cancer cells.[9]

Compound ClassCell Line(s)Key FindingsReference
N-Aryl-5-substituted-1,3,4-oxadiazol-2-aminesLeukemia (K-562), Melanoma (MDA-MB-435), Breast Cancer (T-47D), Colon Cancer (HCT-15)Significant growth percent inhibition observed.[7][8]
Pyridine-Urea DerivativesBreast Cancer (MCF-7) and other NCI-60 cell linesPotent growth inhibitory activity, with some compounds outperforming doxorubicin.[10]
Pyridine DerivativesLiver Cancer (HepG2), Breast Cancer (MCF-7)Induction of G2/M phase arrest and apoptosis.[9]
N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-aminesNon-Small Cell Lung Cancer (HOP-92)Moderate percent growth inhibition at 10 µM.[11]

In Vivo Anticancer and Anti-Angiogenic Activity:

A study on 5-pyridin-4-yl-2-thioxo-[1][3][5]oxadiazol-3-yl derivatives, which are structurally similar to the topic compound, has demonstrated in vivo anti-angiogenic activity.[12] Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis.

CompoundAnimal ModelEfficacyMechanism of ActionReference
3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thionesZebrafish EmbryoInhibition of angiogenesis at a dose of 1 µM.VEGFR-2 Inhibition[12]
Novel Pyridine HybridsBreast Cancer Mouse ModelSignificant inhibition of breast cancer growth.Not specified[6]
Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is well-established for its antibacterial and antifungal properties.[1][13]

Compound ClassTarget Organism(s)Key FindingsReference
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineMycobacterium tuberculosisAntimycobacterial activity against susceptible and drug-resistant strains.[13]
5-substituted 2-amino-1,3,4-oxadiazole derivativesStreptococcus faecalis, MSSA, MRSAModerate to good antibacterial activity.[14]
5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivativesS. aureus, E. coli, Candida albicansPromising antibacterial and antifungal activity.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature for related compounds.

In Vitro Anticancer Screening (NCI-60 Human Tumor Cell Line Screen)

This protocol is a standard method used by the National Cancer Institute (NCI) to screen compounds for potential anticancer activity.

  • Cell Culture: 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation and Addition: The test compound is solubilized in a suitable solvent (e.g., DMSO) and diluted. It is then added to the cells in microtiter plates at a single concentration (e.g., 10 µM) or multiple concentrations for dose-response analysis.

  • Incubation: The plates are incubated for 48 hours at 37°C, 5% CO₂, and 100% humidity.

  • Endpoint Measurement: The Sulforhodamine B (SRB) assay is used to determine cell viability. Cells are fixed, washed, and stained with SRB. The bound stain is then solubilized, and the absorbance is read on a plate reader.

  • Data Analysis: The percentage growth is calculated relative to control wells. A negative value indicates cell killing.

In Vivo Anti-Angiogenic Assay (Zebrafish Embryo Model)

The zebrafish model is a rapid and effective tool for in vivo screening of anti-angiogenic compounds.

  • Animal Model: Fertilized zebrafish (Danio rerio) eggs are collected and maintained in an incubator at 28.5°C.

  • Compound Treatment: At 24 hours post-fertilization (hpf), embryos are dechorionated and placed in 24-well plates. The test compound is added to the embryo medium at the desired concentration (e.g., 1 µM).

  • Observation: At 72 hpf, the embryos are anesthetized and observed under a microscope to assess the formation of intersegmental blood vessels (ISVs).

  • Data Analysis: The number of intact ISVs is counted, and the percentage of inhibition is calculated relative to a control group (e.g., treated with a vehicle like DMSO).

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways and experimental workflows.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K/Akt VEGFR2->PI3K Activates PKC PKC PLCg->PKC MEK MEK/ERK PKC->MEK Angiogenesis Angiogenesis, Proliferation, Migration MEK->Angiogenesis PI3K->Angiogenesis Compound 5-pyridin-4-yl-1,3,4- oxadiazole derivative Compound->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

G cluster_1 General Workflow for In Vivo Efficacy Testing start Compound Synthesis & Characterization in_vitro In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) start->in_vitro animal_model Selection of Animal Model (e.g., Mouse, Zebrafish) in_vitro->animal_model dosing Dose Formulation & Administration animal_model->dosing monitoring Monitoring of Disease Progression & Toxicity dosing->monitoring endpoint Endpoint Analysis (e.g., Tumor Size, Biomarkers) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: A generalized experimental workflow for in vivo studies.

Conclusion and Future Directions

While direct in vivo efficacy data for this compound remains to be established, the extensive research on its constituent scaffolds and closely related analogues strongly suggests its potential as a versatile therapeutic agent. The compiled data indicates that the most promising avenues for future investigation lie in the fields of oncology and infectious diseases. Further research, including chemical synthesis of the target compound followed by rigorous in vitro and in vivo testing using established protocols, is necessary to fully elucidate its pharmacological profile and validate its therapeutic efficacy. The comparative data presented in this guide serves as a foundational resource to inform the design and direction of these future studies.

References

Comparative Analysis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine: A Guide to Potential Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinase cross-reactivity of a compound is crucial for assessing its selectivity and potential off-target effects. This guide provides a comparative analysis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine, leveraging data from structurally similar compounds to infer its potential for kinase interactions.

Inferred Kinase Interaction Profile

Derivatives of the 5-pyridin-4-yl-1,3,4-oxadiazole scaffold have been investigated for their therapeutic potential, including their role as kinase inhibitors. For instance, derivatives of 5-pyridin-4-yl-2-thioxo-[1][2][3]oxadiazol-3-yl were designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[4] This suggests that the broader scaffold can interact with the ATP-binding site of kinases.

Furthermore, a structurally related compound, 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one, has been identified as an inhibitor of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are critical for cell cycle regulation.[5] This highlights the potential for pyridine-containing compounds to target mitotic kinases.

The table below summarizes the inhibitory activity of a key structural analog against a relevant kinase, providing an indication of the potential potency of this scaffold.

Performance of a Structurally Related Compound

Compound NameTarget KinaseIC50 (µM)
3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thione (Compound 3i)VEGFR-20.5
Data sourced from a study on anti-angiogenic agents.[4]

Experimental Protocols

To assess the kinase cross-reactivity of this compound, a variety of established experimental protocols can be employed. Below are detailed methodologies for key assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the incorporation of radioactive phosphate into a substrate.

  • Reaction Mixture Preparation: Prepare a reaction buffer appropriate for the kinase of interest, typically containing a buffer (e.g., Tris-HCl), MgCl2, and a peptide or protein substrate.

  • Compound Dilution: Serially dilute the test compound (this compound) to various concentrations.

  • Kinase Reaction: In a microplate, combine the kinase, the substrate, and the diluted test compound.

  • Initiation: Start the reaction by adding ATP, including a radiolabeled ATP (e.g., [γ-33P]ATP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop solution, such as 3% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated radiolabeled ATP.

  • Detection: Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (without inhibitor) and determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation of cancer cell lines, which can be an indirect measure of its effect on kinases that regulate cell growth.

  • Cell Seeding: Seed cancer cells (e.g., human leukemia or breast cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the conceptualization of kinase inhibitor evaluation, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Cellular Assays cluster_2 In Vivo Studies primary_screen Primary Kinase Screen (Single Concentration) dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response Active Hits selectivity_panel Kinase Selectivity Panel (Off-Target Profiling) dose_response->selectivity_panel Potent Hits cell_proliferation Cell Proliferation Assay (e.g., MTT) selectivity_panel->cell_proliferation Selective Hits target_engagement Target Engagement Assay (e.g., Western Blot) cell_proliferation->target_engagement pk_studies Pharmacokinetic Studies target_engagement->pk_studies Lead Compound efficacy_models Xenograft Efficacy Models pk_studies->efficacy_models VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Inhibitor 5-Pyridin-4-yl- 1,3,4-oxadiazol-2-amine (Potential Inhibitor) Inhibitor->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Migration, Survival ERK->Proliferation

References

Benchmarking 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine Against Known p38 MAPK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel compound 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine against established drugs targeting the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a variety of diseases, including inflammatory disorders, autoimmune diseases, and cancer.[1] This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to offer an objective performance benchmark.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a tiered signaling cascade initiated by extracellular stimuli like stress and cytokines.[1] These stimuli activate upstream kinases (MAPKKKs), which in turn phosphorylate and activate MAPKKs (MKK3 and MKK6).[1] MKK3/6 then dually phosphorylate p38 MAPK at threonine 180 and tyrosine 182, leading to its activation.[1][2] Activated p38 MAPK phosphorylates various downstream substrates, including other kinases like MAPKAPK2 and transcription factors such as ATF-2, ultimately regulating gene expression and cellular processes like inflammation and apoptosis.[1]

p38_MAPK_Pathway extracellular Environmental Stress / Pro-inflammatory Cytokines receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk P p38 p38 MAPK mapkk->p38 P (Thr180/Tyr182) downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38->downstream_kinases P transcription_factors Transcription Factors (e.g., ATF-2) p38->transcription_factors P cellular_response Cellular Response (Inflammation, Apoptosis) downstream_kinases->cellular_response transcription_factors->cellular_response inhibitor This compound & Known Inhibitors inhibitor->p38

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Quantitative Benchmarking

The following table summarizes the inhibitory activity of this compound in comparison to several well-established p38 MAPK inhibitors. Data is presented as IC50 values, which represent the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound p38α MAPK Biochemical (To be determined) N/A
SB 203580p38α/β MAPKBiochemical50 (p38α), 500 (p38β2)[3]
Doramapimod (BIRB 796)p38α/β/γ/δ MAPKBiochemical38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ)[3]
Ralimetinib (LY2228820)p38 MAPKBiochemical7[4]
SB 202190p38α/β2 MAPKBiochemical50 (p38α), 100 (p38β2)[3]
VX-702p38α MAPKBiochemical(Potent, selective)[4]

Note: The IC50 value for this compound is a placeholder and would be determined through the experimental protocols outlined below.

Experimental Protocols

To ensure a standardized and reproducible comparison, the following detailed methodologies for key experiments are provided.

Biochemical p38α MAPK Kinase Assay

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified p38α MAPK.

Principle: The assay quantifies the phosphorylation of a specific substrate (e.g., ATF2) by p38α MAPK. The amount of phosphorylated substrate is measured, and the inhibitory effect of the test compound is determined by the reduction in phosphorylation.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[5]

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., ATF2 fusion protein)[6][7]

  • Test compounds (this compound and known inhibitors) dissolved in DMSO

  • Assay plates (e.g., 384-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, which measures ADP formation)[5]

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the assay plate wells.

  • Add the p38α MAPK enzyme and the substrate/ATP mixture to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[5]

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.[5]

  • Plot the luminescence signal against the inhibitor concentration to calculate the IC50 value.

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Test Compounds - p38α Enzyme - Substrate/ATP Mix start->prepare_reagents add_compounds Add Compounds to Assay Plate prepare_reagents->add_compounds add_enzyme_substrate Add Enzyme and Substrate/ATP Mix add_compounds->add_enzyme_substrate incubate Incubate at Room Temperature add_enzyme_substrate->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_plate Read Luminescence stop_reaction->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for the biochemical p38α MAPK kinase assay.

Cell-Based p38 MAPK Phosphorylation Assay

This assay measures the ability of a compound to inhibit p38 MAPK activity within a cellular context.

Principle: The assay quantifies the phosphorylation of p38 MAPK at Thr180/Tyr182 in response to a cellular stimulus. Inhibition of this phosphorylation indicates that the compound is cell-permeable and active against the target in a more physiologically relevant environment.

Materials:

  • Human cell line (e.g., HeLa or human peripheral blood mononuclear cells - PBMCs)[1]

  • Cell culture medium and supplements

  • Assay plates (e.g., 96-well)

  • Test compounds dissolved in DMSO

  • p38 MAPK activator (e.g., Anisomycin or Lipopolysaccharide - LPS)[8]

  • Lysis buffer

  • Antibodies:

    • Primary antibody specific for phospho-p38 (Thr180/Tyr182)[2]

    • Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Detection substrate (e.g., chemiluminescent or fluorescent)

  • Plate reader or imaging system

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a p38 MAPK activator to induce phosphorylation.

  • Lyse the cells to release cellular proteins.

  • Detect the level of phosphorylated p38 MAPK using an immunoassay format such as a cell-based ELISA or high-content imaging.[2][9]

  • Normalize the phospho-p38 signal to the total protein concentration or cell number.

  • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.

Cell_Based_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compounds Treat with Test Compounds seed_cells->treat_compounds stimulate_cells Stimulate with p38 Activator treat_compounds->stimulate_cells lyse_cells Lyse Cells stimulate_cells->lyse_cells detect_phospho_p38 Detect Phospho-p38 (e.g., ELISA) lyse_cells->detect_phospho_p38 analyze_data Analyze Data & Calculate Cellular IC50 detect_phospho_p38->analyze_data end End analyze_data->end

Caption: General workflow for the cell-based p38 MAPK phosphorylation assay.

Conclusion

This guide provides a framework for the objective benchmarking of this compound against known p38 MAPK inhibitors. By employing the standardized experimental protocols detailed herein, researchers can generate robust and comparable data to evaluate the potency and cellular activity of this novel compound. The provided visualizations of the signaling pathway and experimental workflows serve to clarify the complex biological context and the practical steps required for a thorough comparative analysis. The resulting data will be crucial for guiding further drug development efforts and for understanding the therapeutic potential of this compound.

References

A Comparative Guide to the Synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established methods for the synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into the reproducibility, efficiency, and practical considerations of the most prominent synthetic routes, supported by experimental data and detailed protocols.

The 1,3,4-oxadiazole moiety is a privileged scaffold in drug discovery, known to impart a range of biological activities. The reliable and reproducible synthesis of derivatives such as this compound is therefore a critical step in the development of new therapeutic agents. This guide compares two primary methods for its synthesis: the direct cyclization of isonicotinohydrazide with cyanogen bromide, and the cyclodesulfurization of an acylthiosemicarbazide intermediate.

Comparison of Key Performance Metrics

The selection of a synthetic route often involves a trade-off between yield, reaction time, and the hazardous nature of the reagents. The following table summarizes the quantitative data for the two primary methods discussed.

MetricMethod 1: Isonicotinohydrazide and Cyanogen BromideMethod 2: Cyclization of Acylthiosemicarbazide
Starting Materials Isonicotinohydrazide, Cyanogen BromideIsonicotinohydrazide, Isothiocyanate, Cyclizing Agent
Reported Yield 71% (for 2-pyridyl isomer)[1][2]78-99% (general)[3]
Reaction Time 12 hours[1][2]Varies (typically a few hours)[3]
Key Reagents Cyanogen Bromide (toxic)Tosyl Chloride, 1,3-dibromo-5,5-dimethylhydantoin
Number of Steps One-potTwo steps

Experimental Protocols

Method 1: Synthesis from Isonicotinohydrazide and Cyanogen Bromide

This one-pot method is a direct approach to the desired 2-amino-1,3,4-oxadiazole.

Protocol:

  • In a round-bottom flask, dissolve isonicotinohydrazide (1 equivalent) in ethanol.

  • Add cyanogen bromide (1.5 equivalents) to the solution.

  • Reflux the reaction mixture for 12 hours.

  • After cooling, neutralize the solution with an excess of sodium bicarbonate solution.

  • The product can be further purified by recrystallization from ethanol.[1][2]

Method 2: Synthesis via Cyclization of Acylthiosemicarbazide

This two-step method generally provides higher yields and avoids the use of highly toxic cyanogen bromide.

Protocol:

Step 1: Synthesis of 1-isonicotinoylthiosemicarbazide

  • Dissolve isonicotinohydrazide (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add an appropriate isothiocyanate (e.g., benzoyl isothiocyanate) and stir at room temperature.

  • The resulting acylthiosemicarbazide can often be isolated by filtration.

Step 2: Oxidative Cyclodesulfurization

  • Using Tosyl Chloride/Pyridine:

    • Suspend the 1-isonicotinoylthiosemicarbazide (1 equivalent) in pyridine.

    • Add tosyl chloride (1.1 equivalents) portion-wise while maintaining the temperature below 40°C.

    • Stir the mixture for the specified time until the reaction is complete (monitored by TLC).

    • Work-up typically involves pouring the reaction mixture into water and collecting the precipitated product.[3]

  • Using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH):

    • Suspend the 1-isonicotinoylthiosemicarbazide in a suitable solvent.

    • Add DBDMH as the oxidant.

    • The reaction conditions may vary, but it generally proceeds at room temperature or with gentle heating.

Logical Workflow for Method Selection

The choice of synthetic route depends on several factors, including the desired scale, available reagents, and safety considerations. The following diagram illustrates a logical workflow for selecting the most appropriate method.

SynthesisMethodSelection Workflow for Selecting a Synthesis Method start Start: Need to synthesize This compound reagent_availability Are all reagents readily available? start->reagent_availability safety Are there concerns about the toxicity of Cyanogen Bromide? reagent_availability->safety Yes end Proceed with selected synthesis reagent_availability->end No, procure reagents yield_priority Is maximizing yield the top priority? safety->yield_priority No method2 Method 2: Cyclization of Acylthiosemicarbazide (Yield: 78-99%) safety->method2 Yes method1 Method 1: Isonicotinohydrazide + Cyanogen Bromide (Yield: ~71%) yield_priority->method1 No yield_priority->method2 Yes method1->end method2->end

Caption: Decision workflow for synthesis method selection.

Reproducibility and Concluding Remarks

Both presented methods are well-documented in the chemical literature for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.

  • Method 1 (Cyanogen Bromide) offers a more direct, one-pot synthesis. However, its reproducibility is contingent on careful handling of the volatile and highly toxic cyanogen bromide. The reported yield of 71% for the analogous 2-pyridyl isomer is respectable for a one-pot reaction.[1][2]

  • Method 2 (Acylthiosemicarbazide Cyclization) , while involving two steps, generally provides higher yields and utilizes less hazardous reagents for the cyclization step.[3] The high reported yields (78-99%) for a range of substrates suggest that this method is robust and highly reproducible.[3] The choice of the cyclizing agent (e.g., tosyl chloride or DBDMH) can be tailored based on availability and desired reaction conditions. For N-aryl substituted versions of the target compound, cyclization of the corresponding thiosemicarbazide using chloroacetic acid has also been reported with a yield of 70%.[4]

For researchers prioritizing safety and high yields, the two-step cyclization of an acylthiosemicarbazide is the recommended route. However, for rapid, small-scale synthesis where appropriate safety measures are in place, the one-pot cyanogen bromide method remains a viable option. Careful consideration of the factors outlined in this guide will enable the selection of the most suitable and reproducible method for the synthesis of this compound.

References

Confirming the Binding Site of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine: A Comparative Guide to Site-Directed Mutagenesis and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, pinpointing the precise molecular interactions between a compound and its target is a critical step in mechanism of action (MOA) studies. This guide provides a comprehensive comparison of site-directed mutagenesis and alternative methodologies for validating the binding site of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine, a scaffold of significant interest in medicinal chemistry. Derivatives of this compound have been investigated for a range of biological activities, including the inhibition of Bloom helicase and VEGFR-2.[1][2][3][4] This guide will use a representative protein target to illustrate the experimental validation process.

Introduction to this compound and Binding Site Validation

The this compound core structure is a versatile pharmacophore found in compounds targeting a variety of proteins.[5][6][7][8] Accurately identifying the amino acid residues that form the binding pocket for this and other small molecules is essential for understanding their mechanism of action and for facilitating structure-based drug design. Site-directed mutagenesis is a powerful technique to functionally validate predicted binding sites by systematically altering specific amino acids and observing the impact on ligand binding.[9][10]

Experimental Design: Site-Directed Mutagenesis Workflow

A typical workflow for confirming a ligand's binding site using site-directed mutagenesis involves several key stages, from hypothesis generation to functional analysis.

cluster_0 Phase 1: In Silico Analysis & Hypothesis cluster_1 Phase 2: Mutagenesis & Protein Expression cluster_2 Phase 3: Functional Analysis & Validation A Computational Docking of This compound with Target Protein B Identification of Putative Binding Site Residues A->B Predicts Interactions C Design Mutagenic Primers for Target Residues (e.g., to Alanine) B->C Hypothesis Generation D Perform PCR-based Site-Directed Mutagenesis C->D E Transform Plasmids into E. coli and Verify Sequence D->E F Express and Purify Wild-Type and Mutant Proteins E->F G Perform Binding Assays (e.g., ELISA, SPR, ITC) F->G Functional Testing H Determine Binding Affinity (e.g., IC50, Kd) G->H I Compare Affinities of Wild-Type vs. Mutant Proteins H->I J Conclusion on the Role of Mutated Residues in Binding I->J cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Compound This compound Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Phosphorylates Transcription Factors

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine is presumed to possess the following hazards:

  • Skin Irritation : May cause skin irritation.[1][2]

  • Eye Irritation : May cause serious eye irritation.[1][2]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[1][2]

  • Harmful if Swallowed : May be harmful if ingested.[2]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat and closed-toe shoes.
Respiratory Protection Use a certified respirator if dust or aerosols may be generated.
Quantitative Data Summary

The following table summarizes key identifiers for this compound.

ParameterValue
Chemical Name This compound
Molecular Formula C₇H₆N₄O
Assumed Hazard Class Irritant, Potentially Harmful

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe handling and disposal of waste containing this compound, including the pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before beginning any disposal procedures, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Conduct all disposal-related activities in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid generating dust when handling the solid compound.[3]

2. Waste Segregation:

  • Solid Waste:

    • Collect unused or expired this compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a designated, sealable, and chemically compatible hazardous waste container.[4]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[4] Do not mix with other incompatible waste streams.[4]

  • Sharps Waste:

    • Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.

3. Container Management:

  • Ensure all waste containers are in good condition and are compatible with the chemical.

  • Keep waste containers securely closed except when adding waste.

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful").

4. Spill Management:

  • In the event of a small spill, avoid breathing dust.[3]

  • Carefully sweep or vacuum the spilled solid material and place it into the designated solid hazardous waste container.[3]

  • Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

5. Final Disposal:

  • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

  • Do not dispose of this compound down the drain or in regular trash.[4]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for safe handling and disposal.

DisposalWorkflow start_end start_end process process decision decision hazard hazard start Start: Identify Waste ppe Wear Appropriate PPE start->ppe identify_form Determine Waste Form ppe->identify_form solid Solid Waste? identify_form->solid Is it solid? liquid Liquid Waste? identify_form->liquid Is it liquid? collect_solid Collect in Labeled Solid Waste Container solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid Yes spill Spill Occurs? collect_solid->spill collect_liquid->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes store Store Waste in Designated Area spill->store No cleanup->store dispose Arrange for Professional Disposal (EHS) store->dispose end End: Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

SafetyPathway cluster_hazards Potential Hazards cluster_controls Control Measures compound compound hazard hazard control control outcome outcome A Skin Irritation D Wear Gloves and Lab Coat A->D B Eye Irritation E Wear Safety Goggles B->E C Respiratory Irritation F Use in Fume Hood C->F G Safe Handling and Disposal D->G Mitigates E->G Mitigates F->G Mitigates

Caption: Hazard mitigation pathway for safe handling.

References

Essential Safety and Operational Guide for Handling 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine (CAS: 704-56-3).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative assessment of the known hazards associated with a structurally similar compound, 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, and general best practices for handling heterocyclic compounds.

Hazard Assessment Summary

Hazard CategoryPotential Hazard based on Structural AnaloguePrimary Routes of Exposure
Skin Corrosion/Irritation Causes skin irritation[2][3]Skin Contact
Serious Eye Damage/Irritation Causes serious eye irritation[2][3]Eye Contact
Respiratory Irritation May cause respiratory irritation[2][3]Inhalation of dust
Acute Toxicity UnknownIngestion, Skin Contact, Inhalation

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields or chemical splash goggles, flame-resistant lab coat, nitrile gloves, closed-toe shoes.[4][5][6]For handling small quantities in a well-ventilated area or a certified chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles and a face shield, chemical-resistant apron or coveralls over a lab coat, double-gloving (nitrile), chemical-resistant boots.[4][6]When there is a risk of splashing or aerosol generation, such as during heating, sonicating, or transferring large volumes.
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges (e.g., multi-sorbent for organic vapors and particulates), chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[4][7]For responding to spills or uncontrolled releases of the compound.

Handling and Operational Plan

Adherence to the following step-by-step procedures is crucial to minimize exposure and ensure a controlled laboratory environment. All handling of this compound should be conducted within a certified chemical fume hood.[5]

Preparation:

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary laboratory equipment (e.g., spatulas, weighing paper, glassware, solvents).

  • Don the appropriate PPE as specified in the table above.

Handling:

  • When weighing the solid, use an analytical balance inside the fume hood to contain any dust.

  • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Keep the container of the solid compound tightly closed when not in use.[2]

Post-Handling Cleanup:

  • Decontaminate all surfaces and equipment that may have come into contact with the compound. A common procedure is to wipe surfaces with 70% ethanol followed by a soap and water wash.

  • Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat/apron, inner gloves, goggles.

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste: Collect all disposable items contaminated with the compound, such as gloves, weighing paper, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Collect unused solutions and solvent rinses containing the compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[8]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[2]

Visual Workflow for Safe Handling

The following diagram outlines the standard operational workflow for handling this compound, emphasizing critical safety checkpoints.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Cleanup cluster_disposal Waste Disposal prep1 Verify Fume Hood prep2 Gather Equipment prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh & Transfer Solid prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 Proceed to Cleanup clean2 Remove PPE Correctly clean1->clean2 clean3 Wash Hands clean2->clean3 disp1 Segregate Waste clean3->disp1 Proceed to Disposal disp2 Label Containers disp1->disp2

References

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Retrosynthesis Analysis

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5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.